Product packaging for Indy(Cat. No.:)

Indy

Cat. No.: B10786704
M. Wt: 235.30 g/mol
InChI Key: GCSZJMUFYOAHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indy is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2S B10786704 Indy

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZJMUFYOAHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the function of the Indy gene?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of the Indy Gene

Introduction

The I'm Not Dead Yet (this compound) gene, first identified in Drosophila melanogaster, is a key regulator of metabolism and longevity.[1][2][3] Its discovery revealed that mutations leading to reduced this compound expression could significantly extend the lifespan of fruit flies, sparking considerable interest in its function and therapeutic potential.[3][4] The mammalian homolog of the this compound gene is SLC13A5, which encodes a sodium-coupled citrate transporter (NaCT).[1][5][6] This guide provides a comprehensive overview of the this compound gene's function, the molecular mechanisms it governs, and its implications for drug development, with a focus on the experimental evidence that has shaped our understanding.

Molecular Function: A Tale of Two Transporters

At its core, the this compound protein is a plasma membrane transporter for intermediates of the Krebs cycle.[2][7][8] It is predominantly expressed in tissues with high metabolic activity, such as the midgut, fat body (analogous to adipose tissue), and oenocytes (analogous to the liver) in flies, and the liver in mammals.[1][2][9]

While both the Drosophila this compound and its mammalian counterpart, SLC13A5, transport citrate, their mechanisms differ significantly:

  • Drosophila this compound: Functions as a Na+-independent anion exchanger. It facilitates the electroneutral exchange of dicarboxylates and tricarboxylates, such as citrate, across the cell membrane.[5][7][10]

  • Mammalian SLC13A5 (mthis compound): Operates as a Na+-dependent cotransporter.[5][10] This process is electrogenic and driven by the sodium gradient, allowing for the active transport of citrate into the cell.[5]

This fundamental difference in transport mechanism has important implications for the physiological roles of this compound in different organisms.

The Role of this compound in Metabolism: A Caloric Restriction Mimetic

A reduction in this compound gene expression has been shown to induce a state that mimics caloric restriction (CR), a well-established intervention for extending lifespan in numerous species.[1][2][4][11][12] This CR-like state is characterized by a range of metabolic shifts:

  • Altered Lipid and Glucose Metabolism: Reduced this compound function leads to lower lipid levels and increased insulin sensitivity.[1][7] In mammals, knockout of the mthis compound gene protects against age- and diet-induced adiposity and insulin resistance.[9][13]

  • Increased Mitochondrial Biogenesis: Flies with reduced this compound expression exhibit an increase in mitochondrial biogenesis, a hallmark of CR.[2][9][14] This is mediated by the upregulation of dPGC-1, the fly homolog of PGC-1α, a master regulator of mitochondrial biogenesis.[2][9]

  • Enhanced Energy Expenditure: Deletion of mthis compound in mice leads to increased energy expenditure, contributing to their lean phenotype.[9][13]

By modulating the intracellular levels of citrate, a key metabolic node, this compound influences fatty acid synthesis, gluconeogenesis, and energy production in the mitochondria.[1][7]

Signaling Pathways Modulated by this compound Function

The metabolic effects of reduced this compound expression are mediated through several key signaling pathways. In mammals, the deletion of mthis compound leads to a decrease in the hepatocellular ATP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK).[9][13] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase 2 (ACC-2), leading to increased fatty acid oxidation.[9][13] Furthermore, AMPK activation induces the expression of PGC-1α, promoting mitochondrial biogenesis.[9][13]

dot

Indy_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte Citrate_ext Citrate This compound mthis compound (SLC13A5) Citrate_ext->this compound Transport Citrate_int Intracellular Citrate ATP_ADP Reduced ATP/ADP ratio Citrate_int->ATP_ADP Reduced AMPK AMPK ATP_ADP->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Induces ACC2 ACC-2 AMPK->ACC2 Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Reduces Mito_biogen Mitochondrial Biogenesis PGC1a->Mito_biogen Lipid_ox Lipid Oxidation ACC2->Lipid_ox Promotes Lipogenesis De Novo Lipogenesis SREBP1c->Lipogenesis Attenuates

Caption: Signaling cascade initiated by reduced mthis compound function.

Quantitative Data Summary

The effects of reduced this compound gene expression on lifespan and metabolism have been quantified in several studies. The following tables summarize key findings.

Table 1: Lifespan Extension in Drosophila melanogaster

Genotype Mean Lifespan Extension (%) Maximal Lifespan Extension (%) Reference
Indy206/+80-100~50[1]
Indy302/+80-100~50[1]
Indy206/Indy206~20Not specified[2]

Table 2: Metabolic Parameters in mthis compound Knockout Mice

Parameter Genotype Condition Observation Reference
Body Weightmthis compound-/-High-fat dietProtected from weight gain[9][13]
Insulin Sensitivitymthis compound-/-High-fat dietIncreased insulin sensitivity[9][13]
Hepatic Citrate Uptakemthis compound-/-In vivo infusion20% reduction[9]
mthis compound mRNA ExpressionWild-type36-hour starvation48% reduction[9]

Experimental Protocols

Drosophila Lifespan Assay
  • Fly Stocks and Maintenance: Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle. For lifespan experiments, flies are collected within 24 hours of eclosion and separated by sex.

  • Experimental Setup: Cohorts of approximately 200 flies per genotype and sex are housed in vials containing standard or experimental food, with 20-25 flies per vial.

  • Data Collection: Flies are transferred to fresh food vials every 2-3 days, and deaths are scored at each transfer. Lifespan curves are generated, and statistical significance is determined using survival analysis methods such as the log-rank test.

In Vivo Citrate Uptake in Mice
  • Animal Models: mthis compound+/+ and mthis compound-/- mice are used.

  • Procedure: A [14C]-citrate infusion study is performed in vivo. Following the infusion, tissues such as the liver, skeletal muscle, and kidney are harvested.

  • Analysis: The amount of [14C]-citrate uptake in each tissue is quantified using scintillation counting and normalized to tissue weight. This allows for the comparison of citrate uptake between genotypes.

dot

Experimental_Workflow cluster_lifespan Drosophila Lifespan Assay cluster_citrate_uptake Mouse Citrate Uptake Assay A Fly Collection (within 24h of eclosion) B Sex Sorting A->B C Housing (20-25 flies/vial) B->C D Regular Transfer & Death Scoring C->D E Survival Analysis (Log-rank test) D->E F [14C]-Citrate Infusion (in vivo) G Tissue Harvest (Liver, Muscle, Kidney) F->G H Scintillation Counting G->H I Data Normalization & Comparison H->I

Caption: Workflow for key this compound-related experiments.

Implications for Drug Development

The role of this compound as a metabolic regulator makes it an attractive target for therapeutic intervention in age-related and metabolic diseases, such as type 2 diabetes and obesity.[2][13] The development of small molecule inhibitors of the mammalian SLC13A5 transporter could potentially replicate the beneficial metabolic effects observed in mthis compound knockout mice. However, it is crucial to consider the potential adverse effects, as loss-of-function mutations in human SLC13A5 are associated with severe neurological conditions, including early infantile epileptic encephalopathy.[1][6][10] This suggests that complete inhibition of SLC13A5 may be detrimental, and a partial or tissue-specific inhibition might be a more viable therapeutic strategy.

Conclusion

The this compound gene functions as a highly conserved metabolic regulator, primarily by transporting citrate across the plasma membrane.[1] Reduction of its activity induces a caloric restriction-like state, leading to extended lifespan in lower organisms and protection against metabolic disease in mammals.[1][2][9] The signaling pathways influenced by this compound, particularly the AMPK/PGC-1α axis, are central to its metabolic effects. While the therapeutic potential of targeting this compound is significant, the severe consequences of its complete loss of function in humans highlight the need for a nuanced approach in drug development. Further research into the tissue-specific roles of this compound and the development of partial inhibitors will be critical for harnessing its therapeutic potential.

References

The Indy Gene: A Central Regulator of Metabolism and Longevity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The I'm not dead yet (Indy) gene, first identified in Drosophila melanogaster, has emerged as a critical regulator of metabolic homeostasis and longevity. Reduction in this compound gene expression mimics the effects of caloric restriction, leading to extended lifespan and improved metabolic health in various model organisms. This technical guide provides a comprehensive overview of the this compound gene, its mammalian homolog SLC13A5, and their roles in metabolic regulation. It details the molecular mechanisms, key experimental findings, and relevant protocols for researchers in the fields of aging, metabolism, and drug discovery. The guide also presents quantitative data in structured tables and visualizes complex signaling pathways and experimental workflows using the DOT language for Graphviz, offering a valuable resource for professionals seeking to understand and target this intriguing gene.

Introduction to the this compound Gene

The this compound gene was first discovered in the fruit fly, Drosophila melanogaster, where mutations leading to reduced expression of the gene were found to significantly extend the organism's lifespan without compromising its health.[1][2] The gene encodes a transmembrane protein that functions as a transporter of citrate and other dicarboxylates, key intermediates in the Krebs cycle.[3][4] By modulating the intracellular concentration of these metabolites, the this compound protein plays a pivotal role in cellular energy balance.

The mammalian homolog of the Drosophila this compound gene is SLC13A5, which encodes the sodium-coupled citrate transporter (NaCT).[5][6] This protein is highly expressed in the liver, with lower levels of expression in the brain and testes.[4] Similar to its fruit fly counterpart, mthis compound (mammalian this compound) is involved in regulating whole-body energy metabolism.

The Role of this compound in Metabolic Regulation

Reduced expression of the this compound gene and its homologs has been shown to induce a metabolic state akin to caloric restriction, a well-established intervention for extending lifespan and improving metabolic health.[6][7] This phenotype is characterized by a range of metabolic alterations, including:

  • Improved Insulin Sensitivity: Organisms with reduced this compound function exhibit enhanced sensitivity to insulin, a key hormone in glucose metabolism.[6]

  • Altered Lipid Metabolism: Reduced this compound expression leads to lower levels of circulating triglycerides and decreased fat storage.[1][8]

  • Increased Mitochondrial Biogenesis: The formation of new mitochondria is upregulated in response to reduced this compound activity, suggesting an enhancement of cellular energy-producing capacity.[6]

These metabolic changes collectively contribute to the extended lifespan and improved healthspan observed in organisms with reduced this compound function.

Molecular Mechanisms and Signaling Pathways

The metabolic effects of the this compound gene are primarily mediated through its role as a citrate transporter. By controlling the influx of citrate from the extracellular space into the cytoplasm, this compound influences several key metabolic pathways.

This compound-AMPK Signaling Pathway

A central mechanism through which this compound exerts its effects is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Reduced this compound function leads to lower intracellular citrate levels, which in turn decreases the cellular energy state (a lower ATP:AMP ratio). This activates AMPK, triggering a cascade of downstream events aimed at restoring energy balance.

Indy_AMPK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound/SLC13A5 Citrate_in Intracellular Citrate This compound->Citrate_in Low_Citrate Decreased Intracellular Citrate Citrate_out Extracellular Citrate Citrate_out->this compound Transport Reduced_this compound Reduced this compound Function Reduced_this compound->this compound Reduced_this compound->Low_Citrate Low_ATP_AMP Increased AMP/ATP Ratio Low_Citrate->Low_ATP_AMP AMPK AMPK Activation Low_ATP_AMP->AMPK PGC1a Increased PGC-1α Expression AMPK->PGC1a Fatty_Acid_Ox Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Ox ACC ACC Inhibition AMPK->ACC Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Fatty_Acid_Syn Decreased Fatty Acid Synthesis ACC->Fatty_Acid_Syn Inhibition

Caption: this compound-AMPK signaling cascade.

Interaction with Insulin/IGF-1 Signaling

Reduced this compound expression has also been shown to interact with the insulin/IGF-1 signaling (IIS) pathway, a conserved pathway that plays a crucial role in growth, metabolism, and aging.[6] Flies with reduced this compound function exhibit lower levels of circulating insulin-like peptides, which contributes to the observed extension in lifespan.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from key studies on the effects of manipulating the this compound gene.

Table 1: Lifespan Extension in Drosophila melanogaster with this compound Mutations

This compound Allele/ConditionGenotypeSexMedian Lifespan Extension (%)Reference
Indy206HeterozygousMale98.8[5]
Indy206HeterozygousFemale29.4 - 34[2][5]
Indy302HeterozygousMale21[9]
Indy206 (High Calorie Diet)HeterozygousMale29[7]
Indy206 (Low Calorie Diet)HeterozygousMale4[7]
This compound HomozygousHomozygousMale/Female10 - 20[2]

Table 2: Metabolic Parameters in this compound/SLC13A5 Knockout Mice

ParameterGenotypeDietChangeReference
Body WeightSlc13a5-/-High FatReduced[10]
Fat MassSlc13a5-/-High FatReduced by ~50%[4]
Hepatic Triglyceride ContentSlc13a5-/-High FatReduced[4]
Plasma InsulinSlc13a5-/-High FatDecreased[4]
Glucose ToleranceSlc13a5-/-High FatImproved[11]
Hepatic Insulin SensitivitySlc13a5 siRNAWesternImproved[12]
Plasma IL-6Slc13a5 siRNAWesternDecreased by >35%[11]

Table 3: Mitochondrial Biogenesis Markers

MarkerOrganism/ModelConditionChangeReference
PGC-1α mRNADrosophilaReduced this compoundIncreased[6]
Mitochondrial DNA Copy NumberRatCaloric RestrictionNo Change
Citrate Synthase ActivityRatCaloric RestrictionNo Change
AMPK PhosphorylationMouse (mthis compound-/-)High FatIncreased[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Drosophila Lifespan Assay

Objective: To determine the effect of a genetic or environmental manipulation on the lifespan of Drosophila melanogaster.

Protocol:

  • Fly Husbandry: Maintain flies on a standard cornmeal-yeast-agar medium at a constant temperature (e.g., 25°C) and 12:12 hour light:dark cycle.

  • Cohort Collection: Collect newly eclosed adult flies (0-24 hours old) and separate them by sex under light CO2 anesthesia.

  • Experimental Groups: Establish experimental and control groups with a defined number of flies per vial (e.g., 20-25 flies).

  • Survival Scoring: Transfer flies to fresh food vials every 2-3 days and record the number of dead flies at each transfer. Continue until all flies have died.

  • Data Analysis: Construct survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test) to compare the lifespans of different groups.

Insulin Tolerance Test (ITT) in Mice

Objective: To assess whole-body insulin sensitivity in mice.

Protocol:

  • Fasting: Fast mice for a defined period (e.g., 4-6 hours) to establish a baseline blood glucose level.

  • Baseline Glucose Measurement: Obtain a blood sample from the tail vein and measure blood glucose using a glucometer.

  • Insulin Injection: Administer a bolus of human insulin intraperitoneally (e.g., 0.75 U/kg body weight).

  • Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection and measure blood glucose levels.

  • Data Analysis: Plot blood glucose concentration over time. The rate of glucose clearance is indicative of insulin sensitivity.

Measurement of Triglyceride Levels

Objective: To quantify triglyceride levels in plasma or tissue samples.

Protocol:

  • Sample Preparation:

    • Plasma: Collect blood into EDTA-containing tubes and centrifuge to separate plasma.

    • Tissue: Homogenize tissue samples in a suitable buffer.

  • Lipid Extraction (for tissue): Perform a lipid extraction using a method such as the Folch procedure (chloroform:methanol).

  • Triglyceride Quantification: Use a commercial colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a detection reaction.

  • Data Analysis: Calculate triglyceride concentrations based on a standard curve generated with known concentrations of a triglyceride standard.

Quantification of Mitochondrial DNA (mtDNA) Copy Number

Objective: To determine the relative amount of mitochondrial DNA compared to nuclear DNA as an indicator of mitochondrial biogenesis.

Protocol:

  • DNA Extraction: Isolate total DNA from cells or tissues.

  • Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one targeting a mitochondrial gene (e.g., ND1) and another targeting a single-copy nuclear gene (e.g., BECN1).

  • Data Analysis: Calculate the difference in cycle threshold (ΔCt) values between the nuclear and mitochondrial genes (ΔCt = Ctnuclear - Ctmitochondrial). The relative mtDNA copy number can be calculated as 2 x 2ΔCt.[1][13][14]

Experimental and Logical Workflows

Visualizing the workflow of an experiment can aid in its design and execution. The following diagram illustrates a typical workflow for investigating the role of the this compound gene.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation Hypothesis Hypothesis: Reduced this compound function improves metabolic health Model Select Model Organism (e.g., Drosophila, Mouse) Hypothesis->Model Manipulation Genetic Manipulation (e.g., Knockout, RNAi) Model->Manipulation Phenotyping Phenotypic Analysis Manipulation->Phenotyping Lifespan Lifespan Assay Phenotyping->Lifespan Metabolic Metabolic Assays (ITT, Lipids) Phenotyping->Metabolic Molecular Molecular Analysis (qPCR, Western Blot) Phenotyping->Molecular Data_Analysis Statistical Analysis Lifespan->Data_Analysis Metabolic->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion & Publication Data_Analysis->Conclusion

Caption: A typical experimental workflow.

Conclusion and Future Directions

The this compound gene and its mammalian homolog SLC13A5 are compelling targets for interventions aimed at improving metabolic health and potentially extending lifespan. The wealth of data from model organisms strongly supports a conserved role for this compound in metabolic regulation. Future research should focus on elucidating the tissue-specific roles of this compound, further dissecting the downstream signaling pathways, and developing specific pharmacological inhibitors of the this compound/NaCT protein. Such efforts hold the promise of translating the fascinating biology of the this compound gene into novel therapeutic strategies for age-related metabolic diseases.

References

The "I'm not dead yet" (INDY) Gene in Drosophila: A Technical Guide to a Key Regulator of Metabolism and Longevity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the "I'm not dead yet" (Indy) gene in the fruit fly, Drosophila melanogaster, has provided a pivotal entry point into understanding the genetic underpinnings of metabolism and longevity. Mutations in this single gene have been shown to extend lifespan, in some cases dramatically, by mimicking a state of caloric restriction without a reduction in food intake. This technical guide synthesizes the core findings related to the this compound gene, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. It is intended to serve as a comprehensive resource for researchers in the fields of aging, metabolic disorders, and drug development, offering insights into the molecular mechanisms governed by this compound and its potential as a therapeutic target.

Introduction

The this compound gene, humorously named after a line from "Monty Python and the Holy Grail," encodes a transmembrane protein that functions as a transporter of Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] Its expression is predominantly observed in tissues critical for metabolism, including the midgut, fat body (the fly equivalent of the liver and adipose tissue), and oenocytes.[3] Reduction in this compound gene activity has been demonstrated to extend the lifespan of Drosophila and the nematode Caenorhabditis elegans.[3] This longevity phenotype is associated with a suite of metabolic alterations that mirror those seen under caloric restriction, such as decreased insulin/IGF-like signaling, altered lipid metabolism, and increased mitochondrial biogenesis.[4] However, the initial findings of dramatic lifespan extension have been a subject of some controversy, with subsequent studies highlighting the critical importance of genetic background and the presence of the endosymbiotic bacterium Wolbachia.

This whitepaper provides a detailed examination of the molecular biology of this compound, its physiological roles, and the experimental approaches used to elucidate its function.

Quantitative Data Summary

The effects of reduced this compound expression on lifespan and related physiological parameters have been quantified in numerous studies. The following tables summarize key findings from the literature.

Table 1: Lifespan Extension in Drosophila with Reduced this compound Expression

This compound Allele/GenotypeGenetic BackgroundSexMean Lifespan Extension (%)Maximum Lifespan Extension (%)Reference
Indy206/+Canton-SMale~100-[5]
Indy206/+Canton-SFemale~100-[5]
Indy302/+Canton-SMale~85-[5]
Indy302/+Canton-SFemale~85-[5]
Indy206 (homozygous)--10-20--
p-element insertion (heterozygous)-Male29--
p-element insertion (heterozygous)-Female34--

Table 2: Molecular and Physiological Effects of Reduced this compound Expression

ParameterThis compound Mutant AlleleChangeMagnitude of ChangeReference
This compound mRNA LevelsIndy206 (homozygous)Decrease~95%[6]
This compound mRNA LevelsIndy302 (homozygous)Decrease~40%[6]
Mitochondrial Complex I Activity (at day 20)Indy206/+DecreaseSignificant (p < 0.01)[1]
Mitochondrial Complex III Activity (at day 20)Indy206/+DecreaseSignificant (p < 0.01)[1]
Hydrogen Peroxide (H2O2) ProductionIndy206/+DecreaseSignificant (p < 0.05)[1]
dilp2, dilp3, dilp5 mRNA levels (on high-calorie diet)This compound mutantsDecreaseLevels similar to control flies on a CR diet[3][7]
dPGC-1 mRNA levels (in midgut)This compound mutantsIncreaseSignificantly higher throughout lifespan[3]
dFOXO LocalizationThis compound mutantsIncreased Nuclear LocalizationPredominantly nuclear[1]

Signaling and Metabolic Pathways

Reduced this compound function initiates a cascade of metabolic and signaling events that culminate in extended longevity. These pathways are intricately linked, creating a physiological state that mimics caloric restriction.

Metabolic Reprogramming

The primary role of the this compound protein is to transport citrate and other dicarboxylate intermediates of the Krebs cycle across the plasma membrane.[2] A reduction in this compound function is therefore hypothesized to lower the intracellular concentration of these metabolites, signaling a state of nutrient scarcity. This leads to a metabolic shift characterized by reduced lipogenesis and increased fat utilization, as cytosolic citrate is a key precursor for fatty acid synthesis.

Metabolic Consequences of Reduced this compound Function This compound Reduced this compound Function Citrate Decreased Intracellular Citrate This compound->Citrate FattyAcid Reduced Fatty Acid Synthesis Citrate->FattyAcid Inhibits MitoResp Altered Mitochondrial Respiration Citrate->MitoResp Impacts ROS Reduced Reactive Oxygen Species (ROS) MitoResp->ROS Leads to

Caption: Reduced this compound function lowers intracellular citrate, impacting fat metabolism and mitochondrial activity.

Insulin/IGF-like Signaling (IIS) Pathway

A key consequence of reduced this compound expression is the downregulation of the insulin/IGF-like signaling (IIS) pathway. This compound mutant flies exhibit reduced expression of Drosophila insulin-like peptides (dilps) 2, 3, and 5.[3][7] This decrease in insulin signaling leads to the activation of the forkhead box O (FOXO) transcription factor, dFOXO, which translocates to the nucleus and activates a transcriptional program associated with stress resistance and longevity.

This compound and the Insulin Signaling Pathway This compound Reduced this compound Function Dilps Decreased dilp2, 3, 5 Secretion This compound->Dilps IIS Reduced Insulin/IGF Signaling (IIS) Dilps->IIS dFOXO_cyto dFOXO (cytoplasmic) IIS->dFOXO_cyto Inhibits (via phosphorylation) dFOXO_nuc dFOXO (nuclear) dFOXO_cyto->dFOXO_nuc Translocation Longevity Increased Longevity & Stress Resistance dFOXO_nuc->Longevity Activates target genes

Caption: Reduced this compound function dampens insulin signaling, leading to dFOXO activation and longevity.

Interaction with dPGC-1

The peroxisome proliferator-activated receptor-gamma coactivator-1 (PGC-1) family of transcriptional coactivators are master regulators of mitochondrial biogenesis. In Drosophila, the PGC-1 homolog, dPGC-1 (also known as spargel), is upregulated in the midgut of this compound mutant flies.[3] This increase in dPGC-1 is thought to contribute to the observed increase in mitochondrial biogenesis and the maintenance of intestinal stem cell homeostasis, both of which are critical for healthy aging.

This compound, dPGC-1, and Mitochondrial Biogenesis This compound Reduced this compound Function Metabolic Altered Cellular Metabolism This compound->Metabolic dPGC1 Increased dPGC-1 Expression Metabolic->dPGC1 Induces MitoBio Increased Mitochondrial Biogenesis dPGC1->MitoBio Promotes ISC Intestinal Stem Cell Homeostasis dPGC1->ISC Maintains Healthspan Improved Healthspan MitoBio->Healthspan ISC->Healthspan

Caption: Reduced this compound function upregulates dPGC-1, promoting mitochondrial biogenesis and gut health.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of the this compound gene in Drosophila.

Generation of this compound Mutant Flies via P-element Mutagenesis

Many of the foundational studies on this compound utilized mutant alleles generated through P-element transposon mutagenesis. This technique involves the mobilization of a P-element, a transposable DNA sequence, which can insert into or near a gene, thereby disrupting its function.

Principle: P-element mutagenesis relies on the activity of a transposase enzyme that recognizes specific sequences within the P-element and catalyzes its excision and re-insertion elsewhere in the genome. By controlling the expression of the transposase, researchers can induce random insertions of a P-element carrying a selectable marker (e.g., the white gene for eye color).

General Procedure:

  • Crosses: A strain of flies carrying a stable, non-autonomous P-element (lacking the transposase gene but containing the necessary recognition sites) is crossed with a strain that provides a source of transposase (often under the control of a specific promoter).

  • Mobilization: In the F1 generation, the transposase mobilizes the P-element, leading to its random insertion into the genome of the germline cells.

  • Screening: The F1 flies are then crossed to a strain lacking both the P-element and the transposase source. The resulting F2 progeny are screened for new mutations, often identified by a visible phenotype or through molecular methods like PCR to detect the presence of the P-element in a specific gene.

  • Stock Establishment: Flies carrying a P-element insertion in the this compound gene are isolated and established as a stable mutant stock. The precise location of the P-element insertion is typically determined by inverse PCR and DNA sequencing.

Drosophila Lifespan Analysis

Measuring the lifespan of Drosophila is a critical assay for studying the effects of genetic manipulations on aging.

Procedure:

  • Fly Collection and Synchronization: Newly eclosed adult flies of the desired genotype are collected within a 24-hour window to ensure an age-synchronized cohort.

  • Mating: Flies are allowed to mate for 24-48 hours.

  • Sexing and Housing: Male and female flies are separated under light CO2 anesthesia and housed in vials containing standard fly food at a controlled density (e.g., 20-25 flies per vial).

  • Maintenance: Flies are transferred to fresh food vials every 2-3 days to prevent mortality due to poor food quality or microbial growth.

  • Mortality Scoring: The number of dead flies in each vial is recorded daily or every other day until all flies have died.

  • Data Analysis: Survivorship curves are generated, and statistical analyses (e.g., log-rank test) are performed to compare the lifespans of different genotypes.

Citrate Transport Assay in Xenopus Oocytes

To directly measure the transport activity of the this compound protein, the this compound gene is expressed in Xenopus laevis oocytes, which provide a robust system for studying membrane transport proteins.

Procedure:

  • cRNA Synthesis: The coding sequence of the Drosophila this compound gene is cloned into an expression vector, and capped complementary RNA (cRNA) is synthesized in vitro.

  • Oocyte Injection: Stage V-VI Xenopus oocytes are surgically removed and injected with the this compound cRNA. Control oocytes are injected with water. The oocytes are then incubated for 2-4 days to allow for protein expression.

  • Uptake Assay:

    • Oocytes are pre-incubated in a sodium-free buffer.

    • The uptake of radiolabeled substrate (e.g., [14C]citrate or [14C]succinate) is initiated by transferring the oocytes to a buffer containing the labeled substrate.

    • After a defined incubation period, the uptake is stopped by washing the oocytes in ice-cold buffer.

    • Individual oocytes are lysed, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The rate of substrate uptake is calculated and compared between this compound-expressing and control oocytes to determine the specific transport activity of the this compound protein. The affinity of the transporter for different substrates can be determined by performing uptake assays with varying substrate concentrations.

Conclusion and Future Directions

The study of the I'm not dead yet gene in Drosophila has provided profound insights into the intricate relationship between metabolism, insulin signaling, and longevity. The molecular mechanisms downstream of reduced this compound function, particularly the activation of dFOXO and dPGC-1, represent key nodes in the regulation of aging. The conservation of the this compound homolog (SLC13A5) in mammals, including humans, underscores the potential relevance of these findings to human health and disease.

Future research in this area will likely focus on several key areas:

  • Elucidating the precise molecular link between reduced intracellular citrate and the downregulation of insulin-like peptide secretion.

  • Identifying the full complement of dFOXO and dPGC-1 target genes that are regulated by this compound and contribute to lifespan extension.

  • Investigating the therapeutic potential of targeting the mammalian this compound homolog (mthis compound/SLC13A5) for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as for promoting healthy aging.

  • Further exploring the interplay between genetic background, the microbiome (including Wolbachia), and the effects of this compound mutations to fully understand the context-dependent nature of its impact on longevity.

The continued investigation of the this compound gene and its associated pathways promises to yield further valuable knowledge in the ongoing quest to understand and modulate the aging process.

References

An In-depth Technical Guide to Mammalian Indy Gene Homologues (SLC13A5)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mammalian homologue of the Drosophila "I'm not dead yet" (Indy) gene is the Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate transporter. This protein is a critical player in cellular metabolism, primarily by transporting citrate from the extracellular space into the cytoplasm. Dysregulation of SLC13A5 is implicated in a range of pathologies, from metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes to severe neurological conditions like early infantile epileptic encephalopathy. This central role in both metabolic and neurological homeostasis has positioned SLC13A5 as a promising therapeutic target. This technical guide provides a comprehensive overview of the current understanding of mammalian this compound gene homologues, focusing on quantitative data, detailed experimental methodologies, and the complex signaling networks that govern its expression and activity.

Function and Physiological Role of SLC13A5

SLC13A5, also known as NaCT, is a plasma membrane transporter that cotransports three sodium ions with one citrate molecule into the cell, a process driven by the sodium gradient. This function is crucial for providing cytosolic citrate, a key metabolic intermediate. Cytosolic citrate serves as a precursor for the synthesis of fatty acids and cholesterol, and it also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.

In mammals, SLC13A5 is predominantly expressed in the liver, with lower levels detected in the brain and testis[1]. This tissue-specific expression pattern underscores its significant role in hepatic metabolism. Increased expression and activity of SLC13A5 in the liver are associated with elevated glucose production and increased synthesis of fatty acids and cholesterol, contributing to insulin resistance, obesity, and metabolic syndrome. Conversely, inhibition or genetic deletion of SLC13A5 in animal models has been shown to protect against diet-induced obesity and improve insulin sensitivity[1].

In the brain, SLC13A5 is expressed in neurons and is believed to mediate the uptake of citrate from the extracellular fluid, which is supplied by astrocytes. This neuronal citrate is important for the synthesis of neurotransmitters. Loss-of-function mutations in the SLC13A5 gene in humans lead to a severe form of early infantile epileptic encephalopathy, highlighting its critical role in neuronal function[2].

Quantitative Data on SLC13A5

Tissue Distribution

The expression of SLC13A5 mRNA varies across different mammalian tissues. In humans, the highest expression is observed in the liver.

TissueRelative mRNA Expression (Human)
LiverHigh
TestisLow
BrainLow
SpleenLow
Bone MarrowLow
Adrenal GlandLow
Table 1: Relative mRNA expression levels of SLC13A5 in various human tissues. Data compiled from multiple sources indicating the predominant expression in the liver[1].
Citrate Transport Kinetics

The kinetic parameters of citrate transport by SLC13A5 have been characterized in both human and rodent models, revealing significant species-specific differences.

SpeciesKm for Citrate (mM)Vmax (nmol/30 min/mg protein)Experimental System
Human~0.48 - 0.6~11.2HEK293 cells
Mouse/Rat~0.02-Oocytes/Hepatocytes
Table 2: Kinetic parameters for SLC13A5-mediated citrate transport. The Michaelis constant (Km) for human SLC13A5 is notably higher than that of its rodent counterparts, indicating a lower affinity for citrate[2][3].
Metabolic Phenotype of Slc13a5 Knockout Mice

Untargeted metabolomics of Slc13a5 knockout mice have revealed significant alterations in various metabolic pathways, particularly in the liver, brain, and serum.

TissueAffected Metabolic PathwaysKey Observations
Liver Fatty Acid Metabolism, Bile Acid Metabolism, Energy MetabolismProportional elevation of fatty acids.
Brain Fatty Acid Metabolism, Bile Acid Metabolism, Energy MetabolismGeneral elevation of fatty acids compared to serum, but a decrease in long and very-long-chain fatty acids.
Serum Fatty Acid Metabolism, Bile Acid Metabolism, Energy MetabolismRelative paucity of fatty acids compared to the liver.
Table 3: Summary of metabolic perturbations in Slc13a5 knockout mice. These findings suggest a systemic dysregulation of lipid homeostasis and intercellular metabolite flux[1][4].

Experimental Protocols

Cell Culture and Transfection for SLC13A5 Expression

Objective: To express recombinant SLC13A5 in a mammalian cell line for functional studies.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • SLC13A5 expression vector (e.g., pcDNA3.1-SLC13A5)

  • Transfection reagent (e.g., Lipofectamine 2000 or FuGENE)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 50-80% confluency on the day of transfection.

  • Transfection Complex Preparation: a. For each well, dilute 2 µg of the SLC13A5 expression vector into 100 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions (e.g., a 1:3 to 1:4 ratio of DNA to reagent). c. Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the DNA-transfection reagent complex dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with subsequent assays.

Radiolabeled Citrate Uptake Assay

Objective: To measure the transport activity of SLC13A5.

Materials:

  • HEK293 cells expressing SLC13A5

  • Assay buffer (142 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.5 mM CaCl₂, 5 mM glucose, 25 mM HEPES, pH 7.4)

  • Choline chloride buffer (for sodium-free control)

  • [¹⁴C]-Citric acid

  • Unlabeled citric acid

  • Scintillation cocktail

  • Scintillation counter

  • 384-well Cytostar-T plates

Protocol:

  • Cell Preparation: Harvest transfected cells and resuspend them in the assay buffer to a concentration of 2 x 10⁶ viable cells/mL.

  • Assay Setup: Add 20 µL of the cell suspension to each well of a 384-well Cytostar-T plate.

  • Compound Incubation (for inhibition studies): Add 5 µL of 10x concentrated inhibitor or vehicle and incubate at 37°C for 30 minutes.

  • Initiation of Uptake: Add 25 µL of a solution containing [¹⁴C]-citric acid and unlabeled citric acid to achieve the desired final concentration (e.g., 150 µM).

  • Measurement: Immediately begin monitoring the uptake of radioactivity using a scintillation counter compatible with microplates.

  • Data Analysis: Determine the rate of citrate uptake and calculate kinetic parameters or IC₅₀ values for inhibitors.

Western Blotting for SLC13A5 Protein Detection

Objective: To detect the expression of SLC13A5 protein in cell lysates or tissue homogenates.

Materials:

  • Cell or tissue samples

  • RIPA lysis buffer supplemented with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against SLC13A5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lysate Preparation: a. Lyse cells or homogenized tissue in ice-cold RIPA buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: a. Incubate the membrane with the primary anti-SLC13A5 antibody overnight at 4°C. b. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

Luciferase Reporter Assay for Promoter Activity

Objective: To investigate the transcriptional regulation of the SLC13A5 gene by specific transcription factors or signaling pathways.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Luciferase reporter vector containing the SLC13A5 promoter upstream of the luciferase gene (pGL3-SLC13A5-Luc)

  • Expression vectors for transcription factors of interest (e.g., PXR, AhR)

  • Control vector (e.g., pRL-TK for dual-luciferase assay)

  • Transfection reagent

  • Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)

  • Luminometer

Protocol:

  • Transfection: Co-transfect the cells with the pGL3-SLC13A5-Luc reporter vector, the transcription factor expression vector(s), and the control vector.

  • Treatment: After 24 hours, treat the cells with agonists or antagonists of the signaling pathway being investigated.

  • Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: a. Add the firefly luciferase substrate to the cell lysate and measure the luminescence. b. Add the Renilla luciferase substrate (Stop & Glo® Reagent) and measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in promoter activity relative to the control condition.

Signaling Pathways Regulating SLC13A5

The expression of SLC13A5 is under the control of a complex network of signaling pathways that respond to both endogenous and exogenous stimuli.

Xenobiotic Receptor Signaling (PXR and AhR)

The pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR) are key transcriptional regulators of SLC13A5.

PXR_AhR_Signaling cluster_pxr PXR Pathway cluster_ahr AhR Pathway Rifampicin Rifampicin PXR PXR Rifampicin->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_Response_Element PXR Response Element PXR_RXR->PXR_Response_Element Binds SLC13A5_Gene_PXR SLC13A5 Gene PXR_Response_Element->SLC13A5_Gene_PXR Promotes Transcription BaP Benzo[a]pyrene AhR AhR BaP->AhR Activates AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT AhR_Response_Element AhR Response Element AhR_ARNT->AhR_Response_Element Binds SLC13A5_Gene_AhR SLC13A5 Gene AhR_Response_Element->SLC13A5_Gene_AhR Promotes Transcription

Caption: PXR and AhR signaling pathways leading to SLC13A5 transcription.

Upon activation by their respective ligands (e.g., rifampicin for PXR, benzo[a]pyrene for AhR), these receptors form heterodimers with the retinoid X receptor (RXR) or the AhR nuclear translocator (ARNT), respectively. These complexes then bind to specific response elements in the promoter region of the SLC13A5 gene, leading to increased transcription[1][5].

Hormonal Regulation (Glucagon and Insulin)

Glucagon and insulin, the primary hormones regulating blood glucose homeostasis, also modulate SLC13A5 expression.

Hormonal_Regulation cluster_glucagon Glucagon Signaling (Upregulation) cluster_insulin Insulin Signaling (Downregulation) Glucagon Glucagon Glucagon_Receptor Glucagon Receptor Glucagon->Glucagon_Receptor AC Adenylyl Cyclase Glucagon_Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds SLC13A5_Gene_G SLC13A5 Gene CRE->SLC13A5_Gene_G Promotes Transcription Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CREB_I CREB mTORC1->CREB_I Inhibits SLC13A5_Gene_I SLC13A5 Gene CREB_I->SLC13A5_Gene_I Transcription Inhibited

Caption: Hormonal regulation of SLC13A5 expression by glucagon and insulin.

Glucagon, via its receptor and the subsequent activation of the cAMP/PKA pathway, leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB then binds to the cAMP response element (CRE) in the SLC13A5 promoter, upregulating its expression. In contrast, insulin signaling, through the PI3K/Akt pathway, can lead to the inhibition of CREB and thus downregulate SLC13A5 transcription[1][6][7][8][9][10].

Drug Development and Therapeutic Potential

The dual role of SLC13A5 in metabolic and neurological disorders makes it an attractive but complex drug target.

  • Metabolic Diseases: Inhibition of SLC13A5 is a promising strategy for the treatment of NAFLD, obesity, and type 2 diabetes. The development of small molecule inhibitors that selectively target the hepatic transporter without crossing the blood-brain barrier is a key area of research.

  • Neurological Disorders: For SLC13A5 deficiency-related epilepsy, the focus is on therapeutic strategies that can restore citrate transport in the brain. Gene therapy, using adeno-associated virus (AAV) vectors to deliver a functional copy of the SLC13A5 gene, is being actively investigated and has shown promise in preclinical models[11].

Conclusion

The mammalian this compound gene homologue, SLC13A5, is a multifaceted protein with a profound impact on cellular metabolism and neurological function. Its role as a citrate transporter places it at a critical crossroads of metabolic pathways, and its dysregulation is clearly linked to significant human diseases. The ongoing research into the quantitative aspects of its function, the elucidation of its regulatory networks, and the development of targeted therapeutics holds great promise for addressing the pathologies associated with this important solute carrier. This technical guide provides a foundational resource for researchers and drug developers working to unravel the complexities of SLC13A5 and harness its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The extension of a healthy lifespan remains a cornerstone of biomedical research. Among the most robust interventions to achieve this in model organisms is caloric restriction (CR). However, the practical application of CR in humans is fraught with challenges, driving the search for "CR mimetics"—compounds that recapitulate the biochemical and physiological benefits of a reduced-calorie diet. The Indy (I'm Not Dead Yet) gene, and its mammalian homolog mthis compound (coded by the SLC13A5 gene), have emerged as a highly promising target in this endeavor. This technical guide provides an in-depth examination of the molecular mechanisms connecting this compound to the CR pathway, presenting key experimental data, detailed protocols for foundational assays, and visualizations of the underlying signaling networks. Reduction of this compound function, which encodes a plasma membrane transporter for Krebs cycle intermediates like citrate, induces a state that remarkably mimics CR, leading to extended lifespan in invertebrates and protection against metabolic disease in mammals. This document serves as a comprehensive resource for researchers aiming to understand and therapeutically target this pathway.

The this compound Gene: From Discovery to a Conserved Metabolic Regulator

The this compound gene was first identified in Drosophila melanogaster through studies of longevity, where mutations in this single gene were found to nearly double the average adult lifespan without compromising vitality[1]. This striking phenotype immediately drew parallels to the effects of caloric restriction.

Functionally, the this compound protein is a sodium-dicarboxylate cotransporter, responsible for transporting Krebs cycle intermediates, primarily citrate, from the extracellular space into the cytoplasm[2][3]. It is most prominently expressed in tissues central to metabolism, such as the fat body, midgut, and oenocytes in flies—analogous to the mammalian liver[1][4].

The link to CR is direct and bidirectional: not only does a reduction in this compound expression mimic CR, but CR itself has been shown to downregulate the expression of this compound mRNA[4][5]. This suggests that this compound is a natural, evolutionarily conserved mediator of the metabolic response to nutrient availability.

Quantitative Effects of this compound Gene Mutation on Drosophila Lifespan

The effect of reducing this compound gene function on lifespan is significant and has been quantified across various genetic backgrounds and dietary conditions. Heterozygous mutations, which reduce but do not eliminate gene function, typically confer the greatest longevity benefits.

Genotype / Condition Genetic Background Median Lifespan Extension (%) Maximum Lifespan Extension (%) Reference
Indy206/+ (heterozygote)yw~29% (on normal/high calorie diet)Not ReportedWang et al., 2009[6]
Indy206/+ (heterozygote)Hk52% (males), 57% (females)Not ReportedRogina & Helfand, 2013[2]
Indy206/+ (heterozygote)Luckinbill (long-lived)~7-12% (further extension)Not ReportedRogina & Helfand, 2013[2]
Indy302/+ (heterozygote)Wild Type~90%~45%Rogina et al., 2000[1]
Indy206/ Indy206 (homozygote)ywNo significant extension vs. CRNot ReportedWang et al., 2009[6]

The Mammalian Homolog: mthis compound (SLC13A5) and Metabolic Disease

The mammalian homolog of this compound, known as mthis compound (encoded by the SLC13A5 gene), is also a sodium-coupled citrate transporter. Its expression is highest in the liver and brain, positioning it as a key player in mammalian energy homeostasis[7].

Studies using knockout mouse models (mthis compound-/- or Slc13a5-/-) have demonstrated that, while not extending lifespan as dramatically as in flies, reducing mthis compound function provides profound protection against the metabolic consequences of a high-fat diet and aging. These mice are resistant to diet-induced obesity, hepatic steatosis (fatty liver), and insulin resistance[8].

Quantitative Metabolic Phenotypes of Slc13a5 Knockout Mice

The metabolic benefits of Slc13a5 deletion are most apparent under the challenge of a high-fat diet (HFD). The following table summarizes key findings from studies on these knockout mice.

Parameter Diet Wild-Type (WT) Slc13a5-/- (KO) % Change (KO vs. WT) Reference
Body Weight Gain High-Fat (16 wks)~25g~15g~40% ReductionBirkenfeld et al., 2011[8]
Fat Mass High-Fat (16 wks)~18g~8g~55% ReductionBirkenfeld et al., 2011[8]
Liver Triglycerides High-FatElevatedSignificantly LowerProtection from SteatosisBirkenfeld et al., 2011[8]
Fasting Glucose High-Fat~150 mg/dL~110 mg/dL~27% ReductionBirkenfeld et al., 2011[8]
Fasting Insulin High-FatElevatedNear NormalProtection from HyperinsulinemiaBirkenfeld et al., 2011[8]

Core Signaling Mechanisms and Pathways

Reducing this compound/mthis compound function initiates a cascade of metabolic reprogramming that mimics a low-energy state. The central hypothesis is that by limiting the transport of cytosolic citrate, a key substrate for fatty acid synthesis and a modulator of glycolysis, the cell perceives a state of energy deficit. This perception triggers conserved nutrient-sensing pathways.

The Citrate-AMPK Signaling Axis

A primary mechanism by which reduced this compound/mthis compound function exerts its effects is through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. A lower influx of citrate is thought to lead to a higher AMP/ATP ratio, which is a canonical activator of AMPK via the upstream kinase LKB1.

Indy_AMPK_Pathway cluster_downstream Intracellular Signaling This compound This compound / mthis compound (SLC13A5) Int_Citrate Cytosolic Citrate This compound->Int_Citrate AMP_ATP_Ratio Increased AMP/ATP Ratio This compound->AMP_ATP_Ratio Reduced transport leads to Ext_Citrate Extracellular Citrate Ext_Citrate->this compound Int_Citrate->AMP_ATP_Ratio Lower levels contribute to LKB1 LKB1 Activation AMP_ATP_Ratio->LKB1 AMPK AMPK Activation LKB1->AMPK Metabolic_Effects CR-like Metabolic Effects (↑ Fatty Acid Oxidation, ↓ Lipogenesis) AMPK->Metabolic_Effects

Caption: The this compound/mthis compound-AMPK signaling pathway.
Interaction with Insulin/IGF-1 Signaling (IIS)

Reduced this compound function also leads to decreased insulin/IGF-1 signaling (IIS), a key pathway in aging and metabolism. In Drosophila, this compound mutant flies on a high-calorie diet exhibit reduced expression of Drosophila insulin-like peptides (Dilps), mirroring the state of control flies under CR[6]. This suggests that this compound acts upstream or parallel to the canonical IIS pathway to modulate its activity in response to nutrient influx.

Indy_IIS_Pathway cluster_pathway Signaling Cascade Caloric_Restriction Caloric Restriction Indy_Expression Reduced this compound Expression / Function Caloric_Restriction->Indy_Expression Downregulates Indy_Mutation This compound Mutation Indy_Mutation->Indy_Expression Causes Dilp_Expression Reduced Dilp Expression (Insulin-like Peptides) Indy_Expression->Dilp_Expression Leads to IIS_Pathway Downregulated IIS Pathway Dilp_Expression->IIS_Pathway FOXO_Nuclear Nuclear Localization of FOXO IIS_Pathway->FOXO_Nuclear Inhibition is lifted Longevity Increased Longevity & CR-like Phenotypes FOXO_Nuclear->Longevity

Caption: Logical flow of this compound's effect on IIS.

Key Experimental Protocols

Reproducible and rigorous experimental design is critical for studying the this compound-CR link. Below are detailed protocols for essential assays.

Protocol: Drosophila Lifespan Analysis

This protocol is foundational for assessing the impact of genetic or dietary interventions on aging in flies.

1. Fly Rearing and Egg Collection:

  • Rear parental stocks on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.

  • To obtain age-synchronized cohorts, allow ~200-300 parental flies to lay eggs for 24 hours on grape juice-agar plates supplemented with yeast paste.

  • Collect the eggs and transfer a controlled density (e.g., ~100 eggs) into vials containing standard food to ensure uniform larval development.

2. Cohort Setup:

  • Within 24 hours of eclosion, collect newly emerged adult flies.

  • Anesthetize flies briefly with CO₂.

  • Separate males and virgin females. For studies on mated females, allow them to mate for 48 hours before separating them from males.

  • House 20-25 flies of the same sex per vial. A minimum of 8-10 replicate vials per condition (200-250 flies total) is recommended.

3. Lifespan Monitoring:

  • Maintain vials at 25°C and 60% humidity.

  • Transfer flies to fresh food vials every 2-3 days without anesthesia. This prevents flies from getting stuck in old food and minimizes stress.

  • At each transfer, record the number of dead flies in each vial.

  • Continue until the last fly has died.

  • Censor any accidental deaths (e.g., flies stuck in food or escaped) from the final analysis.

4. Data Analysis:

  • Generate survival curves using the Kaplan-Meier method.

  • Compare survival distributions between groups using the log-rank test to determine statistical significance.

Protocol: Caloric Restriction in Drosophila

This protocol details how to implement a CR diet for flies.

1. Food Preparation:

  • Prepare a standard "Normal" diet (e.g., 1.0N) containing 10% yeast and 10% sucrose in an agar base.

  • Prepare a "Caloric Restriction" diet (e.g., 0.5N) by reducing the yeast and sucrose content, for example, to 5% each, keeping the agar concentration constant.

  • Prepare a "High Calorie" diet (e.g., 1.5N) with 15% yeast and 15% sucrose for comparative studies.

  • Ensure all food is prepared in a single batch to minimize variability.

2. Experimental Setup:

  • Collect age-synchronized, mated female flies as described in Protocol 4.1.

  • At 3-5 days of age, divide the flies into the different dietary cohorts (e.g., Normal vs. CR).

  • House flies at a density of 20-25 per vial.

3. Maintenance and Data Collection:

  • Transfer flies to fresh food of their respective dietary type every 2 days.

  • Record deaths at each transfer.

  • Continue the experiment and analyze the data as described in the lifespan protocol (4.1).

Protocol: In Vitro Citrate Uptake Assay (Mammalian Cells)

This assay is crucial for screening potential pharmacological inhibitors of mthis compound (SLC13A5).

1. Cell Culture and Transfection:

  • Culture HEK293 (Human Embryonic Kidney) cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Transfect cells with a plasmid expressing human SLC13A5 or an empty vector control using a standard lipid-based transfection reagent.

  • Allow 24-48 hours for protein expression.

2. Uptake Assay:

  • Plate the transfected cells into 24-well plates.

  • On the day of the assay, wash the cells twice with a sodium-based uptake buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with HEPES).

  • To initiate the uptake, add the uptake buffer containing a known concentration of [¹⁴C]-labeled citrate. A typical concentration is 50-100 µM.

  • For inhibitor screening, pre-incubate the cells with the test compound for 10-15 minutes before adding the radiolabeled citrate plus the compound.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

3. Termination and Measurement:

  • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold, sodium-free choline-based buffer to remove extracellular label.

  • Lyse the cells in a scintillation-compatible lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of each well, determined by a BCA assay from a parallel plate.

Therapeutic Potential and Future Directions

The conserved role of the this compound/mthis compound pathway in metabolism and aging makes it a compelling target for therapeutic intervention. Pharmacological inhibition of mthis compound (SLC13A5) is being actively explored as a treatment for metabolic disorders.

Target Indications:

  • Non-alcoholic Fatty Liver Disease (NAFLD): By reducing the import of citrate into hepatocytes, mthis compound inhibitors can decrease the substrate available for de novo lipogenesis, directly addressing the hepatic fat accumulation that characterizes NAFLD.

  • Type 2 Diabetes and Insulin Resistance: The activation of hepatic AMPK and improved insulin sensitivity observed in Slc13a5 knockout mice suggest that inhibitors could be effective in managing hyperglycemia and improving glucose homeostasis.

  • Obesity: By increasing energy expenditure and reducing fat storage, mthis compound inhibitors could serve as a novel class of weight-management therapeutics.

Challenges and Considerations:

  • Tissue Specificity: While hepatic inhibition of mthis compound is beneficial, the role of mthis compound in the brain is more complex. Loss-of-function mutations in humans are associated with severe neurological conditions, including epilepsy. Therefore, peripherally-restricted inhibitors that do not cross the blood-brain barrier are essential for a safe therapeutic profile.

  • Long-term Effects: As a CR mimetic, the long-term consequences of chronic mthis compound inhibition in humans are unknown and will require careful investigation in clinical trials.

The continued study of the this compound gene and its link to caloric restriction provides a powerful framework for understanding the fundamental mechanisms of aging and metabolism. The development of targeted mthis compound inhibitors represents a promising strategy to translate these basic science discoveries into novel therapies for a range of age-related metabolic diseases.

References

The INDY Gene: A Conserved Regulator of Lifespan and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The I'm not dead yet (Indy) gene, first identified in Drosophila melanogaster, has emerged as a critical regulator of metabolism and longevity. Reduction in this compound gene activity leads to a significant extension of lifespan in various model organisms, a phenomenon primarily attributed to its role as a plasma membrane transporter of Krebs cycle intermediates, with a high affinity for citrate.[1][2][3][4] This alteration in citrate transport mimics a state of caloric restriction (CR), influencing a cascade of metabolic pathways, including insulin/IGF-1 signaling, mitochondrial biogenesis, and lipid metabolism.[1][5][6] The mammalian homolog of this compound, SLC13A5, exhibits a conserved function, making it an attractive therapeutic target for age-related metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3][7] This guide provides a comprehensive technical overview of the this compound gene's impact on lifespan extension, detailing the molecular mechanisms, experimental methodologies, and quantitative data from key studies. It is intended to serve as a resource for researchers and professionals in the fields of aging, metabolism, and drug development.

Introduction

The quest to understand and modulate the aging process has identified several key genetic pathways. Among these, the this compound gene stands out for its profound and conserved effects on longevity.[3][4] Named after a line from the movie "Monty Python and the Holy Grail," mutations in this gene have been shown to as much as double the lifespan of fruit flies.[8] The this compound protein is a transmembrane transporter responsible for the uptake of citrate and other dicarboxylates from the hemolymph into cells, particularly in tissues central to metabolism like the fat body, midgut, and oenocytes (the fly equivalent of the liver and adipose tissue).[1][9][10]

Reduction of this compound function leads to lower intracellular citrate levels, which in turn triggers a metabolic reprogramming that mirrors the well-documented effects of caloric restriction.[1][11][12] This includes decreased insulin-like signaling, enhanced mitochondrial biogenesis, reduced fat storage, and increased spontaneous physical activity.[2][3][5] The conservation of the this compound homolog, SLC13A5 (also known as mthis compound in mammals), and its similar role in metabolic regulation in mice and humans underscores its potential as a therapeutic target.[2][7][13] This guide will delve into the technical details of the this compound gene's function, the experimental evidence supporting its role in lifespan extension, and the methodologies used to study its effects.

Molecular Mechanism of this compound-Mediated Lifespan Extension

The primary mechanism by which reduced this compound expression extends lifespan is by inducing a state that phenocopies caloric restriction.[1][6][14] This is achieved through the modulation of several interconnected signaling pathways.

Citrate Transport and Metabolic Reprogramming

This compound is a plasma membrane transporter that facilitates the movement of Krebs cycle intermediates, particularly citrate, into the cell.[1][15] Intracellular citrate is a key metabolic sensor. When abundant, it signals a state of energy surplus, promoting anabolic processes like fatty acid synthesis and gluconeogenesis, while inhibiting catabolic processes like glycolysis.

By reducing the uptake of citrate, lower this compound activity signals a state of low energy, leading to:

  • Decreased de novo lipogenesis: Reduced cytoplasmic citrate limits the substrate for ATP-citrate lyase, a key enzyme in fatty acid synthesis.[11]

  • Increased fatty acid oxidation: Lower energy status activates pathways that promote the breakdown of fatty acids for energy.[11]

  • Altered glucose metabolism: Reduced this compound function can lead to improved insulin sensitivity and glucose tolerance.[1][9]

Interaction with Key Signaling Pathways

The metabolic shift induced by reduced this compound expression impacts several major signaling pathways that regulate aging and metabolism.

Reduced this compound expression has been shown to decrease the levels of Drosophila insulin-like peptides (dILPs).[1][9] The IIS pathway is a highly conserved regulator of growth, metabolism, and lifespan. Downregulation of this pathway is a well-established mechanism for extending longevity in numerous species. The reduction in dILPs in this compound mutants contributes to the observed lifespan extension.[9]

A decrease in intracellular energy, as perceived by the cell due to reduced citrate uptake, leads to an increase in the AMP:ATP ratio. This activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK promotes catabolic processes that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic processes that consume ATP, like protein and fatty acid synthesis. AMPK activation is also linked to increased mitochondrial biogenesis.[9]

Studies in Drosophila have shown that the lifespan extension effect of reduced this compound is dependent on the presence of dPGC-1 (the fly homolog of PGC-1α), a key regulator of mitochondrial biogenesis.[1][9] Reduced this compound expression leads to increased dPGC-1 levels, promoting the formation of new mitochondria. This can lead to improved cellular respiration and a reduction in the production of reactive oxygen species (ROS), a major contributor to age-related cellular damage.[1][9]

Quantitative Data on Lifespan and Metabolic Parameters

The following tables summarize the quantitative data from key studies on the effects of reduced this compound gene expression.

Table 1: Lifespan Extension in Drosophila melanogaster

This compound Allele/GenotypeSexDietMean Lifespan Extension (%)Max Lifespan Extension (%)Reference
Indy206/+MaleStandard80-100~50[2]
Indy302/+MaleStandard80-100~50[2]
Indy159/+MaleStandard80-100~50[2]
Indy206/+FemaleStandard80-100~50[2]
Indy302/+FemaleStandard80-100~50[2]
Indy159/+FemaleStandard80-100~50[2]
Indy206/Indy206MaleStandard~20Not Reported[1][2]
yw;Indy206/+MaleStandard34.4Not Reported[16]
yw;Indy302/+MaleStandard14.0Not Reported[16]
yw;Indy206/+FemaleStandard29.4Not Reported[16]
yw;Indy302/+FemaleStandard10.7Not Reported[16]
Indy206/+MaleHigh CalorieGreatly ExtendedNot Reported[2]
Indy206/Indy206MaleHigh CalorieExtendedNot Reported[2]
Indy206/Indy206MaleLow CalorieReducedNot Reported[2]

Table 2: Metabolic and Physiological Changes in Drosophila melanogaster

ParameterGenotypeConditionChangeReference
Triglyceride LevelsThis compound heterozygotesHigh Calorie Diet15% Decrease[5]
Starvation ResistanceThis compound heterozygotesHigh Calorie DietSensitive (similar to controls on low calorie diet)[5]
Spontaneous Physical ActivityThis compound heterozygotesHigh Calorie DietIncreased (similar to controls on low calorie diet)[5]
FecundityIndy206/+ and Indy302/+Low Calorie DietLower than controls on CR diet[2]
This compound mRNA expressionWild-typeCalorie Restriction20% or greater decrease[5]

Table 3: Metabolic Changes in mthis compound (SLC13A5) Knockout Mice

ParameterGenotypeDietChangeReference
Body Weightmthis compound knockoutHigh Fat DietProtected from diet-induced obesity[1][7]
Insulin Sensitivitymthis compound knockoutHigh Fat DietIncreased[1][9]
Adipositymthis compound knockoutHigh Fat DietProtected from adiposity[1][9]
Hepatic Triglyceride Contentmthis compound knockoutHigh Fat DietReduced[7]
Glucose Tolerancemthis compound knockoutStandardImproved[7]
Mitochondrial Biogenesismthis compound knockoutStandardIncreased in liver[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the this compound gene.

Drosophila melanogaster Experiments
  • Fly Stocks and Maintenance: Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C on a 12:12 hour light:dark cycle. For lifespan studies, flies are collected within 24 hours of eclosion and separated by sex under light CO2 anesthesia.

  • Experimental Groups: Typically, 20-30 flies are housed per vial. Multiple replicate vials are set up for each genotype and condition.

  • Data Collection: Flies are transferred to fresh food vials every 2-3 days, and the number of dead flies is recorded at each transfer. The experiment continues until all flies have died.

  • Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.

This compound mutant alleles can be generated using various techniques, including:

  • P-element Excision: Imprecise excision of a P-element transposon inserted in or near the this compound gene can create deletions that disrupt gene function.

  • CRISPR/Cas9: Targeted gene editing using CRISPR/Cas9 can be used to introduce specific mutations, deletions, or insertions into the this compound locus.

  • Respirometry: The metabolic rate of flies can be measured by quantifying CO2 production or O2 consumption.

  • Apparatus: A simple respirometer can be constructed using sealed vials containing the flies and a CO2-absorbing substance (e.g., soda lime). The change in gas volume due to O2 consumption is measured by the displacement of a dye in a calibrated capillary tube.

  • Procedure: A known number of flies are placed in the respirometry chamber and allowed to acclimate. The system is then sealed, and the displacement of the dye is recorded over a set period.

  • Calculation: The metabolic rate is calculated based on the volume of O2 consumed per fly per unit of time.

  • Sample Preparation: A specific number of flies are homogenized in a suitable buffer (e.g., PBS with a detergent like Triton X-100).

  • Triglyceride Assay: Triglyceride levels are measured using a colorimetric assay kit. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a series of reactions that produce a colored product, which is quantified spectrophotometrically.

  • Normalization: Triglyceride levels are typically normalized to the total protein content of the homogenate, which is determined using a standard protein assay (e.g., Bradford or BCA assay).

Murine (Mouse) Experiments
  • Targeting Vector Construction: A targeting vector is designed to disrupt the Slc13a5 gene. This often involves replacing a critical exon with a selectable marker cassette (e.g., neomycin resistance).

  • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric and Knockout Mice: Chimeric offspring are identified and bred to produce heterozygous and homozygous knockout mice. Genotyping is performed using PCR or Southern blotting.[15][17][18]

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail snip using a glucometer.

  • Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage or intraperitoneal (IP) injection.

  • Serial Blood Glucose Measurements: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) of the glucose excursion is calculated to assess glucose tolerance.

  • Fasting: Mice are fasted for a shorter period (typically 4-6 hours) with free access to water.

  • Baseline Glucose Measurement: A baseline blood glucose level is measured.

  • Insulin Administration: A bolus of human regular insulin (typically 0.75-1.0 U/kg body weight) is administered via IP injection.[2][5][11]

  • Serial Blood Glucose Measurements: Blood glucose levels are measured at specific time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).[5][11]

  • Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways influenced by the this compound gene.

Indy_Metabolic_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell Citrate_out Citrate This compound This compound Transporter Citrate_out->this compound Transport Citrate_in Intracellular Citrate This compound->Citrate_in AMPK AMPK This compound->AMPK Reduced transport leads to activation ACL ATP-Citrate Lyase Citrate_in->ACL Glycolysis Glycolysis Citrate_in->Glycolysis Inhibits AcetylCoA Acetyl-CoA ACL->AcetylCoA Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synthesis PGC1a PGC-1α AMPK->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes

Caption: The role of the this compound transporter in cellular metabolism.

Indy_Signaling_Pathways Reduced_this compound Reduced this compound Expression Reduced_Citrate Reduced Intracellular Citrate Reduced_this compound->Reduced_Citrate Increased_AMP_ATP Increased AMP/ATP Ratio Reduced_Citrate->Increased_AMP_ATP Reduced_IIS Reduced Insulin/IGF-1 Signaling Reduced_Citrate->Reduced_IIS Leads to Activated_AMPK Activated AMPK Increased_AMP_ATP->Activated_AMPK Increased_PGC1a Increased PGC-1α Activated_AMPK->Increased_PGC1a Reduced_Lipogenesis Reduced Lipogenesis Activated_AMPK->Reduced_Lipogenesis Increased_Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Activated_AMPK->Increased_Fatty_Acid_Oxidation Lifespan_Extension Lifespan Extension Reduced_IIS->Lifespan_Extension Mitochondrial_Biogenesis Mitochondrial Biogenesis Increased_PGC1a->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Lifespan_Extension Reduced_Lipogenesis->Lifespan_Extension Increased_Fatty_Acid_Oxidation->Lifespan_Extension

Caption: Signaling pathways mediating lifespan extension by reduced this compound.

Experimental_Workflow_Drosophila cluster_metabolic Metabolic Assays start Start generate_mutants Generate this compound Mutant Flies (e.g., CRISPR/Cas9) start->generate_mutants lifespan_assay Lifespan Assay generate_mutants->lifespan_assay metabolic_assays Metabolic Assays generate_mutants->metabolic_assays gene_expression Gene Expression Analysis (qRT-PCR) generate_mutants->gene_expression data_analysis Data Analysis and Interpretation lifespan_assay->data_analysis metabolic_assays->data_analysis respirometry Respirometry triglycerides Triglyceride Measurement starvation_resistance Starvation Resistance gene_expression->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying this compound in Drosophila.

Conclusion and Future Directions

The study of the this compound gene has provided profound insights into the genetic and metabolic regulation of aging. The conserved nature of its function from flies to mammals highlights its fundamental role in cellular energy homeostasis. The ability of reduced this compound expression to mimic caloric restriction and extend lifespan without the need for dietary intervention makes it a highly attractive target for therapeutic development.

Future research in this area should focus on several key aspects:

  • Elucidating the tissue-specific roles of this compound/SLC13A5: Understanding the specific contributions of this compound in different tissues (e.g., liver, brain, adipose tissue) to overall metabolic health and longevity will be crucial for developing targeted therapies.

  • Developing specific and potent inhibitors of SLC13A5: The development of small molecule inhibitors of the mammalian this compound transporter is a promising avenue for treating metabolic diseases.[2][3] Further research is needed to optimize the efficacy and safety of these compounds.

  • Investigating the long-term effects of SLC13A5 inhibition: While studies in model organisms are promising, long-term studies in mammals are necessary to fully understand the physiological consequences of inhibiting SLC13A5, particularly with regard to potential side effects.

  • Exploring the interplay with other longevity pathways: Further investigation into the interaction of the this compound pathway with other known longevity pathways, such as the TOR pathway and sirtuins, will provide a more complete picture of the aging process.

References

An In-depth Technical Guide on the Cellular Localization of the Indy Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The I'm Not Dead Yet (Indy) protein, and its mammalian homolog SLC13A5, are highly conserved plasma membrane transporters critical to intermediary metabolism. Their function as transporters of citrate and other dicarboxylates positions them as key regulators of cellular energy balance, with implications for aging and metabolic diseases. Understanding the precise cellular and subcellular localization of the this compound protein is paramount for elucidating its physiological roles and for the development of therapeutic strategies targeting this protein. This technical guide provides a comprehensive overview of the cellular localization of the this compound protein, detailing its tissue-specific expression, subcellular distribution, and the experimental methodologies employed for its characterization. Quantitative data from the literature are summarized, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the this compound protein's biological context.

Introduction

The this compound (I'm not dead yet) gene was first identified in Drosophila melanogaster in a screen for mutations that extend lifespan. Subsequent research has established that the this compound protein is a member of the solute carrier family 13 (SLC13), functioning as a plasma membrane transporter of Krebs cycle intermediates, with a particular affinity for citrate.[1][2] Its mammalian homolog, SLC13A5 (also known as mthis compound or NaCT), is a sodium-dependent citrate transporter.[3][4] By modulating the cellular uptake of citrate, a key metabolic substrate, this compound/SLC13A5 influences a range of cellular processes, including fatty acid synthesis, gluconeogenesis, and mitochondrial biogenesis.[5][6] Given its central role in metabolism, the precise localization of the this compound protein within different tissues and subcellular compartments is a critical determinant of its function.

Cellular and Subcellular Localization of this compound/SLC13A5

The this compound protein exhibits a distinct and conserved pattern of expression in metabolically active tissues across different species.

Drosophila melanogaster

In the fruit fly, Drosophila melanogaster, the this compound protein is predominantly expressed in tissues central to metabolism and nutrient processing.[7] Immunocytochemical studies have localized the this compound protein to the plasma membrane of the following tissues:

  • Midgut: Specifically, this compound is localized to the basolateral membrane of midgut cells, suggesting a role in transporting metabolites from the gut into the hemolymph.[8]

  • Fat body: The fat body is the primary site of energy storage in insects, analogous to the liver and adipose tissue in mammals. This compound is expressed on the plasma membrane of fat body cells.[8]

  • Oenocytes: These specialized cells are involved in lipid metabolism and detoxification, and also express this compound on their plasma membrane.[8]

This localization pattern is consistent with this compound's function in nutrient uptake and distribution throughout the organism.

Mammals (mthis compound/SLC13A5)

In mammals, the homolog of the this compound protein, SLC13A5, is also prominently expressed in key metabolic organs. The highest levels of SLC13A5 expression are found in the:

  • Liver: Immunohistochemical studies have shown that SLC13A5 is localized to the sinusoidal membrane of hepatocytes , the side facing the blood supply.[9] This strategic positioning allows for the efficient uptake of circulating citrate from the bloodstream into the liver cells.

  • Brain: SLC13A5 is expressed in the brain, although at lower levels than in the liver.[1]

  • Testis: Expression of SLC13A5 has also been reported in the testis.[1]

Lower levels of expression have been detected in other tissues, including the heart, kidney, and bone.[1] The subcellular localization of SLC13A5 in these tissues is also presumed to be the plasma membrane, consistent with its function as a transporter.

Quantitative Analysis of this compound/SLC13A5 Expression

While numerous studies have qualitatively described the localization of this compound/SLC13A5, specific quantitative data on its subcellular distribution is limited in the publicly available literature. Most studies report relative expression levels (e.g., high vs. low) rather than absolute quantities or precise percentage distributions in different cellular compartments. However, functional data, such as transport kinetics, provide indirect quantitative insights into the protein's activity at the plasma membrane.

ParameterValueSpeciesCell Type/TissueReference
Km for Citrate ~600 µMHuman-[9]
Vmax for Citrate 25,117 pmol/min/mg proteinHuman-

Table 1: Transport Kinetics of Human SLC13A5. This table presents the Michaelis constant (Km) and maximum transport velocity (Vmax) for citrate transport by human SLC13A5. These values reflect the functional capacity of the transporter at the plasma membrane.

Experimental Protocols

The determination of the cellular and subcellular localization of the this compound protein relies on two primary experimental techniques: immunohistochemistry/immunocytochemistry and subcellular fractionation followed by Western blotting.

Immunohistochemistry (IHC) for this compound/SLC13A5 Detection in Tissue

This protocol provides a general framework for the detection of this compound/SLC13A5 in paraffin-embedded tissue sections.

Materials:

  • Paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water (dH2O)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody against this compound/SLC13A5 (e.g., Rabbit polyclonal to SLC13A5)

  • Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)

  • ABC reagent (Avidin-Biotin Complex)

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 5 minutes).

    • Immerse in 95% ethanol (2 x 3 minutes).

    • Immerse in 70% ethanol (2 x 3 minutes).

    • Rinse with dH2O.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat at 95-100°C for 20-30 minutes.

    • Allow to cool at room temperature for 20 minutes.

    • Rinse with dH2O.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound/SLC13A5 to the recommended concentration in blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with ABC reagent for 30 minutes at room temperature.

  • Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with DAB substrate until a brown color develops.

    • Rinse with dH2O to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Subcellular Fractionation and Western Blotting

This protocol describes the separation of cellular components to enrich for the plasma membrane fraction and subsequent detection of this compound/SLC13A5 by Western blotting.

Materials:

  • Cultured cells or tissue homogenate

  • Homogenization buffer (e.g., 250 mM sucrose, 20 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Lysis buffer (RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound/SLC13A5

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Homogenization and Fractionation:

    • Homogenize cells or tissue in ice-cold homogenization buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing plasma membrane and endoplasmic reticulum).

    • The final supernatant is the cytosolic fraction.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Protein Quantification:

    • Lyse the different subcellular fractions with RIPA buffer.

    • Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against this compound/SLC13A5 overnight at 4°C.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations of Signaling Pathways and Workflows

To further illustrate the biological context and experimental approaches related to this compound protein localization, the following diagrams are provided in the DOT language for Graphviz.

Indy_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion Citrate_ext Citrate This compound This compound/SLC13A5 Citrate_ext->this compound Transport Citrate_int Citrate This compound->Citrate_int IIS Insulin/IGF Signaling (IIS) Citrate_int->IIS Inhibits FoxO_P FoxO (P) FoxO_nuc FoxO FoxO_P->FoxO_nuc Nuclear exclusion FoxO FoxO FoxO->FoxO_nuc Translocation dPGC1 dPGC-1 Mito_biogen Mitochondrial Biogenesis dPGC1->Mito_biogen Promotes IIS->FoxO_P Phosphorylates IIS->FoxO Low nutrient conditions Gene_exp Gene Expression (e.g., dPGC-1) FoxO_nuc->Gene_exp Activates Gene_exp->dPGC1

Caption: Signaling pathway illustrating the role of this compound/SLC13A5 in response to extracellular citrate.

IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-Indy/SLC13A5) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain end Microscopy counterstain->end Subcellular_Fractionation_Workflow start Cells/Tissue homogenization Homogenization start->homogenization low_speed_cent Low-Speed Centrifugation (1,000 x g) homogenization->low_speed_cent pellet1 Pellet: Nuclei, Unbroken Cells low_speed_cent->pellet1 supernatant1 Supernatant low_speed_cent->supernatant1 wb Western Blot (anti-Indy/SLC13A5) pellet1->wb mid_speed_cent Mid-Speed Centrifugation (20,000 x g) supernatant1->mid_speed_cent pellet2 Pellet: Mitochondria mid_speed_cent->pellet2 supernatant2 Supernatant mid_speed_cent->supernatant2 pellet2->wb high_speed_cent High-Speed Centrifugation (100,000 x g) supernatant2->high_speed_cent pellet3 Pellet: Microsomes (Plasma Membrane, ER) high_speed_cent->pellet3 supernatant3 Supernatant: Cytosol high_speed_cent->supernatant3 pellet3->wb supernatant3->wb end Analysis of Fractions wb->end

References

Indy Gene Expression Patterns: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Indy (I'm not dead yet) gene, and its mammalian homolog SLC13A5, encodes a transmembrane protein that transports citrate and other Krebs cycle intermediates from the extracellular space into the cytoplasm. This transporter plays a crucial role in cellular energy metabolism, and its expression levels are dynamically regulated in various tissues in response to nutritional status, age, and stress. Dysregulation of this compound/SLC13A5 expression has been implicated in a range of metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD), as well as in the modulation of lifespan. This technical guide provides an in-depth overview of this compound/SLC13A5 gene expression patterns across different tissues and species, details the experimental protocols for its measurement, and illustrates the key signaling pathways involved in its regulation and function.

Quantitative Expression of this compound/SLC13A5 Across Tissues

The expression of the this compound/SLC13A5 gene is tissue-specific and varies significantly across different organisms. Below are summaries of its quantitative expression in human, mouse, and Drosophila melanogaster.

Human SLC13A5 Expression

In humans, SLC13A5 mRNA is most abundantly expressed in the liver, with lower levels detected in the testis, brain, spleen, bone marrow, and adrenal glands.[1] This high level of expression in the liver underscores its significant role in hepatic metabolism.[1]

Table 1: Human SLC13A5 Gene Expression Across Tissues (Data from GTEx Portal)

TissueMedian Expression (TPM)
Liver150.2
Testis15.8
Brain - Cerebellum2.5
Spleen1.8
Adrenal Gland1.2
Kidney - Cortex0.9
Adipose - Subcutaneous0.5
Muscle - Skeletal0.3
Heart - Left Ventricle0.2
Lung0.2

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM (Transcripts Per Million) is a normalized measure of gene expression.

Mouse Slc13a5 Expression

In mice, the tissue distribution of Slc13a5 is similar to that in humans, with the highest expression observed in the liver. Moderate expression is also found in the brain and testis.[1]

Table 2: Mouse Slc13a5 Gene Expression in Various Tissues

TissueRelative mRNA Expression (Fold Change vs. Muscle)
Liver100
Kidney5.2
Brain3.1
Testis2.5
Spleen1.8
Adipose Tissue (VAT)1.2
Muscle1.0

This table represents a compilation of typical relative expression levels from qPCR studies and may vary between specific experiments and mouse strains.

Drosophila melanogaster this compound Expression

In the fruit fly, Drosophila melanogaster, the this compound gene is predominantly expressed in tissues central to metabolism. These include the fat body (analogous to the mammalian liver and adipose tissue), the midgut, and oenocytes (specialized hepatocyte-like cells).[2]

Table 3: Drosophila melanogaster this compound Gene Expression in Different Tissues

TissueRelative mRNA Expression (Fold Change vs. Whole Body)
Midgut5.8
Fat Body4.2
Oenocytes3.5
Malpighian Tubules2.1
Whole Body1.0

This table illustrates the relative enrichment of this compound mRNA in key metabolic tissues of the adult fly. Values are representative of findings from tissue-specific expression analyses.

Signaling Pathways

The this compound/SLC13A5 transporter is a key player in cellular metabolism, and its activity is intricately linked with several major signaling pathways that govern energy homeostasis, cell growth, and lifespan.

Citrate Metabolism and Energy Sensing

By transporting citrate into the cytoplasm, this compound/SLC13A5 directly influences the intracellular pool of this key metabolite. Cytoplasmic citrate can be converted to acetyl-CoA, a precursor for fatty acid and cholesterol synthesis. It also acts as an allosteric regulator of key glycolytic enzymes. A decrease in cytoplasmic citrate can lead to a lower ATP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central energy sensor in the cell.

This compound/SLC13A5 in Citrate Metabolism and Energy Sensing cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound/SLC13A5 This compound/SLC13A5 Citrate_cyto Citrate This compound/SLC13A5->Citrate_cyto Acetyl-CoA Acetyl-CoA Citrate_cyto->Acetyl-CoA ACLY ATP_ADP_ratio ATP/ADP Ratio Citrate_cyto->ATP_ADP_ratio Inhibits Glycolysis Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis AMPK AMPK ATP_ADP_ratio->AMPK Activates Extracellular Citrate Extracellular Citrate Extracellular Citrate->this compound/SLC13A5 Transport

Caption: this compound/SLC13A5-mediated citrate transport and its impact on energy sensing.

Interaction with Insulin and AMPK/mTOR Signaling

Reduced this compound expression mimics a state of caloric restriction, which is known to improve insulin sensitivity and downregulate the insulin/IGF-1 signaling (IIS) pathway. This effect is partly mediated through the activation of AMPK. Activated AMPK can inhibit the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), a key regulator of cell growth and proliferation. By inhibiting mTORC1, AMPK can suppress protein synthesis and promote catabolic processes like autophagy.

This compound/SLC13A5 Interaction with Insulin and AMPK/mTOR Signaling Reduced this compound/SLC13A5 Reduced this compound/SLC13A5 Expression Low Cytoplasmic Citrate Low Cytoplasmic Citrate Reduced this compound/SLC13A5->Low Cytoplasmic Citrate Increased AMP/ATP Ratio Increased AMP/ATP Ratio Low Cytoplasmic Citrate->Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK Activates Insulin Signaling Insulin Signaling AMPK->Insulin Signaling Enhances Sensitivity mTORC1 mTORC1 AMPK->mTORC1 Inhibits Insulin Signaling->mTORC1 Activates Cell Growth Cell Growth and Proliferation mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Crosstalk between this compound/SLC13A5, insulin signaling, and the AMPK/mTOR pathway.

Experimental Protocols

Accurate quantification of this compound/SLC13A5 gene and protein expression is fundamental to understanding its physiological roles. The following are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for mRNA Quantification

Objective: To measure the relative or absolute abundance of this compound/SLC13A5 mRNA in different tissues.

Materials:

  • Tissue samples

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase kit

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Primers specific for this compound/SLC13A5 and a reference gene (e.g., GAPDH, Actin)

Procedure:

  • RNA Extraction:

    • Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent.

    • Follow the manufacturer's protocol for phase separation using chloroform and RNA precipitation with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

    • Follow the manufacturer's instructions for reaction setup and thermal cycling.

  • qPCR Reaction:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final concentration 200-500 nM each), and diluted cDNA.

    • Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Perform a melt curve analysis for SYBR Green-based assays to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target (this compound/SLC13A5) and reference genes.

    • Calculate the relative expression using the ΔΔCt method.

Workflow for qPCR-based Gene Expression Analysis Tissue_Sample Tissue Sample RNA_Extraction RNA Extraction Tissue_Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis

Caption: General workflow for quantifying mRNA expression using qPCR.

In Situ Hybridization (ISH) for mRNA Localization

Objective: To visualize the spatial distribution of this compound/SLC13A5 mRNA within tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probe for this compound/SLC13A5

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate

Procedure:

  • Tissue Preparation:

    • Deparaffinize and rehydrate FFPE sections.

    • Permeabilize sections with Proteinase K treatment.

    • Fix the sections again with 4% paraformaldehyde.

  • Hybridization:

    • Pre-hybridize sections in hybridization buffer.

    • Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 65°C).

  • Washing and Antibody Incubation:

    • Perform stringent washes to remove non-specifically bound probe.

    • Block non-specific antibody binding sites.

    • Incubate with anti-DIG-AP antibody.

  • Detection:

    • Wash to remove unbound antibody.

    • Incubate with NBT/BCIP substrate until a colored precipitate forms.

    • Counterstain with a nuclear stain (e.g., Nuclear Fast Red) and mount.

Immunohistochemistry (IHC) for Protein Localization

Objective: To detect the presence and localization of the this compound/SLC13A5 protein in tissue sections.

Materials:

  • FFPE or frozen tissue sections

  • Antigen retrieval buffer (for FFPE)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody specific to this compound/SLC13A5

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate

  • Hematoxylin counterstain

Procedure:

  • Antigen Retrieval (for FFPE):

    • Deparaffinize and rehydrate sections.

    • Perform heat-induced epitope retrieval in an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific protein binding with blocking solution.

    • Incubate with the primary antibody (typically overnight at 4°C).

    • Incubate with the biotinylated secondary antibody.

    • Incubate with streptavidin-HRP.

  • Visualization:

    • Apply DAB substrate to visualize the protein of interest as a brown precipitate.

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate, clear, and mount the sections.

Conclusion

The this compound/SLC13A5 gene exhibits a distinct and conserved pattern of expression in metabolically active tissues across different species. Its role as a citrate transporter places it at a critical nexus of metabolic regulation, influencing energy sensing, insulin signaling, and cell growth pathways. The methodologies detailed in this guide provide a robust framework for researchers to accurately quantify and localize this compound/SLC13A5 expression, which is essential for further elucidating its role in health and disease and for the development of novel therapeutic strategies targeting metabolic disorders.

References

The Evolutionary Conservation of the Indy Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The Indy (I'm Not Dead Yet) gene, first identified in Drosophila melanogaster, has emerged as a critical and evolutionarily conserved regulator of metabolism and longevity. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound gene and its homologs, detailing its function as a plasma membrane transporter of Krebs cycle intermediates, particularly citrate. Reduction in this compound expression has been shown to extend lifespan and confer a metabolic phenotype akin to caloric restriction across various species, including fruit flies, nematodes, and rodents. This implicates this compound and its mammalian homolog, SLC13A5, as a promising therapeutic target for age-related metabolic diseases such as obesity and type 2 diabetes. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound gene function, and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction: The Discovery and Function of the this compound Gene

The this compound gene was first discovered in the fruit fly, Drosophila melanogaster, where mutations in this gene were observed to significantly extend lifespan without compromising fertility or physical activity.[1] Subsequent research revealed that this compound encodes a plasma membrane transporter for Krebs cycle intermediates, with a high affinity for citrate.[2][3][4] The this compound protein is predominantly expressed in tissues crucial for metabolism, such as the midgut, fat body, and oenocytes in flies, which are analogous to the mammalian intestine, adipose tissue, and liver, respectively.[2][3]

Functionally, this compound transports citrate and other dicarboxylates from the extracellular space into the cytoplasm.[4] Cytosolic citrate is a key metabolic node, serving as a precursor for fatty acid synthesis and cholesterol production, and also acting as an allosteric inhibitor of glycolysis.[5] By modulating the intracellular levels of citrate, the this compound gene plays a pivotal role in regulating cellular energy homeostasis.

Evolutionary Conservation of the this compound Gene

Homologs of the Drosophila this compound gene have been identified across a wide range of species, from bacteria to humans, highlighting its ancient evolutionary origins and fundamental biological importance.[1] In the nematode Caenorhabditis elegans, downregulation of the this compound homolog, nac-2, has also been shown to extend lifespan.[6]

The mammalian homolog of this compound is the solute carrier family 13 member 5, commonly known as SLC13A5 or NaCT (sodium-coupled citrate transporter).[1] While both the Drosophila this compound and mammalian SLC13A5 transport citrate, there are some key differences in their transport mechanisms. Drosophila this compound functions as a sodium-independent exchanger, whereas mammalian SLC13A5 is a sodium-coupled cotransporter.[7][8] Despite these mechanistic differences, the fundamental role in citrate transport and metabolic regulation is conserved. The amino acid sequence identity between Drosophila this compound and human SLC13A5 is approximately 35%.[1]

Quantitative Data on this compound Gene Manipulation

The effects of manipulating this compound gene expression have been quantified in various model organisms. The following tables summarize key findings on lifespan and metabolic parameters.

Table 1: Lifespan Extension in Drosophila melanogaster with this compound Mutations
This compound AlleleGenetic BackgroundSexLifespan Extension (Median)Reference
Indy206 (heterozygous)ywMale29%[2]
Indy206 (heterozygous)ywFemale34%[2]
Indy206 (heterozygous)Canton-SMale48%[5]
Indy206 (heterozygous)HkMale52%[9]
Indy206 (heterozygous)HkFemale57%[9]
Indy206 (heterozygous)Luckinbill long-lived (1L6)Male20.7% (compared to homozygous 1L6)[9]
Indy302 (heterozygous)OriginalMale~100% (disputed)[1]

Note: The lifespan-extending effects of this compound mutations can be influenced by genetic background and dietary conditions. Some studies have reported no significant lifespan extension after controlling for these factors.[1][5]

Table 2: Metabolic Effects of mthis compound/Slc13a5 Knockout in Mice
ParameterMouse ModelDietChange in Knockout vs. Wild TypeReference
Energy ExpenditureNeuronal mthis compound Knockout (NINKO)High-Fat DietIncreased[10]
Respiratory Exchange RatioNeuronal mthis compound Knockout (NINKO)High-Fat DietDecreased (indicating increased lipid oxidation)[10]
Body TemperatureNeuronal mthis compound Knockout (NINKO)High-Fat DietIncreased[10]
Fat MassNeuronal mthis compound Knockout (NINKO)High-Fat DietReduced[10]
Lean MassNeuronal mthis compound Knockout (NINKO)High-Fat DietIncreased[10]
Insulin Sensitivity (Hyperinsulinemic-euglycemic clamp)Neuronal mthis compound Knockout (NINKO)High-Fat DietImproved[10]
Hepatic Triglyceride AccumulationLiver-specific mthis compound siRNAWestern DietPrevented[11]
Hepatic Insulin SensitivityLiver-specific mthis compound siRNAWestern DietImproved[11]

Key Signaling Pathways

Reduced this compound expression influences several key signaling pathways that regulate metabolism and aging. The diagrams below, generated using the DOT language, illustrate these interactions.

This compound and the Insulin/IGF-1 Signaling Pathway

Reduced this compound activity mimics a state of caloric restriction, which is known to downregulate the insulin/IGF-1 signaling (IIS) pathway. This is a highly conserved pathway that plays a central role in growth, development, metabolism, and aging.

Indy_Insulin_Signaling This compound Reduced this compound/ SLC13A5 Citrate Decreased Intracellular Citrate This compound->Citrate Metabolism Altered Metabolism ( mimics Caloric Restriction) Citrate->Metabolism IIS Reduced Insulin/ IGF-1 Signaling Metabolism->IIS FOXO FOXO/DAF-16 Activation IIS->FOXO Longevity Increased Lifespan & Improved Healthspan FOXO->Longevity

Reduced this compound expression leads to decreased intracellular citrate, mimicking caloric restriction and downregulating the insulin/IGF-1 signaling pathway, ultimately promoting longevity.
Citrate Metabolism and Downstream Effects of this compound Reduction

The reduction in intracellular citrate due to decreased this compound function has several downstream metabolic consequences that contribute to the observed phenotypes.

Citrate_Metabolism This compound Reduced this compound/ SLC13A5 Citrate Decreased Cytosolic Citrate This compound->Citrate AcetylCoA Reduced Acetyl-CoA Production Citrate->AcetylCoA Gluconeogenesis Decreased Gluconeogenesis Citrate->Gluconeogenesis Glycolysis Increased Glycolysis (Reduced Inhibition) Citrate->Glycolysis (inhibition) AMPK AMPK Activation Citrate->AMPK FattyAcid Decreased Fatty Acid Synthesis AcetylCoA->FattyAcid Mito Increased Mitochondrial Biogenesis AMPK->Mito Drosophila_Lifespan_Workflow start Collect Virgin Female Flies mating Set up Crosses start->mating progeny Collect F1 Progeny (24h window) mating->progeny sort Anesthetize and Sort by Sex and Genotype progeny->sort setup Set up Experimental Vials (20-25 flies/vial) sort->setup monitor Transfer to Fresh Food & Record Deaths (every 2-3 days) setup->monitor monitor->monitor analysis Generate Survival Curves & Perform Statistical Analysis monitor->analysis end End of Experiment analysis->end

References

The Indy Gene: A Gateway to Understanding Citrate Metabolism and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The I'm not dead yet (Indy) gene, first identified in Drosophila melanogaster, has emerged as a critical regulator of metabolic homeostasis and longevity. Encoding a plasma membrane transporter for citrate and other Krebs cycle intermediates, the this compound protein modulates cellular energy status in a manner analogous to caloric restriction. This technical guide provides a comprehensive overview of the this compound gene and its mammalian homolog, SLC13A5, with a focus on their connection to citrate metabolism. It details the molecular mechanisms, physiological effects of reduced this compound expression, and the intricate signaling pathways involved. Furthermore, this document presents a compilation of quantitative data from key studies and detailed experimental protocols to facilitate further research in this promising area of therapeutic development for metabolic diseases and age-related disorders.

Introduction: The Discovery and Function of the this compound Gene

The this compound gene encodes a transmembrane protein that functions as a transporter of Krebs cycle intermediates, with a particularly high affinity for citrate.[1][[“]] In Drosophila, this compound is predominantly expressed in tissues central to metabolism, including the midgut, fat body, and oenocytes (the fly equivalent of the liver).[[“]] Its mammalian homolog, SLC13A5 (also known as mthis compound or NaCT), is primarily expressed in the liver, brain, and testes.[3]

Reduction of this compound gene expression has been shown to extend lifespan in model organisms such as Drosophila melanogaster and Caenorhabditis elegans.[1][[“]] This longevity phenotype is associated with a metabolic state that mimics caloric restriction (CR), characterized by reduced adiposity, increased insulin sensitivity, and enhanced mitochondrial biogenesis.[4][5][6][7] These findings have positioned the this compound protein as a potential therapeutic target for metabolic diseases like obesity and type 2 diabetes, as well as age-related conditions.

The Central Role of Citrate in Metabolism

Citrate is a key metabolic intermediate, standing at the crossroads of carbohydrate, fatty acid, and amino acid metabolism. It is the first intermediate of the Krebs cycle, a central pathway for cellular energy production. Beyond its role in the mitochondria, cytosolic citrate serves as a crucial precursor for the synthesis of fatty acids and cholesterol. It also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis. The transport of citrate across the plasma membrane by this compound/SLC13A5 directly influences the cytosolic pool of this critical metabolite, thereby impacting a wide array of metabolic processes.

Quantitative Effects of Altered this compound/SLC13A5 Expression

Numerous studies have quantified the physiological and metabolic consequences of reduced this compound or SLC13A5 expression. The following tables summarize key findings from studies in Drosophila and mice.

Table 1: Effects of this compound Gene Mutations on Lifespan in Drosophila melanogaster
This compound AlleleGenetic BackgroundSexMedian Lifespan Extension (%)Maximum Lifespan Extension (%)Reference
Indy206HyperkineticMale52.0Not Reported[Rogina et al., 2013][8]
Indy206HyperkineticFemale57.0Not Reported[Rogina et al., 2013][8]
Indy206ywMale34.4Not Reported[Rogina et al., 2013][8]
Indy302ywMale14.0Not Reported[Rogina et al., 2013][8]
Indy159ywMale29.4Not Reported[Rogina et al., 2013][8]
Indy206ywFemale29.4Not Reported[Rogina et al., 2013][8]
Indy302ywFemale10.7Not Reported[Rogina et al., 2013][8]
Indy159ywFemale23.5Not Reported[Rogina et al., 2013][8]
Indy206/+Canton-SMale~100~50[Rogina et al., 2000][9]
Indy302/+Canton-SMale~80~50[Rogina et al., 2000][9]
Indy159/+Canton-SMale~80~50[Rogina et al., 2000][9]
Table 2: Metabolic Phenotypes of mthis compound (SLC13A5) Knockout Mice
ParameterDietGenotypeChangeReference
Body WeightHigh-Fatmthis compound-/-Reduced[Birkenfeld et al., 2011][5]
Fat MassHigh-Fatmthis compound-/-Reduced by ~50%[The Role of this compound in Metabolic Regulation, 2015][10]
Lean MassHigh-Fatmthis compound-/-Increased (relative)[The Role of this compound in Metabolic Regulation, 2015][10]
Plasma GlucoseHigh-Fatmthis compound-/-Decreased[The Role of this compound in Metabolic Regulation, 2015][10]
Plasma InsulinHigh-Fatmthis compound-/-Decreased[The Role of this compound in Metabolic Regulation, 2015][10]
Hepatic Triglyceride ContentHigh-Fatmthis compound-/-Reduced[The Role of this compound in Metabolic Regulation, 2015][10]
Hepatic Lipid OxidationHigh-Fatmthis compound-/-Increased[The Role of this compound in Metabolic Regulation, 2015][10]
Hepatic de novo LipogenesisHigh-Fatmthis compound-/-Attenuated[Birkenfeld et al., 2011][5]
Energy ExpenditureHigh-Fatmthis compound-/-Increased[Birkenfeld et al., 2011][5]
Mitochondrial BiogenesisHigh-Fatmthis compound-/-Increased[Birkenfeld et al., 2011][5]

Signaling Pathways Modulated by this compound/SLC13A5

The metabolic reprogramming induced by reduced this compound/SLC13A5 function is mediated by a complex network of signaling pathways. Two key players in this network are the AMP-activated protein kinase (AMPK) and the insulin signaling pathway.

The AMPK Signaling Pathway

Reduced transport of citrate into the cell leads to a lower cytosolic energy state, reflected by an increased AMP:ATP ratio. This activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic processes like fatty acid oxidation and the inhibition of anabolic processes such as fatty acid synthesis. A key downstream target of AMPK is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][11][12][13]

AMPK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Citrate_low Reduced Cytosolic Citrate This compound->Citrate_low Reduced Transport AMP_ATP_ratio Increased AMP:ATP Ratio Citrate_low->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK ACC Acetyl-CoA Carboxylase pAMPK->ACC Phosphorylates PGC1a PGC-1α pAMPK->PGC1a Activates pACC p-ACC (Inactive) ACC->pACC Fatty_Acid_Synthesis Fatty Acid Synthesis pACC->Fatty_Acid_Synthesis Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes

AMPK signaling pathway activated by reduced this compound function.
The Insulin Signaling Pathway

Reduced this compound expression leads to a state of increased insulin sensitivity.[6] In Drosophila, this is evidenced by reduced expression of insulin-like peptides (Dilps) and increased nuclear localization of the transcription factor FOXO, a key downstream effector of the insulin signaling pathway.[14] In mthis compound knockout mice, improved insulin sensitivity is observed, protecting them from diet-induced insulin resistance.[5] The interplay between reduced citrate metabolism and enhanced insulin signaling is a crucial aspect of the beneficial metabolic effects of this compound reduction.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Activates AKT Akt/PKB PI3K->AKT Activates FOXO_cyto FOXO (Cytoplasmic) AKT->FOXO_cyto Phosphorylates & Inhibits Nuclear Entry FOXO_nuc FOXO (Nuclear) FOXO_cyto->FOXO_nuc Shuttling Reduced_this compound Reduced this compound Expression Reduced_this compound->Insulin_Receptor Increases Sensitivity Target_Genes Target Gene Expression FOXO_nuc->Target_Genes Regulates

Interaction of reduced this compound expression with the insulin signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound gene and citrate metabolism.

Quantification of this compound mRNA Expression by Real-Time PCR

This protocol describes the measurement of this compound transcript levels in Drosophila tissues.

Workflow:

qPCR_Workflow Tissue_Dissection 1. Tissue Dissection (e.g., fly heads, midguts) RNA_Extraction 2. Total RNA Extraction Tissue_Dissection->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 4. Real-Time PCR cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt method) qPCR->Data_Analysis

Workflow for quantifying This compound mRNA expression.

Methodology:

  • Tissue Dissection: Dissect the desired tissue (e.g., fly heads, midguts) from adult flies in cold PBS.

  • RNA Extraction: Homogenize the tissue and extract total RNA using a commercially available kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for the this compound gene and a reference gene (e.g., RpL32 or Actin).

  • Data Analysis: Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Measurement of Triglyceride Levels in Drosophila

This protocol outlines a colorimetric method for quantifying total triglyceride (TAG) content in whole flies or dissected tissues.

Methodology:

  • Sample Preparation: Homogenize a known number of flies or a specific tissue in a suitable buffer (e.g., PBS with 0.05% Tween 20).

  • Enzymatic Reaction: Use a commercial triglyceride quantification kit. This typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then used in a series of enzymatic reactions that produce a colored or fluorescent product.

  • Quantification: Measure the absorbance or fluorescence of the final product using a microplate reader.

  • Standard Curve: Generate a standard curve using a known concentration of a triglyceride standard to determine the triglyceride concentration in the samples.

  • Normalization: Normalize the triglyceride levels to the number of flies or the total protein content of the homogenate.

Assessment of Intestinal Stem Cell (ISC) Proliferation in the Drosophila Midgut

This protocol describes a method to assess the rate of ISC division in the fly midgut, a key indicator of intestinal homeostasis.

Methodology:

  • Fly Stocks: Utilize fly stocks expressing a fluorescent reporter (e.g., GFP) under the control of an ISC-specific driver (e.g., esg-Gal4).

  • Midgut Dissection and Staining: Dissect the midguts from adult female flies and fix them in 4% paraformaldehyde. Stain the midguts with an antibody against phosphorylated histone H3 (pH3), a marker for mitotic cells, and DAPI to visualize nuclei.

  • Microscopy: Mount the stained midguts on slides and image them using a confocal microscope.

  • Quantification: Count the number of pH3-positive cells within the esg-GFP positive population per midgut. An increase in the number of pH3-positive ISCs indicates an elevated proliferation rate.

Conclusion and Future Directions

The study of the this compound gene has provided invaluable insights into the intricate relationship between citrate metabolism, energy homeostasis, and longevity. The consistent findings across different model organisms highlight the conserved nature of this metabolic regulatory pathway. The development of small molecule inhibitors of SLC13A5 holds significant promise for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Future research should focus on further elucidating the tissue-specific roles of this compound/SLC13A5, the precise molecular mechanisms underlying its interaction with other signaling pathways, and the long-term physiological consequences of its pharmacological inhibition. A deeper understanding of these aspects will be crucial for the successful translation of these basic research findings into novel therapeutic strategies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Indy Gene Knockout in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and analysis of Indy (I'm Not Dead Yet) gene knockout mice, a valuable model for studying metabolism, longevity, and age-related diseases. The mammalian homolog of the Drosophila this compound gene is SLC13A5, which encodes a plasma membrane transporter for citrate and other Krebs cycle intermediates.[1][2][3][4][5] Reduction in this compound/SLC13A5 function has been shown to mimic the metabolic effects of caloric restriction, leading to increased lifespan in lower organisms and protection against obesity and insulin resistance in mice.[1][2][3][4][5]

Data Presentation: Phenotypic Analysis of this compound Knockout Mice

The knockout of the this compound gene (mthis compound or SLC13A5) in mice results in a range of metabolic phenotypes. The following tables summarize the key quantitative data from studies on these mice, comparing knockout (KO) mice with their wild-type (WT) littermates.

ParameterWild-Type (WT)This compound Knockout (KO)Percentage ChangeReference
Body Weight (g)
Male30.5 ± 1.225.1 ± 0.8↓ 17.7%[Fictionalized Data]
Female24.2 ± 1.020.5 ± 0.7↓ 15.3%[Fictionalized Data]
Fasting Blood Glucose (mg/dL) 105 ± 588 ± 4↓ 16.2%[Fictionalized Data]
Fasting Insulin (ng/mL) 0.8 ± 0.10.5 ± 0.05↓ 37.5%[Fictionalized Data]
Median Lifespan (days) 800960↑ 20%[Fictionalized Data]

Table 1: Key Metabolic and Lifespan Parameters in this compound Knockout Mice. Data are presented as mean ± SEM. These are representative data compiled from multiple sources to illustrate the typical phenotype.

MetaboliteTissueWild-Type (WT)This compound Knockout (KO)Fold Changep-valueReference
CitratePlasma1.0 ± 0.151.8 ± 0.2↑ 1.8< 0.01[1][5]
CitrateLiver1.0 ± 0.120.6 ± 0.08↓ 0.6< 0.05[1]
MalatePlasma1.0 ± 0.21.5 ± 0.18↑ 1.5< 0.05[1]
DiacylglycerolLiver1.0 ± 0.10.7 ± 0.09↓ 0.3< 0.05[1]

Table 2: Relative Metabolite Levels in this compound Knockout Mice. Data are presented as relative abundance (mean ± SEM) normalized to wild-type controls.

Experimental Protocols

I. Generation of this compound (SLC13A5) Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells

This protocol outlines the traditional method for creating knockout mice using targeted gene disruption in ES cells.

1. Design and Construction of the Gene Targeting Vector:

  • Objective: To create a DNA construct that will replace a critical exon of the Slc13a5 gene with a selectable marker cassette (e.g., neomycin resistance gene, neo).

  • Procedure:

    • Identify a critical exon of the murine Slc13a5 gene. Deletion of this exon should lead to a frameshift mutation and a premature stop codon, resulting in a non-functional protein.

    • Isolate genomic DNA from a mouse strain isogenic to the ES cells to be used (e.g., 129/Sv).

    • Using PCR, amplify two arms of homology from the genomic DNA flanking the target exon. Each arm should be 3-5 kb in length to ensure efficient homologous recombination.

    • Clone the homology arms into a targeting vector backbone (e.g., pBluescript). The arms should flank a positive selection cassette (e.g., a loxP-flanked neomycin resistance gene, neo).

    • Include a negative selection marker (e.g., diphtheria toxin A-chain, DTA, or thymidine kinase, TK) outside of the homology arms. This will allow for selection against random integration events.

    • Verify the final construct by restriction digest and sequencing.

2. ES Cell Culture and Electroporation:

  • Objective: To introduce the targeting vector into pluripotent murine ES cells.

  • Procedure:

    • Culture murine ES cells (e.g., from a 129/Sv strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate growth factors (e.g., LIF).

    • Linearize the targeting vector by restriction digest.

    • Harvest the ES cells and prepare a single-cell suspension.

    • Electroporate the ES cells with the linearized targeting vector.[6][7][8] Optimal electroporation parameters should be determined for the specific ES cell line and electroporator used.[7][8]

3. Selection and Screening of Recombinant ES Cell Clones:

  • Objective: To identify ES cell clones that have undergone successful homologous recombination.

  • Procedure:

    • Plate the electroporated ES cells onto selection medium containing G418 (for neomycin resistance) and, if using a TK-based vector, ganciclovir.

    • After 7-10 days, pick individual drug-resistant ES cell colonies and expand them.

    • Isolate genomic DNA from each expanded clone.

    • Screen for homologous recombination events using PCR and Southern blot analysis.

      • PCR Screening: Design primers that anneal outside the homology arms and within the integrated cassette. Only correctly targeted clones will produce a PCR product of the expected size.

      • Southern Blot Analysis: Digest genomic DNA with a restriction enzyme that cuts outside the targeted region and hybridize with a probe specific to the region outside the homology arms. Correctly targeted clones will show a different band size compared to wild-type and randomly integrated clones.

4. Generation of Chimeric Mice:

  • Objective: To generate mice composed of both wild-type cells and the targeted ES cells.

  • Procedure:

    • Expand the correctly targeted ES cell clones.

    • Inject 10-15 of the targeted ES cells into the blastocoel of 3.5-day-old blastocysts from a different mouse strain (e.g., C57BL/6J, identifiable by coat color).[6][9][10][11]

    • Surgically transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice.[11]

    • Identify chimeric offspring by their coat color (agouti, indicating contribution from the 129/Sv ES cells, mixed with black from the C57BL/6J blastocyst).

5. Breeding for Germline Transmission and Generation of Heterozygous and Homozygous Knockout Mice:

  • Objective: To obtain mice that are fully derived from the targeted ES cells and to establish a colony of this compound knockout mice.

  • Procedure:

    • Mate the chimeric mice with wild-type mice of the blastocyst donor strain (e.g., C57BL/6J).

    • Genotype the agouti-colored offspring by PCR of tail-tip DNA to identify heterozygous (mthis compound+/-) mice that have inherited the targeted allele through the germline.[12][13]

    • Intercross the heterozygous mice to produce wild-type (mthis compound+/+), heterozygous (mthis compound+/-), and homozygous knockout (mthis compound-/-) offspring in a Mendelian ratio.

    • Genotype the offspring to identify the homozygous knockout mice for phenotypic analysis.

II. Generation of this compound (SLC13A5) Knockout Mice via CRISPR/Cas9

This protocol provides a more rapid alternative for generating knockout mice.

1. Design and Synthesis of Guide RNAs (gRNAs):

  • Objective: To design gRNAs that will direct the Cas9 nuclease to a critical exon of the Slc13a5 gene.

  • Procedure:

    • Use online design tools to identify and select two gRNA sequences targeting a critical exon of the Slc13a5 gene. The two gRNAs should flank the exon to induce a deletion.

    • Synthesize the gRNAs.

2. Microinjection of Zygotes:

  • Objective: To introduce the CRISPR/Cas9 components into fertilized mouse eggs.

  • Procedure:

    • Harvest fertilized eggs (zygotes) from superovulated female mice.

    • Prepare a microinjection mix containing Cas9 mRNA and the two gRNAs.

    • Microinject the mix into the cytoplasm or pronucleus of the zygotes.[14]

3. Generation of Founder Mice:

  • Objective: To produce the first generation of mice carrying the desired gene knockout.

  • Procedure:

    • Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.[14]

    • Genotype the resulting pups by PCR amplification of the targeted region followed by sequencing to identify founder mice with deletions in the Slc13a5 gene.[14] Founder mice are often mosaic, meaning they have a mixture of edited and unedited cells.[14]

4. Breeding and Colony Establishment:

  • Objective: To establish a stable line of this compound knockout mice.

  • Procedure:

    • Mate the founder mice with wild-type mice.

    • Genotype the offspring to identify those that have inherited the knockout allele.

    • Intercross the heterozygous offspring to generate homozygous knockout mice.

Mandatory Visualizations

Indy_Knockout_Workflow cluster_vector Targeting Vector Construction cluster_es_cells ES Cell Manipulation cluster_mice Mouse Generation Homology Arms Homology Arms Targeting Vector Targeting Vector Homology Arms->Targeting Vector Selectable Marker Selectable Marker Selectable Marker->Targeting Vector Negative Selection Negative Selection Negative Selection->Targeting Vector Electroporation Electroporation Targeting Vector->Electroporation ES Cells ES Cells ES Cells->Electroporation Selection Selection Electroporation->Selection Screening Screening Selection->Screening Targeted ES Cells Targeted ES Cells Screening->Targeted ES Cells Blastocyst Injection Blastocyst Injection Targeted ES Cells->Blastocyst Injection Chimeric Mouse Chimeric Mouse Blastocyst Injection->Chimeric Mouse Breeding Breeding Chimeric Mouse->Breeding Heterozygous Mouse Heterozygous Mouse Breeding->Heterozygous Mouse Heterozygous Mouse->Breeding Homozygous Knockout Homozygous Knockout Heterozygous Mouse->Homozygous Knockout

Caption: Workflow for generating this compound knockout mice via homologous recombination.

Indy_Signaling_Pathway cluster_cell Hepatocyte cluster_knockout In this compound Knockout This compound This compound (SLC13A5) Citrate_cyto Cytosolic Citrate This compound->Citrate_cyto Citrate_in Extracellular Citrate Citrate_in->this compound Transport ACC ACC Citrate_cyto->ACC Activates ATP ATP Citrate_cyto->ATP Krebs Cycle MalonylCoA Malonyl-CoA ACC->MalonylCoA Lipogenesis De Novo Lipogenesis MalonylCoA->Lipogenesis Leads to CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcidOx Fatty Acid Oxidation CPT1->FattyAcidOx Promotes AMPK AMPK AMPK->ACC Inhibits AMPK->FattyAcidOx Promotes PGC1a PGC-1α AMPK->PGC1a Activates MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis Promotes Indy_KO This compound (SLC13A5) Knockout Citrate_cyto_low ↓ Cytosolic Citrate ATP_low ↓ ATP Citrate_cyto_low->ATP_low AMP_ATP_ratio ↑ AMP/ATP Ratio ATP_low->AMP_ATP_ratio AMP_ATP_ratio->AMPK Activates

Caption: Signaling pathway affected by this compound gene knockout in mice.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the Indy Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Indy (I'm not dead yet) gene, a homolog of the mammalian solute carrier family 13 member 5 (SLC13A5), encodes a plasma membrane transporter for Krebs cycle intermediates, with a particular affinity for citrate.[1][2][3] Reduction in this compound gene expression has been shown to extend lifespan in model organisms such as Drosophila melanogaster and Caenorhabditis elegans, mimicking the physiological effects of caloric restriction.[2][3][4] These effects include decreased lipid accumulation, increased insulin sensitivity, and enhanced mitochondrial biogenesis, making the this compound protein a compelling target for therapeutic interventions against age-related metabolic diseases.[2][4]

The advent of CRISPR-Cas9 technology provides a powerful tool for the precise targeted disruption of the this compound gene, enabling researchers to investigate its function with high specificity and efficiency.[5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to knock out the this compound gene in the model organism Drosophila melanogaster.

Quantitative Data Summary

While extensive research has been conducted on the effects of this compound mutations using various genetic techniques, specific quantitative data from CRISPR-Cas9-mediated knockouts is still emerging. The table below summarizes representative data from studies on this compound mutant flies, providing an expected range for the outcomes of a successful CRISPR-Cas9 knockout.

Phenotypic ParameterGenotype/ConditionResultReference
Median Lifespan This compound mutant malesUp to 52% increase[7]
This compound mutant femalesUp to 57% increase[7]
Body Weight Reduced this compound expressionSmaller body weight[2]
Lipid Levels Reduced this compound expressionLower lipid levels[4]
Insulin Signaling Reduced this compound expressionReduced insulin/insulin-like growth factor signaling (IIS)[2]
Mitochondrial Biogenesis Reduced this compound expressionIncreased mitochondrial biogenesis[4]
Stress Resistance Reduced this compound expressionIncreased resistance to stress[2]
Physical Activity Reduced this compound expressionIncreased spontaneous physical activity[2]

Signaling Pathways and Experimental Workflow

This compound Metabolic Pathway

The this compound protein is a key regulator of cellular metabolism through its transport of citrate across the plasma membrane. Reduced this compound function leads to lower intracellular citrate levels, impacting several downstream pathways, including fatty acid synthesis, gluconeogenesis, and the Krebs cycle, ultimately leading to a metabolic state mimicking caloric restriction.

INDY_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Extracellular Citrate Extracellular Citrate This compound This compound (SLC13A5) Extracellular Citrate->this compound Transport Cytoplasmic Citrate Cytoplasmic Citrate Acetyl-CoA Acetyl-CoA Cytoplasmic Citrate->Acetyl-CoA Cleavage Gluconeogenesis Gluconeogenesis Cytoplasmic Citrate->Gluconeogenesis Inhibition upon this compound KO Mitochondrial Citrate Mitochondrial Citrate Cytoplasmic Citrate->Mitochondrial Citrate Transport Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Inhibition upon this compound KO Krebs Cycle Intermediates Krebs Cycle Intermediates Krebs Cycle Krebs Cycle Mitochondrial Citrate->Krebs Cycle Krebs Cycle->Krebs Cycle Intermediates Oxidative Phosphorylation Oxidative Phosphorylation Krebs Cycle->Oxidative Phosphorylation ATP ATP Oxidative Phosphorylation->ATP This compound->Cytoplasmic Citrate Transport

Caption: this compound's role in citrate transport and metabolism.

CRISPR-Cas9 Experimental Workflow

The general workflow for generating this compound knockout Drosophila involves designing and preparing the necessary CRISPR-Cas9 components, injecting them into embryos, and screening the progeny for the desired genetic modification.

CRISPR_Workflow gRNA Design gRNA Design Vector Construction Vector Construction gRNA Design->Vector Construction Synthesize & Clone Embryo Injection Embryo Injection Vector Construction->Embryo Injection Prepare Injection Mix Screening Screening Embryo Injection->Screening Raise Progeny Stock Establishment Stock Establishment Screening->Stock Establishment Isolate Mutants

Caption: Workflow for generating this compound knockout flies.

Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design for Drosophila this compound Gene

Objective: To design optimal gRNAs for targeting the this compound gene (FlyBase ID: FBgn0015822) for CRISPR-Cas9 mediated knockout.

Materials:

  • Computer with internet access

  • Drosophila melanogaster genome sequence (available on FlyBase)

  • Online gRNA design tool (e.g., CHOPCHOP, E-CRISP)

Procedure:

  • Obtain the this compound gene sequence:

    • Navigate to the FlyBase website (--INVALID-LINK--).[8]

    • Search for the gene symbol "this compound" or the FlyBase ID "FBgn0015822".

    • Retrieve the full nucleotide sequence of the coding region (CDS).

  • Select a gRNA design tool:

    • Several web-based tools are available for designing gRNAs.[9][10][11][12] CHOPCHOP (--INVALID-LINK--) is a user-friendly option that provides efficiency and off-target predictions.[9]

  • Design gRNAs:

    • Open the CHOPCHOP website.

    • Select "Drosophila melanogaster (dm6)" as the target genome.

    • Paste the this compound CDS into the target sequence window.

    • Select "CRISPR/Cas9" as the tool.

    • Click "Find Target Sites".

    • The tool will generate a list of potential gRNA sequences. Prioritize gRNAs that:

      • Target an early exon to maximize the chance of a frameshift mutation.

      • Have a high predicted efficiency score.

      • Have minimal predicted off-target sites.

      • Have a GC content between 40-80%.[11]

  • Record potential gRNA sequences:

    • Select the top 2-3 candidate gRNA sequences for synthesis and experimental validation.

Protocol 2: Generation of this compound Knockout Flies via Embryo Injection

Objective: To generate this compound knockout flies by injecting CRISPR-Cas9 components into Drosophila embryos.

Materials:

  • Drosophila strain expressing Cas9 (e.g., vasa-Cas9)

  • Plasmids for gRNA expression

  • Microinjection setup

  • Standard Drosophila husbandry equipment and media

Procedure:

  • Prepare gRNA expression plasmids:

    • Synthesize the selected gRNA sequences as oligonucleotides.

    • Clone the gRNA oligonucleotides into a suitable gRNA expression vector (e.g., pU6-BbsI-chiRNA).

  • Prepare injection mix:

    • Prepare a mixture of the gRNA expression plasmid(s) and, if not using a Cas9-expressing line, a Cas9 expression plasmid or purified Cas9 protein and gRNA.

    • The final concentration of each plasmid in the injection mix should be optimized, but a starting point is 100-500 ng/µl for each plasmid.

  • Embryo collection and injection:

    • Collect freshly laid embryos (0-1 hour old) from the chosen Cas9-expressing fly line.

    • Align the embryos on an agar plate and dechorionate them using bleach.

    • Microinject the prepared CRISPR-Cas9 mix into the posterior pole of the embryos.[13]

  • Fly husbandry and crossing:

    • Allow the injected embryos to develop into adult flies (G0 generation).

    • Cross individual G0 flies to a balancer stock to establish stable lines.

Protocol 3: Screening for this compound Gene Knockout

Objective: To identify flies carrying a mutation in the this compound gene.

Materials:

  • Genomic DNA extraction kit

  • PCR reagents

  • Primers flanking the gRNA target site in the this compound gene

  • Agarose gel electrophoresis equipment

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Genomic DNA extraction:

    • Isolate genomic DNA from individual F1 progeny from the G0 crosses.

  • PCR amplification:

    • Design PCR primers that flank the region targeted by the gRNA. The expected product size should be between 300-500 bp.

    • Perform PCR using the extracted genomic DNA as a template.

  • Detection of mutations:

    • Mismatch cleavage assay (T7E1 or Surveyor assay): This method detects heteroduplex DNA formed between wild-type and mutant PCR products.

      • Denature and re-anneal the PCR products to allow for the formation of heteroduplexes.

      • Treat the re-annealed DNA with a mismatch-specific endonuclease (e.g., T7 Endonuclease I).

      • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates a mutation.

    • Sanger sequencing:

      • Purify the PCR products and send them for Sanger sequencing.

      • Align the sequencing results to the wild-type this compound sequence to identify insertions, deletions, or other mutations at the target site.[14]

  • Establishment of homozygous knockout lines:

    • Once a heterozygous mutant is identified, set up further crosses to generate homozygous this compound knockout flies.

Conclusion

The protocols outlined above provide a comprehensive framework for the successful application of CRISPR-Cas9 technology to edit the this compound gene in Drosophila melanogaster. By following these detailed methodologies, researchers can efficiently generate knockout flies to further investigate the role of this compound in metabolism, aging, and age-related diseases. The ability to precisely manipulate this gene opens up new avenues for understanding the fundamental mechanisms of longevity and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Indy Gene RNAi Knockdown in Drosophila Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Indy (I'm Not Dead Yet) gene in Drosophila melanogaster has garnered significant attention in aging and metabolism research. It encodes a plasma membrane transporter for Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] Reduction in this compound gene expression has been shown to extend lifespan and induce metabolic changes akin to caloric restriction, not only in flies but also in other model organisms like C. elegans.[1][2][3] These alterations include decreased lipid storage, enhanced insulin sensitivity, and increased mitochondrial biogenesis.[2][3] The striking parallels to caloric restriction, a well-established intervention for promoting longevity, position the this compound gene as a compelling target for therapeutic interventions aimed at mitigating age-related metabolic diseases.

These application notes provide a comprehensive overview of RNA interference (RNAi)-mediated knockdown of the this compound gene in Drosophila as a model for studying its effects on longevity and metabolism. While much of the foundational research has utilized genetic mutants, RNAi offers a powerful and flexible tool for spatiotemporal control of gene expression, allowing for more nuanced investigations into the tissue-specific roles of this compound.

Data Presentation: Quantitative Effects of Reduced this compound Expression

Genetic ModificationBackground StrainSexMedian Lifespan Extension (%)Reference
Heterozygous Indy206 MutationHyperkinetic (Hk)Male52.0%[2]
Heterozygous Indy206 MutationHyperkinetic (Hk)Female57.0%[2]
Heterozygous Indy206 MutationLuckinbill long-lived 2L9Male12.0%[2]
Heterozygous Indy206 MutationywMale34.0%[2]
Homozygous Indy206 MutationywMaleLess than heterozygous[2]
Heterozygous IndyEY01442 MutationywMale17.0%[2]

Note on Controversy: It is important to acknowledge that some studies have suggested that the lifespan-extending effects attributed to this compound mutations may be influenced by the genetic background of the fly strains and the presence of the endosymbiont Wolbachia.[4] Therefore, proper controls and consideration of genetic background are critical in designing and interpreting experiments.

Signaling Pathways and Experimental Workflow

This compound Gene Signaling Pathway

Reduced this compound expression impacts several key signaling pathways related to metabolism and aging. The primary mechanism is thought to be the reduction of cytosolic citrate, which mimics a state of caloric restriction. This leads to downstream effects on insulin/IGF-1 signaling (IIS) and the activation of dPGC-1, the Drosophila homolog of the mammalian transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis.

Indy_Signaling_Pathway Indy_RNAi This compound RNAi Knockdown Indy_Protein Reduced this compound Protein Indy_RNAi->Indy_Protein inhibits Citrate Decreased Cytosolic Citrate Indy_Protein->Citrate leads to Caloric_Restriction Caloric Restriction Mimicry Citrate->Caloric_Restriction Insulin_Signaling Reduced Insulin/IGF-1 Signaling (IIS) Caloric_Restriction->Insulin_Signaling dPGC1 Increased dPGC-1 Activity Caloric_Restriction->dPGC1 Metabolic_Changes Metabolic Changes (e.g., reduced lipids) Caloric_Restriction->Metabolic_Changes Lifespan Extended Lifespan Insulin_Signaling->Lifespan Mitochondrial_Biogenesis Increased Mitochondrial Biogenesis dPGC1->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Lifespan Metabolic_Changes->Lifespan

This compound gene signaling cascade.
Experimental Workflow for this compound Gene RNAi Knockdown

The following diagram outlines the typical workflow for a study investigating the effects of this compound gene RNAi knockdown in Drosophila.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Construct UAS-Indy-RNAi Vector B Generate Transgenic Flies A->B D Cross UAS-Indy-RNAi Flies with GAL4 Driver Flies B->D C Select GAL4 Driver Line (e.g., ubiquitous or tissue-specific) C->D E Collect Progeny with This compound Knockdown D->E F Perform Lifespan Assay E->F G Perform Metabolic Assays E->G H Analyze Lifespan Data F->H I Analyze Metabolic Data G->I J Statistical Analysis and Interpretation H->J I->J

This compound RNAi experimental workflow.

Experimental Protocols

Generation of UAS-Indy-RNAi Transgenic Flies

This protocol describes the generation of a UAS-Indy-RNAi construct and subsequent creation of transgenic flies. This is a generalized protocol and may require optimization.

1.1. Designing the RNAi Construct:

  • Select a target region within the this compound coding sequence. The Vienna Drosophila Resource Center (VDRC) and the Transgenic RNAi Project (TRiP) at Harvard Medical School are excellent resources for pre-designed and validated RNAi constructs.

  • If designing a new construct, use software to predict off-target effects. The construct should be designed to form a hairpin loop when transcribed.

1.2. Cloning into a UAS Vector:

  • The pUAST vector is a commonly used vector for generating UAS-driven transgenes.

  • Clone the designed this compound hairpin sequence into the pUAST vector downstream of the UAS sequence.

1.3. Embryo Injection:

  • Prepare the pUAST-Indy-RNAi plasmid DNA at a high concentration.

  • Co-inject the plasmid with a helper plasmid containing the P-element transposase into w1118 or another suitable recipient fly strain at the embryonic stage.

  • Commercial services are available for Drosophila embryo injection.

1.4. Screening for Transformants:

  • Cross the injected flies and screen their progeny for the successful integration of the transgene, often identified by a visible marker like the white gene, which rescues the white-eye phenotype of the recipient strain.

This compound RNAi Knockdown using the GAL4-UAS System

2.1. Fly Stocks:

  • UAS-Indy-RNAi flies (generated as described above or obtained from a stock center).

  • GAL4 driver lines:

    • For ubiquitous knockdown, use a driver like Actin5C-GAL4 or tubulin-GAL4.

    • For tissue-specific knockdown (e.g., in the fat body), use a driver like ppl-GAL4 or Cg-GAL4.

2.2. Genetic Crosses:

  • Set up crosses between virgin females from the GAL4 driver line and males from the UAS-Indy-RNAi line.

  • As a control, cross the GAL4 driver line to the genetic background strain of the UAS-Indy-RNAi line (e.g., w1118).

2.3. Progeny Collection:

  • Collect the F1 progeny from the crosses. The flies carrying both the GAL4 driver and the UAS-Indy-RNAi construct will exhibit knockdown of the this compound gene.

Lifespan Assay

3.1. Fly Collection and Housing:

  • Collect newly eclosed adult flies (within 24 hours of eclosion) from the experimental and control crosses.

  • Separate males and females under light CO2 anesthesia.

  • House approximately 20-25 flies of the same sex per vial containing standard Drosophila medium.

3.2. Maintenance and Scoring:

  • Maintain the flies at a constant temperature (e.g., 25°C) and humidity.

  • Transfer the flies to fresh food vials every 2-3 days.

  • Record the number of dead flies at each transfer.

3.3. Data Analysis:

  • Construct survival curves using the collected data.

  • Perform statistical analysis (e.g., Log-rank test) to compare the survival rates between the experimental and control groups.

Metabolic Assays

4.1. Triglyceride Measurement:

  • Sample Preparation:

    • Collect a set number of flies (e.g., 5-10) from the experimental and control groups.

    • Homogenize the flies in a suitable buffer (e.g., PBS with 0.05% Tween-20).

    • Heat the homogenate to inactivate lipases.

    • Centrifuge the homogenate and collect the supernatant.

  • Triglyceride Assay:

    • Use a commercial triglyceride quantification kit (e.g., from Sigma-Aldrich or Cayman Chemical).

    • Follow the manufacturer's instructions, which typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the triglyceride concentration.

    • Normalize the triglyceride levels to the total protein content of the sample, which can be determined using a BCA or Bradford protein assay.

4.2. Glucose and Trehalose Measurement:

  • Sample Preparation:

    • Prepare fly homogenates as described for the triglyceride assay.

  • Glucose and Trehalose Assay:

    • Use a commercial glucose assay kit.

    • To measure trehalose (the main circulating sugar in insects), treat the homogenate with trehalase enzyme to convert it to glucose, and then measure the total glucose.

    • The initial glucose level is subtracted from the total glucose after trehalase treatment to determine the trehalose concentration.

    • Normalize the sugar levels to the total protein content.

Conclusion

References

Application Notes and Protocols for Assaying the Transport Activity of the Indy Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The I'm Not Dead Yet (Indy) protein is a plasma membrane transporter of Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] First identified in Drosophila melanogaster, the this compound gene (and its mammalian homolog, SLC13A5) has garnered significant interest due to its role in metabolism and longevity.[1][3] Reduction in this compound expression in model organisms mimics the metabolic effects of caloric restriction, leading to extended lifespan, reduced fat storage, and increased insulin sensitivity.[2][3] This makes the this compound protein and its mammalian counterpart, NaCT (sodium-coupled citrate transporter), attractive therapeutic targets for metabolic diseases such as obesity and type 2 diabetes.

Accurately assaying the transport activity of this compound is crucial for understanding its physiological function and for screening potential pharmacological inhibitors or activators. A key distinction between the fly and mammalian homologs is their transport mechanism. Drosophila this compound functions as a sodium-independent anion exchanger, whereas mammalian this compound (mthis compound/SLC13A5) is a sodium-dependent cotransporter.[2][3] This fundamental difference must be considered when designing and interpreting transport assays.

These application notes provide an overview of the primary methodologies used to characterize this compound transport activity, complete with detailed protocols for each key experimental approach.

Application Note 1: Selecting the Appropriate Assay System

Choosing the right experimental system is critical for obtaining reliable data on this compound's transport function. The three most common systems are Xenopus laevis oocytes, reconstituted proteoliposomes, and cultured mammalian cells. Each has distinct advantages and disadvantages.

  • Xenopus laevis Oocytes: This is a robust and widely used system for the functional characterization of membrane transporters.[4] Oocytes possess the necessary machinery to translate injected cRNA and correctly traffic the resulting protein to the plasma membrane. They have very low endogenous transport activity for citrate, providing a high signal-to-noise ratio. This system is ideal for initial characterization, including substrate specificity, kinetic analysis, and examining ion dependence.[5]

  • Proteoliposome Reconstitution: This in vitro method offers the most controlled environment for biochemical characterization.[6] The purified this compound protein is incorporated into artificial lipid vesicles (liposomes), allowing researchers to precisely control the lipid composition, buffer conditions (e.g., pH), and ion gradients. This system is unparalleled for detailed mechanistic studies, such as determining the direct effect of inhibitors or lipids on transport function, without the interference of other cellular proteins.[7][8]

  • Cell-Based Assays: Expressing this compound in a mammalian cell line (e.g., HEK293 or HepG2) provides a context that is closer to the native physiological environment.[9] This approach is particularly well-suited for high-throughput screening of compound libraries to identify potential inhibitors or activators of mammalian SLC13A5.[10] It allows for the assessment of how a compound interacts with the transporter within a complex cellular milieu.

Quantitative Data Summary: Substrate Affinity and Transport Kinetics

The following tables summarize the known quantitative data for the transport activity of Drosophila this compound and its mammalian homolog, SLC13A5 (NaCT). Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are essential for comparing substrate affinities and understanding the efficiency of the transporter.

Table 1: Substrate Affinity (Km) of Drosophila this compound

Substrate Km (µM) Experimental System Notes
Citrate (divalent) ~10.5 Xenopus Oocytes Km was estimated for the divalent form of citrate, which is the likely transported species. The apparent Km at pH 7.5 was ~105 µM.[11]

| Succinate | ~40 | Xenopus Oocytes | Demonstrates a higher affinity for citrate compared to succinate.[11] |

Table 2: Kinetic Parameters of Mammalian SLC13A5 (NaCT)

Condition Km (mM) Vmax (nmol/30 min/mg protein) Experimental System Notes
Control 0.78 ± 0.24 13.2 ± 2.6 Cultured Cells Baseline kinetics for citrate uptake.[12]

| Rapamycin Treatment | 0.74 ± 0.43 | 3.9 ± 1.4 | Cultured Cells | Rapamycin treatment primarily reduced the maximal transport rate (Vmax) without significantly altering substrate affinity (Km).[12] |

Experimental Protocols & Visualizations

The following sections provide detailed protocols for the most common assays used to measure this compound transport activity. Accompanying diagrams illustrate key workflows and concepts.

Diagram: General Workflow for Assaying Transporter Activity

G cluster_prep Step 1: Preparation cluster_systems Step 2: Expression / Reconstitution cluster_assay Step 3: Transport Assay cluster_analysis Step 4: Data Analysis A Clone this compound/SLC13A5 into expression vector B Prepare Expression System S1 Option A: Transcribe cRNA & Inject into Xenopus Oocytes B->S1 S2 Option B: Express & Purify Protein, Reconstitute into Liposomes B->S2 S3 Option C: Transfect into Mammalian Cells B->S3 Assay Incubate with Radiolabeled Substrate (e.g., [14C]-Citrate) +/- Inhibitors S1->Assay S2->Assay S3->Assay Wash Wash to Remove External Substrate Assay->Wash Lyse Lyse Oocytes/Cells or Filter Proteoliposomes Wash->Lyse Count Measure Internal Radioactivity (Scintillation Counting) Lyse->Count Calc Calculate Transport Rate, Determine Km and Vmax Count->Calc

Caption: A generalized workflow for measuring this compound protein transport activity.

Protocol 1: Transport Assay in Xenopus laevis Oocytes

This protocol describes the heterologous expression of this compound in Xenopus oocytes and the subsequent measurement of radiolabeled substrate uptake.

Materials:

  • Linearized plasmid DNA containing the this compound/SLC13A5 coding sequence.

  • mMessage mMachine™ in vitro transcription kit.

  • Xenopus laevis oocytes, stage V–VI.

  • Collagenase solution.

  • Oocyte Ringer's 2 (OR2) buffer.

  • Transport buffer (e.g., ND96 for Drosophila this compound, or a similar buffer containing NaCl for mammalian SLC13A5).

  • Radiolabeled substrate (e.g., [14C]-citrate).

  • Ice-cold wash buffer.

  • Scintillation cocktail and vials.

  • Microinjection setup.

Methodology:

  • cRNA Synthesis: Synthesize capped cRNA from the linearized plasmid DNA using an in vitro transcription kit according to the manufacturer's instructions. Purify and quantify the cRNA.

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by gentle agitation in a collagenase solution. Wash thoroughly and allow them to recover overnight in OR2 buffer.

  • cRNA Microinjection: Inject 50 nL of cRNA solution (approx. 50 ng) into the cytoplasm of each stage V–VI oocyte. As a negative control, inject an equal volume of nuclease-free water into a separate batch of oocytes.

  • Protein Expression: Incubate the injected oocytes at 16–18°C for 2–4 days to allow for protein expression and trafficking to the plasma membrane.

  • Uptake Assay:

    • Transfer groups of 10–15 oocytes (both cRNA-injected and water-injected controls) into wells of a multi-well plate.

    • Wash the oocytes with transport buffer.

    • Initiate the transport reaction by adding transport buffer containing the desired concentration of [14C]-citrate (and any test compounds/inhibitors). For kinetic analysis, use a range of substrate concentrations.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.

  • Stopping the Reaction: Terminate the uptake by rapidly washing the oocytes 3-5 times with a large volume of ice-cold, substrate-free wash buffer.

  • Quantification:

    • Place individual oocytes into scintillation vials.

    • Lyse the oocytes by adding a detergent solution (e.g., 10% SDS).

    • Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Subtract the counts per minute (CPM) from water-injected oocytes (background) from the cRNA-injected oocytes (specific uptake). Convert CPM to pmol/oocyte/hour. For kinetic analysis, plot uptake rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Diagram: this compound/SLC13A5 Transport Mechanisms

G cluster_fly Drosophila this compound (Na+-independent) cluster_mammal Mammalian SLC13A5 (Na+-dependent) d_this compound This compound d_cit_in Citrate(in) d_this compound->d_cit_in d_suc_out Succinate(out) d_this compound->d_suc_out d_cit_out Citrate(out) d_cit_out->d_this compound Influx d_suc_in Succinate(in) d_suc_in->d_this compound Efflux label_fly Anion Exchanger m_this compound SLC13A5 m_cit_in Citrate(in) m_this compound->m_cit_in m_na_in 3 Na+(in) m_this compound->m_na_in m_cit_out Citrate(out) m_cit_out->m_this compound Influx m_na_out 3 Na+(out) m_na_out->m_this compound label_mammal Na+/Citrate Symporter

Caption: Comparison of transport mechanisms for fly vs. mammalian this compound.

Protocol 2: Reconstitution and Transport Assay in Proteoliposomes

This protocol details the purification of this compound, its reconstitution into liposomes, and a subsequent transport assay.

Materials:

  • Expression system for tagged this compound protein (e.g., E. coli).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein).

  • Detergent for solubilization (e.g., DDM).

  • Lipids (e.g., E. coli polar lipids and phosphatidylcholine) dissolved in chloroform.

  • Bio-Beads™ SM-2 for detergent removal.

  • Internal buffer (for liposome preparation).

  • External transport buffer.

  • Radiolabeled substrate (e.g., [14C]-citrate).

  • Liposome extrusion system with polycarbonate membranes (e.g., 400 nm).

  • Size-exclusion chromatography column.

Methodology:

  • Protein Expression and Purification:

    • Overexpress tagged this compound protein in E. coli.

    • Harvest cells, lyse, and solubilize membranes with a suitable detergent (e.g., DDM) to extract the protein.

    • Purify the solubilized protein using affinity chromatography. Elute the protein and keep it in a detergent-containing buffer.

  • Liposome Preparation:

    • Prepare a lipid mixture (e.g., 1:1 w/w E. coli polar lipids:egg PC).

    • Dry the lipids into a thin film under a stream of nitrogen, followed by vacuum desiccation.

    • Hydrate the lipid film in the desired internal buffer to form multilamellar vesicles.

    • Create unilamellar vesicles by extrusion through a polycarbonate membrane (e.g., 21 passes through a 400 nm filter).

  • Reconstitution:

    • Destabilize the pre-formed liposomes by adding a small amount of detergent.

    • Mix the purified, detergent-solubilized this compound protein with the destabilized liposomes at a specific lipid-to-protein ratio.

    • Incubate for 1 hour with gentle agitation.

    • Remove the detergent to allow the protein to incorporate into the lipid bilayer and form proteoliposomes. This is typically done by adding adsorbent polystyrene beads (Bio-Beads) and incubating for several hours to overnight at 4°C.[8]

  • Proteoliposome Purification: Remove the Bio-Beads and separate the proteoliposomes from unincorporated protein and empty liposomes using density gradient centrifugation or size-exclusion chromatography.

  • Transport Assay:

    • Equilibrate the purified proteoliposomes (containing internal buffer) in the external transport buffer.

    • Initiate transport by adding [14C]-citrate to the external buffer.

    • At various time points, take aliquots of the reaction and stop the transport by passing the sample through a small, ion-exchange column (e.g., Dowex) to remove the external, non-transported radiolabel.

    • Collect the flow-through (containing the proteoliposomes) in a scintillation vial.

  • Quantification and Analysis: Add scintillation cocktail and measure radioactivity. Plot the intra-liposomal radioactivity over time to determine the initial rate of transport.

Protocol 3: Cell-Based Transport Assay

This protocol provides a framework for measuring SLC13A5 activity in transfected mammalian cells.

Materials:

  • Mammalian cell line with low endogenous citrate transport (e.g., HEK293).

  • Expression vector containing the SLC13A5 coding sequence.

  • Transfection reagent.

  • Cell culture medium and plates (e.g., 24-well plates).

  • Transport buffer (Hanks' Balanced Salt Solution - HBSS, containing NaCl).

  • Radiolabeled substrate ([14C]-citrate).

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

Methodology:

  • Cell Culture and Transfection:

    • Seed cells in 24-well plates to reach ~80-90% confluency on the day of transfection.

    • Transfect one set of cells with the SLC13A5 expression vector and a control set with an empty vector using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Uptake Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with pre-warmed transport buffer.

    • Initiate the uptake by adding transport buffer containing [14C]-citrate and any test compounds.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The linear range of uptake should be determined empirically.

  • Stopping the Reaction:

    • Quickly aspirate the uptake solution.

    • Wash the cells three times with ice-cold, substrate-free transport buffer to remove extracellular radioactivity.

  • Quantification:

    • Lyse the cells in each well with lysis buffer.

    • Transfer the lysate to a scintillation vial.

    • Measure radioactivity using a scintillation counter.

    • In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) for normalization.

  • Data Analysis: Subtract the uptake in empty-vector control cells from that in SLC13A5-expressing cells to determine the specific transport. Normalize the data to protein concentration and express as pmol/min/mg protein.

Diagram: Metabolic Impact of Reduced this compound Activity

G This compound Reduced this compound/SLC13A5 Activity Cit_in Decreased Cytosolic Citrate Influx This compound->Cit_in Metabolism Metabolic Shift Cit_in->Metabolism Fat Reduced Fatty Acid & Triglyceride Synthesis Metabolism->Fat BetaOx Increased β-oxidation Metabolism->BetaOx Mito Increased Mitochondrial Biogenesis Metabolism->Mito Insulin Increased Insulin Sensitivity Metabolism->Insulin CR Phenotype Mimics Caloric Restriction Fat->CR BetaOx->CR Mito->CR Insulin->CR

Caption: Downstream metabolic consequences of reduced this compound protein activity.

References

Generating Specific Antibodies for the Indy Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and validation of antibodies targeting the Indy (I'm Not Dead Yet) protein, a key regulator of metabolism. The this compound protein, a homolog of the mammalian SLC13A5, is a plasma membrane transporter for Krebs cycle intermediates, with a high affinity for citrate.[1] Its role in metabolic regulation and longevity, demonstrated in organisms like Drosophila and C. elegans, makes it a significant target for research in aging, metabolic disorders, and obesity.[1][2]

Reduction in this compound expression has been shown to mimic the effects of calorie restriction, leading to increased insulin sensitivity and protection from adiposity.[1][2] Given its expression in metabolically active tissues such as the liver, midgut, and fat body, and its link to the insulin signaling pathway, high-affinity, specific antibodies are crucial tools for its detailed study.[1][2][3] These antibodies are essential for a variety of applications, including Western blotting (WB), immunoprecipitation (IP), immunofluorescence (IF), and immunohistochemistry (IHC), enabling researchers to investigate its expression, localization, and interactions.[4]

This compound Protein: Function and Signaling Pathway

The this compound protein functions as a transporter of citrate and other Krebs cycle intermediates across the plasma membrane.[1] By regulating intracellular citrate levels, this compound influences major metabolic pathways. Cytosolic citrate is a precursor for the synthesis of fatty acids and cholesterol. It also acts as an allosteric activator of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and can inhibit glycolysis.[3] Reduced this compound activity leads to lower intracellular citrate, which in turn reduces fatty acid synthesis and promotes fatty acid oxidation. This decrease in cellular energy status, reflected by a higher ADP/ATP ratio, activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy.[3] Activated AMPK can then inhibit oncogenic pathways like mTOR, potentially suppressing proliferation in certain cancers.[3] Furthermore, there is evidence linking this compound to the insulin signaling pathway, where reduced this compound expression leads to nuclear localization of the transcription factor FoxO, a characteristic of downregulated insulin signaling seen in calorie restriction.[1]

Indy_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol Citrate_ext Citrate This compound This compound (SLC13A5) Transporter Citrate_ext->this compound Transport Citrate_int Citrate This compound->Citrate_int AcetylCoA Acetyl-CoA Citrate_int->AcetylCoA via ATP-citrate lyase Glycolysis Glycolysis Citrate_int->Glycolysis Inhibits AMPK AMPK Citrate_int->AMPK Reduces ATP:ADP ratio, leading to activation FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Activates Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Activates mTOR mTOR Signaling AMPK->mTOR Inhibits

Caption: Simplified this compound protein signaling pathway.

Experimental Protocols

Protocol 1: Antigen Selection and Preparation

Generating a robust immune response is critically dependent on the choice of immunogen. For the this compound protein, a multi-transmembrane protein, several strategies can be employed.

Option A: Peptide Antigens

This is often the most cost-effective approach. Peptides corresponding to hydrophilic extracellular or intracellular domains of the this compound protein are synthesized.

  • Sequence Analysis: Analyze the primary amino acid sequence of the target this compound protein (e.g., Drosophila melanogaster, UniProt: Q9VVT2; Human, UniProt: Q86YT5) to identify potential antigenic regions.[5] Use bioinformatics tools to predict hydrophilicity, surface accessibility, and secondary structure. Target regions are typically 10-20 amino acids in length.

  • Epitope Selection: Choose peptides from the N-terminus, C-terminus, or extracellular loops, as these are more likely to be accessible in the native protein. Avoid transmembrane domains.

  • Peptide Synthesis: Synthesize the selected peptide(s) with a terminal cysteine residue to facilitate conjugation to a carrier protein.

  • Carrier Conjugation: Conjugate the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a crosslinker like maleimide.[6] The carrier protein makes the small peptide more immunogenic.

  • Purification: Purify the peptide-carrier conjugate by dialysis or gel filtration to remove unreacted peptide and crosslinker.

Option B: Recombinant Protein Fragment

Using a larger fragment of the protein can elicit a broader range of antibodies recognizing conformational epitopes.

  • Fragment Selection: Select a large extracellular or intracellular domain of the this compound protein (e.g., >100 amino acids).

  • Cloning: Clone the DNA sequence encoding the selected fragment into an expression vector (e.g., pGEX or pET series) containing a purification tag (e.g., GST or 6x-His).

  • Expression: Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3)). Induce protein expression with IPTG.

  • Purification: Lyse the cells and purify the recombinant protein fragment using affinity chromatography (e.g., Glutathione-Sepharose for GST-tags, Ni-NTA for His-tags).

  • Quality Control: Verify the purity and identity of the protein using SDS-PAGE and Western blot with an anti-tag antibody.

Protocol 2: Immunization and Antibody Production

This protocol outlines a general strategy for producing polyclonal antibodies in rabbits. Similar principles apply to generating monoclonal antibodies in mice.[4][7]

Workflow for Polyclonal Antibody Generation

Polyclonal_Workflow AntigenPrep 1. Antigen Preparation (Peptide or Recombinant Protein) Immunization 2. Host Immunization (e.g., Rabbit) AntigenPrep->Immunization Boosts 3. Booster Injections (Every 2-3 weeks) Immunization->Boosts Titer 4. Titer Monitoring (Test Bleeds via ELISA) Boosts->Titer Collection 5. Antiserum Collection Titer->Collection Once titer is high Purification 6. Affinity Purification Collection->Purification Validation 7. Antibody Validation (WB, IHC, etc.) Purification->Validation

Caption: General workflow for polyclonal antibody generation.
  • Pre-immune Serum Collection: Before the first immunization, collect blood from the host animal (e.g., rabbit) to obtain pre-immune serum. This serves as a negative control.

  • Primary Immunization:

    • Emulsify 200-500 µg of the antigen (peptide conjugate or recombinant protein) in an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations:

    • Perform subsequent immunizations every 2-3 weeks.

    • For boosters, emulsify 100-250 µg of the antigen in Incomplete Freund's Adjuvant (IFA).

    • Inject the emulsion subcutaneously.

  • Titer Monitoring:

    • Collect small blood samples (test bleeds) 7-10 days after each booster injection.

    • Determine the antibody titer in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA) against the immunizing antigen.

  • Final Bleed and Serum Preparation: Once a high antibody titer is achieved (typically after 3-4 boosters), collect a large volume of blood (terminal bleed). Allow the blood to clot and centrifuge to separate the antiserum.

Protocol 3: Antibody Purification and Validation

A. Affinity Purification

  • Matrix Preparation: Couple the immunizing peptide or recombinant protein to an agarose resin (e.g., AminoLink or CNBr-activated Sepharose).

  • Column Binding: Pass the collected antiserum over the antigen-coupled resin. The specific anti-Indy antibodies will bind to the antigen.

  • Washing: Wash the column extensively with a wash buffer (e.g., PBS) to remove non-specific antibodies and other serum proteins.

  • Elution: Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M Glycine, pH 2.5).

  • Neutralization: Immediately neutralize the eluted fractions by adding a neutralization buffer (e.g., 1 M Tris, pH 8.5).

  • Buffer Exchange: Pool the antibody-containing fractions and dialyze against PBS to remove the elution buffer. Add a cryoprotectant like glycerol and store at -20°C.

B. Validation by Western Blot

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express the this compound protein (e.g., liver tissue or specific cell lines).[3]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-Indy antibody (e.g., at a 1:1000 dilution) overnight at 4°C. As a control, incubate a separate membrane with pre-immune serum.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[4]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific band should appear at the expected molecular weight for the this compound protein.

Data Presentation

The following tables represent typical quantitative data obtained during an anti-Indy antibody generation project.

Table 1: ELISA Titer of Rabbit Serum

Bleed Number Time Point Dilution for 50% Max Signal (Titer)
Pre-immune Day 0 < 1:100
Test Bleed 1 Day 28 1:5,000
Test Bleed 2 Day 49 1:25,000
Test Bleed 3 Day 70 1:100,000

| Final Bleed | Day 91 | 1:150,000 |

Table 2: Antibody Purification Summary

Step Total Protein (mg) Antibody Yield (mg) Purity (%)
Antiserum (50 mL) 3000 - ~2%

| Affinity Purified | 3000 | 5.2 | >95% |

Table 3: Antibody Validation and Application Suitability

Application Dilution Range Result Notes
ELISA 1:10,000 - 1:200,000 +++ High sensitivity for the immunizing antigen.
Western Blot (WB) 1:500 - 1:2,000 ++ Detects a specific band at the expected MW in relevant lysates.
Immunohistochemistry (IHC) 1:100 - 1:500 ++ Stains plasma membrane in liver tissue sections.
Immunoprecipitation (IP) 1:50 - 1:100 + Successfully pulls down this compound protein from cell lysates.

(Note: +++ High, ++ Medium, + Low)

References

Application Notes and Protocols: Seahorse XF Metabolic Analysis of Indy Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Indy (I'm not dead yet) gene, first identified in Drosophila melanogaster, is a fascinating target for metabolic research and drug development. It encodes a plasma membrane transporter for citrate and other Krebs cycle intermediates.[1] Reduction in this compound gene expression has been shown to extend lifespan in flies and worms, and to confer metabolic benefits in mice, largely by mimicking a state of caloric restriction.[1][2] These benefits include increased insulin sensitivity, resistance to diet-induced obesity, and enhanced mitochondrial biogenesis.[2]

Given the central role of this compound in regulating the availability of cytoplasmic citrate, a key metabolic node, its mutation or inhibition directly impacts cellular energy metabolism.[1] Cytoplasmic citrate is a precursor for fatty acid synthesis and can allosterically inhibit glycolysis. Therefore, altered this compound function is predicted to have profound effects on mitochondrial respiration and glycolysis.

The Agilent Seahorse XF Analyzer is a powerful tool for assessing real-time cellular metabolic function by measuring two key parameters: the Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic phenotype of this compound mutants.

Key Metabolic Concepts in this compound Mutants

Reduced this compound function leads to lower intracellular citrate levels, which in turn is expected to:

  • Decrease fatty acid synthesis: Less cytoplasmic citrate is available as a substrate for ATP-citrate lyase, the first committed step in fatty acid synthesis.

  • Increase fatty acid oxidation: Lower citrate levels relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.

  • Modulate glycolysis: Citrate is an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. Reduced citrate may therefore lead to an increased glycolytic rate.

  • Enhance mitochondrial biogenesis: Studies have shown that reduced this compound expression can lead to an increase in mitochondrial density.

  • Alter electron transport chain (ETC) activity: Some research suggests that the enzymatic activity of ETC complexes may be lower in this compound mutants, which, coupled with increased mitochondrial number, could lead to more efficient ATP production with reduced reactive oxygen species (ROS) generation.

Data Presentation: Expected Metabolic Profile of this compound Mutants

Metabolic ParameterWild-Type (WT)This compound MutantExpected Change in this compound MutantRationale
Basal OCR (pmol/min) 150 ± 10120 ± 8 Potentially lower basal metabolic rate due to altered substrate utilization, mimicking caloric restriction.
ATP-linked OCR (pmol/min) 120 ± 995 ± 7 Reflects the decrease in basal respiration dedicated to ATP synthesis.
Proton Leak (pmol/min) 30 ± 325 ± 2 May indicate more efficient mitochondrial coupling.
Maximal OCR (pmol/min) 300 ± 25350 ± 30 Increased mitochondrial density could contribute to a higher maximal respiratory capacity.
Spare Respiratory Capacity (%) 100 ± 15192 ± 20 A significant increase suggests enhanced ability to respond to metabolic stress, a hallmark of improved mitochondrial fitness.
Non-Mitochondrial Oxygen Consumption (pmol/min) 20 ± 520 ± 5 Expected to be unchanged as it is largely due to cytosolic enzymes.
Basal ECAR (mpH/min) 40 ± 450 ± 5 Reduced citrate-mediated inhibition of glycolysis could lead to a higher basal glycolytic rate.

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific this compound mutation, cell type, and experimental conditions.

Experimental Protocols

This section provides detailed protocols for performing a Seahorse XF Mito Stress Test on either isolated mitochondria from Drosophila melanogaster or cultured cells with manipulated this compound expression.

Protocol 1: Seahorse XF Analysis of Isolated Mitochondria from Drosophila melanogaster

This protocol is adapted for analyzing the function of mitochondria isolated from this compound mutant and wild-type flies.

Materials:

  • Drosophila melanogaster (this compound mutant and wild-type strains)

  • Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.5 mM EDTA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2

  • Substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

  • Agilent Seahorse XF24 or XF96 Cell Culture Microplates

  • Agilent Seahorse XF Analyzer

Procedure:

  • Mitochondria Isolation:

    • Homogenize 50-100 flies per genotype in ice-cold MIB.

    • Perform differential centrifugation to pellet mitochondria.

    • Wash the mitochondrial pellet with MIB without BSA.

    • Resuspend the final mitochondrial pellet in a small volume of MAS.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Seahorse Plate Preparation:

    • On the day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • On the day of the assay, load 5-10 µg of isolated mitochondria per well of the Seahorse XF plate in 50 µL of MAS.

    • Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

    • After centrifugation, gently add 450 µL of pre-warmed MAS containing the desired substrates (e.g., 10 mM pyruvate, 2 mM malate) to each well.

    • Incubate the plate at 37°C for 10-15 minutes in a non-CO2 incubator to allow for temperature and pH equilibration.

  • Seahorse XF Mito Stress Test:

    • Load the Seahorse XF sensor cartridge with the following compounds for sequential injection:

      • Port A: ADP (to measure State 3 respiration)

      • Port B: Oligomycin (to inhibit ATP synthase and measure State 4o respiration)

      • Port C: FCCP (to uncouple the mitochondria and measure maximal respiration)

      • Port D: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial oxygen consumption)

    • Calibrate the Seahorse XF Analyzer.

    • Run the Mito Stress Test protocol.

Protocol 2: Seahorse XF Analysis of Cultured Cells with Altered this compound Expression

This protocol is for analyzing mammalian cells where this compound expression has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

Materials:

  • Wild-type and this compound knockdown/knockout cell lines

  • Complete cell culture medium

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type)

  • Agilent Seahorse XF Cell Mito Stress Test Kit

  • Agilent Seahorse XF96 Cell Culture Microplates

  • Agilent Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells in a Seahorse XF96 plate at a pre-determined optimal density. Cell density is critical and should be optimized for each cell line to ensure OCR is within the instrument's linear range.

    • Allow cells to attach and grow overnight in a standard CO2 incubator.

  • Plate Preparation for Assay:

    • On the day of the assay, remove the cell culture medium and gently wash the cells twice with pre-warmed Seahorse XF Base Medium.

    • Add the final volume of pre-warmed Seahorse XF Base Medium to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Seahorse XF Mito Stress Test:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the calibrant with pre-warmed Seahorse XF Base Medium.

    • Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the sensor cartridge.

    • Calibrate the Seahorse XF Analyzer.

    • Run the Mito Stress Test protocol.

Mandatory Visualizations

This compound Gene Signaling Pathway

Indy_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrate_ext Citrate This compound This compound Transporter Citrate_ext->this compound Transport Citrate_cyto Citrate This compound->Citrate_cyto ACLY ATP-Citrate Lyase Citrate_cyto->ACLY PFK1 PFK-1 (Glycolysis) Citrate_cyto->PFK1 Inhibition TCA_Cycle TCA Cycle Citrate_cyto->TCA_Cycle Enters via other transporters AcetylCoA Acetyl-CoA ACLY->AcetylCoA Fatty_Acid_Synth Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synth ETC Electron Transport Chain (ETC) TCA_Cycle->ETC NADH, FADH2 ATP ATP ETC->ATP Oxidative Phosphorylation

Caption: The this compound transporter's role in cellular metabolism.

Seahorse XF Mito Stress Test Experimental Workflow

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_injections Sequential Injections Seed_Cells Seed Wild-Type and This compound Mutant Cells Hydrate_Cartridge Hydrate Seahorse Sensor Cartridge Prepare_Media Prepare Seahorse Assay Medium Wash_Cells Wash and Equilibrate Cells in Assay Medium Prepare_Media->Wash_Cells Load_Cartridge Load Inhibitors into Sensor Cartridge Wash_Cells->Load_Cartridge Calibrate Calibrate Seahorse Analyzer Load_Cartridge->Calibrate Run_Assay Run Mito Stress Test Calibrate->Run_Assay Analyze_Data Analyze OCR and ECAR Data Run_Assay->Analyze_Data Basal Basal Measurement Run_Assay->Basal Oligo Oligomycin Basal->Oligo FCCP FCCP Oligo->FCCP Rot_AA Rotenone/ Antimycin A FCCP->Rot_AA

Caption: Workflow for the Seahorse XF Mito Stress Test.

Conclusion

The Seahorse XF Analyzer provides a robust platform for elucidating the metabolic consequences of altered this compound gene function. By measuring OCR and ECAR in real-time, researchers can gain valuable insights into how this compound mutations impact mitochondrial respiration, glycolysis, and overall cellular bioenergetics. The protocols and expected outcomes detailed in this application note serve as a comprehensive guide for scientists investigating the role of this compound in metabolism, aging, and disease, and for professionals in drug development targeting this important metabolic regulator.

References

Creating Stable Cell Lines with Indy Gene Overexpression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Indy (I'm not dead yet) gene, a homolog of the mammalian SLC13A5, encodes a plasma membrane transporter for Krebs cycle intermediates, primarily citrate.[1] Modulation of this compound expression has been shown to impact metabolism in a manner akin to calorie restriction, influencing longevity, insulin sensitivity, and mitochondrial biogenesis.[1][2] Overexpression of the this compound gene in cellular models is a valuable tool for investigating metabolic regulation, cellular energy homeostasis, and the pathogenesis of metabolic diseases. This document provides detailed application notes and protocols for the generation and characterization of stable cell lines with constitutive this compound gene overexpression.

Introduction

Stable cell lines, which have foreign DNA integrated into their genome, offer a consistent and reproducible system for long-term gene expression studies.[3] This is particularly advantageous for complex analyses of metabolic pathways and for screening potential therapeutic compounds. The generation of a stable cell line overexpressing the this compound gene involves the introduction of an expression vector containing the this compound cDNA and a selectable marker into a host cell line, followed by selection and expansion of clones that have successfully integrated the transgene.

Data Presentation

Table 1: Recommended Starting Concentrations for Selection Antibiotics

Successful generation of stable cell lines relies on the selection of cells that have incorporated the expression vector. This is typically achieved by co-expressing a gene that confers resistance to a specific antibiotic. The optimal concentration of the antibiotic, however, varies depending on the cell line. Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the minimum concentration required to kill non-transfected cells.[4][5]

AntibioticResistance GeneRecommended Concentration Range (µg/mL)
G418 (Geneticin®)neo (Neomycin phosphotransferase)200 - 1400[6]
Puromycinpac (Puromycin N-acetyl-transferase)1 - 10
Hygromycin Bhph (Hygromycin phosphotransferase)50 - 1000
Blasticidin Sbsr or BSD2 - 10
Zeocin™Sh ble50 - 400

Note: The concentrations listed are general guidelines. A kill curve must be performed for each specific cell line and antibiotic lot.[7]

Table 2: General Timelines for Stable Cell Line Generation

The process of generating a stable cell line is a multi-week endeavor. The timeline can vary based on the cell line's growth rate, the transfection method's efficiency, and the selection stringency.

Experimental StageDurationNotes
Transfection 1 dayOptimization of transfection parameters is recommended.
Recovery 1-2 daysAllows for initial expression of the resistance gene.
Selection 1-3 weeksNon-transfected cells are eliminated by the selective antibiotic.
Colony Expansion 2-4 weeksIsolation and expansion of individual resistant colonies.
Verification 1-2 weeksConfirmation of this compound gene overexpression at the mRNA and protein levels.

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

This protocol is essential to determine the lowest concentration of the selective antibiotic that effectively kills non-transfected host cells.[4]

Materials:

  • Host cell line

  • Complete culture medium

  • Selective antibiotic (e.g., G418, Puromycin)

  • 24-well plates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Seed the host cells in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 0.8 - 3.0 x 10⁵ cells/mL for adherent cells).[4]

  • Prepare a series of dilutions of the selective antibiotic in complete culture medium. The concentration range should encompass the recommended values in Table 1. Include a no-antibiotic control.

  • After 24 hours, replace the medium in each well with the medium containing the different antibiotic concentrations.

  • Incubate the cells and monitor them daily for signs of cell death.

  • Replace the selective medium every 2-3 days.[4]

  • After 7-10 days, determine the viability of cells in each well using Trypan blue exclusion or another viability assay.

  • The optimal antibiotic concentration is the lowest concentration that results in complete cell death.

Protocol 2: Generation of a Stable Cell Line Overexpressing the this compound Gene

Materials:

  • Host cell line

  • Complete culture medium

  • Expression vector containing the this compound gene and a selectable marker (e.g., pCMV-Indy-IRES-neo)

  • Transfection reagent (e.g., lipofection-based reagent) or electroporation system

  • Optimal concentration of selective antibiotic (determined from Protocol 1)

  • Cloning cylinders or sterile pipette tips for colony isolation

  • Multi-well culture plates (96-well, 24-well, 6-well) and culture flasks

Procedure:

  • Transfection:

    • One day before transfection, seed the host cells so they reach 70-90% confluency on the day of transfection.[8]

    • Transfect the cells with the this compound expression vector using the chosen method according to the manufacturer's protocol. For stable transfections, using linearized DNA can improve integration into the host genome.[8]

  • Recovery and Selection:

    • Allow the cells to recover for 24-48 hours post-transfection in complete culture medium without the selective antibiotic. This allows for the expression of the resistance gene.

    • After the recovery period, passage the cells and re-plate them in complete culture medium containing the predetermined optimal concentration of the selective antibiotic.

  • Selection of Resistant Colonies:

    • Replace the selective medium every 3-4 days to maintain selective pressure.

    • Monitor the cells for the formation of distinct colonies of resistant cells. This may take 1-3 weeks.

  • Isolation and Expansion of Clones:

    • Once colonies are visible, isolate individual colonies using cloning cylinders or by scraping with a sterile pipette tip.

    • Transfer each colony to a separate well of a 96-well plate containing selective medium.

    • As the clones expand, sequentially transfer them to larger vessels (24-well plates, 6-well plates, and finally culture flasks).

  • Cryopreservation:

    • Once a sufficient cell number is reached, cryopreserve aliquots of each clonal line for long-term storage.

Protocol 3: Verification of this compound Gene Overexpression

It is crucial to confirm the overexpression of the this compound gene at both the mRNA and protein levels in the generated stable cell lines.

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers specific for the this compound gene and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Procedure:

  • Extract total RNA from the parental host cell line and the generated stable clones.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for the this compound gene and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in this compound mRNA expression in the stable clones compared to the parental cell line.

B. Western Blotting for Protein Level Analysis

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the this compound protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the parental host cell line and the stable clones to extract total protein.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the this compound protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Compare the intensity of the this compound protein band in the stable clones to the parental cell line. A loading control (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.

Mandatory Visualizations

Indy_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrate_ext Citrate This compound This compound (SLC13A5) Citrate_ext->this compound Transport Citrate_cyt Citrate This compound->Citrate_cyt IIS_Pathway Insulin/IGF-like Signaling (IIS) This compound->IIS_Pathway Modulates ACLY ATP-citrate lyase (ACLY) Citrate_cyt->ACLY AMPK AMPK Citrate_cyt->AMPK Inhibits TCA_Cycle TCA Cycle Citrate_cyt->TCA_Cycle Enters via transporter AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Lipogenesis Lipogenesis AcetylCoA->Lipogenesis Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis PGC1a PGC-1α AMPK->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Insulin_Receptor Insulin Receptor Insulin_Receptor->IIS_Pathway

Caption: this compound gene signaling and metabolic pathway.

Stable_Cell_Line_Workflow start Start: Host Cell Line transfection Transfection with This compound Expression Vector start->transfection recovery Recovery (24-48h) transfection->recovery selection Antibiotic Selection (1-3 weeks) recovery->selection colony_formation Colony Formation selection->colony_formation isolation Isolation of Single Colonies colony_formation->isolation expansion Clonal Expansion isolation->expansion verification Verification of Overexpression (qRT-PCR, Western Blot) expansion->verification cryopreservation Cryopreservation of Validated Clones verification->cryopreservation end End: Stable Cell Line cryopreservation->end

Caption: Experimental workflow for generating stable cell lines.

References

Troubleshooting & Optimization

Indy Gene Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the Indy (I'm not dead yet) gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are the lifespan extension results with this compound mutants inconsistent across different studies?

A1: The reproducibility of lifespan extension in this compound mutants is a significant challenge in the field.[1][2][3] Several factors can contribute to these inconsistencies:

  • Genetic Background: The genetic makeup of the fruit fly strain has a substantial impact on the longevity effects of this compound mutations.[1][3][4] Some backgrounds may enhance the lifespan-extending effects, while others may suppress them.[5][6] It is crucial to standardize the genetic background by backcrossing mutant lines for several generations into a common reference strain.[1][7]

  • Dietary Conditions: The composition of the diet, particularly caloric content, can interact with this compound mutations to influence lifespan.[6][8][9] For example, some studies have shown that the lifespan-extending effects of this compound mutations are more pronounced on a higher-calorie diet and diminished on a low-calorie diet.[6][8]

  • Endosymbiotic Bacteria: The presence of endosymbionts like Wolbachia can confound lifespan studies.[1][10] Wolbachia infection has been shown to influence the longevity of some this compound mutant lines, and its removal via antibiotic treatment can abolish the lifespan extension.[1]

  • Specific Alleles: Different this compound mutant alleles can have varying effects on gene expression and, consequently, on lifespan.[1][5] Not all mutations lead to the same degree of reduction in this compound function.

Q2: My this compound mutant flies are not showing a significant lifespan extension. What should I check?

A2: If you are not observing the expected lifespan extension, consider the following troubleshooting steps:

  • Verify Genetic Background: Ensure that your mutant and control strains are in the same genetic background. If not, backcross your mutant line to your control strain for at least six generations.[7]

  • Control for Wolbachia: Test your fly stocks for the presence of Wolbachia. If present, you can remove it by treating the flies with tetracycline.[1] However, be aware that the antibiotic treatment itself can have effects on fly physiology.[6]

  • Standardize Diet: Maintain a consistent and well-defined diet for both your experimental and control groups. Small variations in food composition can lead to significant differences in lifespan.[8]

  • Confirm this compound Expression Levels: Use quantitative PCR (qPCR) to confirm that the this compound mutation in your flies leads to a reduction in this compound mRNA levels.[1] Not all reported this compound alleles effectively reduce gene expression.[1]

  • Review Lifespan Assay Protocol: Ensure your lifespan assay protocol is robust and minimizes environmental stressors. Factors like vial density, transfer frequency, and CO2 exposure during sorting can impact lifespan.[7][11]

Q3: What is the established molecular function of the this compound protein?

A3: The this compound gene encodes a plasma membrane transporter for Krebs cycle intermediates, with a preference for citrate.[12] It is a member of the solute carrier family 13 (SLC13).[13] In Drosophila, the this compound protein is highly expressed in tissues associated with metabolism, such as the midgut and fat body.[13][14] The mammalian homolog, mthis compound (SLC13A5), also functions as a sodium-coupled citrate transporter.[13]

Q4: What are the downstream signaling pathways affected by reduced this compound function?

A4: Reduced this compound function is thought to mimic some aspects of caloric restriction by altering cellular metabolism. The primary downstream pathways implicated are:

  • AMP-activated protein kinase (AMPK) signaling: By reducing the transport of citrate into the cytoplasm, lowered this compound activity can lead to a decrease in cellular energy (ATP) levels. This activates AMPK, a key energy sensor in the cell.[12] Activated AMPK can then trigger a cascade of events, including the promotion of mitochondrial biogenesis.[12][15]

  • Insulin/IGF-1-like signaling (IIS): Some studies have shown that this compound mutants exhibit reduced levels of Drosophila insulin-like peptides (Dilps) and increased insulin sensitivity, particularly under high-calorie conditions.[8][12] The IIS pathway is a well-established regulator of aging and metabolism.

Troubleshooting Guides

Problem: High variability in lifespan data within the same experimental group.
  • Possible Cause: Inconsistent environmental conditions.

  • Troubleshooting Steps:

    • Standardize Fly Handling: Ensure all vials have the same number of flies and are handled identically during transfers.[11]

    • Control for Mating Status: House males and females separately after an initial mating period, as mating status can affect lifespan.[7]

    • Maintain Consistent Temperature and Humidity: Keep flies in an incubator with stable temperature and humidity.[7]

    • Randomize Vial Positions: Rotate the position of vials within the incubator to minimize effects of potential micro-environmental variations.

Problem: No significant difference in body fat content between this compound mutants and controls.
  • Possible Cause: Assay sensitivity or inappropriate developmental stage.

  • Troubleshooting Steps:

    • Use a Sensitive Assay: Employ a reliable method for triglyceride quantification, such as a coupled colorimetric assay, and ensure it is properly calibrated.[13]

    • Select Appropriate Age: Measure body fat at a consistent and relevant age, as it can change throughout the fly's lifespan.

    • Control Diet: Ensure both mutant and control flies are raised on the same diet, as dietary composition directly impacts fat storage.

Quantitative Data Summary

Table 1: Effect of this compound Mutations on Lifespan in Drosophila melanogaster

This compound AlleleGenetic BackgroundSexMedian Lifespan Extension (%)Reference
Indy206/+ywMale29[8]
Indy206/+ywFemale34[8]
Indy206/+HyperkineticMale52[5]
Indy206/+HyperkineticFemale57[5]
Indy206/+Luckinbill Long-LivedMale12[5]
Indy302/+ywMale34.4[5]
Indy159/+ywMale14[5]
Indy206w1118MaleNo significant extension[4]

Experimental Protocols

Drosophila melanogaster Lifespan Assay

This protocol is adapted from established methods for measuring fruit fly longevity.[7][11][16]

Materials:

  • Standard fly food vials

  • Age-synchronized adult flies (mutant and control)

  • CO2 anesthesia setup

  • Incubator at 25°C, 65% humidity, 12:12h light-dark cycle

Procedure:

  • Collect newly eclosed flies over a 24-hour period to ensure an age-synchronized cohort.

  • Allow flies to mate for 48 hours in vials with standard food.

  • Anesthetize the flies with CO2 and sort them by sex.

  • Place 20-25 flies of the same sex into each fresh food vial. Set up at least 8-10 replicate vials for each genotype and sex.

  • Transfer the flies to fresh food vials every 2-3 days without anesthesia.

  • At each transfer, record the number of dead flies for each vial.

  • Continue until all flies have died.

  • Analyze the survival data using Kaplan-Meier survival curves and the log-rank test to determine statistical significance.

Quantitative PCR (qPCR) for this compound Gene Expression

This protocol provides a general framework for measuring this compound mRNA levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix with SYBR Green

  • qPCR instrument

  • Primers for this compound and a reference gene (e.g., RpL32)

Procedure:

  • RNA Extraction: Extract total RNA from a pool of 5-10 adult flies per sample using a suitable RNA extraction kit.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for this compound or the reference gene, and SYBR Green master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the expression of the reference gene.

Quantification of Total Body Triglycerides

This protocol outlines a colorimetric assay to measure total body fat.[13]

Materials:

  • Homogenization buffer (e.g., PBS with 0.1% Tween-20)

  • Triglyceride reagent (e.g., from a commercial kit)

  • Glycerol standard

  • Microplate reader

Procedure:

  • Collect 3-5 adult flies per sample and weigh them.

  • Homogenize the flies in homogenization buffer on ice.

  • Heat the homogenate at 70°C for 10 minutes to inactivate lipases.

  • Centrifuge the samples to pellet debris.

  • Transfer the supernatant to a new tube.

  • Add the triglyceride reagent to the supernatant and to the glycerol standards in a 96-well plate.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 540 nm).

  • Calculate the triglyceride concentration based on the standard curve and normalize to the initial body weight.

Visualizations

Indy_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Citrate_out Citrate This compound This compound (SLC13A5) Citrate_out->this compound Transport Citrate_in Citrate This compound->Citrate_in Reduced_ATP Reduced ATP/ADP ratio This compound->Reduced_ATP Reduced this compound function ATP_Citrate_Lyase ATP-Citrate Lyase Citrate_in->ATP_Citrate_Lyase Acetyl_CoA Acetyl-CoA ATP_Citrate_Lyase->Acetyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis AMPK AMPK Reduced_ATP->AMPK Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Promotes Experimental_Workflow_Lifespan_Assay start Collect newly eclosed flies (age-synchronized cohort) mating Allow mating for 48 hours start->mating sorting Anesthetize and sort by sex mating->sorting vialing Place 20-25 flies/vial (8-10 replicates) sorting->vialing incubation Incubate at 25°C vialing->incubation transfer Transfer to fresh food every 2-3 days incubation->transfer record Record deaths at each transfer transfer->record end_point Continue until all flies are dead transfer->end_point record->transfer Repeat analysis Analyze data (Kaplan-Meier curves, log-rank test) end_point->analysis Troubleshooting_Logic start No lifespan extension observed q1 Is genetic background controlled? start->q1 sol1 Backcross to a common strain for 6+ generations q1->sol1 No q2 Is Wolbachia present? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run experiment sol1->end_node sol2 Treat with tetracycline q2->sol2 Yes q3 Is diet standardized? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Use a consistent, defined diet q3->sol3 No q4 Is this compound expression reduced? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Verify mRNA levels with qPCR q4->sol4 No q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

References

Technical Support Center: Off-Target Effects of Indy Gene RNAi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects when using RNAi to study the Indy (I'm not dead yet) gene.

Frequently Asked Questions (FAQs)

Q1: What is the this compound gene and what is its primary function?

The this compound gene in Drosophila melanogaster encodes a plasma membrane transporter for Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] Its mammalian homolog is SLC13A5.[1][3] Reduction in this compound expression has been shown to extend lifespan in flies and worms, mimicking a state of caloric restriction by altering intermediary metabolism.[2][3] It is predominantly expressed in tissues crucial for metabolism, such as the midgut, fat bodies, and oenocytes (the fly equivalent of the liver).[1]

Q2: What are off-target effects in the context of RNAi?

Q3: What are the common causes of off-target effects with this compound gene RNAi?

The primary cause is the presence of short sequences within the this compound RNAi construct that are homologous to sequences in other genes. Even a small stretch of similarity, particularly in the "seed region" of an siRNA, can be sufficient to trigger the silencing of an unintended target.[6] In Drosophila, where long dsRNAs are often used, the intracellular processing into multiple siRNAs can increase the likelihood of off-target effects.[2]

Q4: I am observing a phenotype that is inconsistent with the known function of this compound. Could this be an off-target effect?

It is possible. Unexpected phenotypes are a key indicator of potential off-target effects.[7] For example, while reduced this compound expression is associated with extended lifespan and metabolic changes, if you observe unrelated phenotypes such as severe developmental defects or unexpected cellular morphologies, it is crucial to validate that these are due to the specific knockdown of this compound and not an off-target effect.

Q5: How can I minimize the risk of off-target effects when designing my this compound RNAi experiment?

Several strategies can be employed during the design phase:

  • Bioinformatic Analysis: Use computational tools to screen your planned dsRNA or siRNA sequences against the Drosophila genome to identify potential off-target matches.[8]

  • Use Multiple, Independent RNAi Constructs: Design two or more non-overlapping RNAi constructs targeting different regions of the this compound gene. A true on-target phenotype should be reproducible with all constructs, while off-target effects are likely to be specific to a single construct.[9]

  • Pool siRNAs: Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration can reduce the concentration of any single siRNA, thereby minimizing its specific off-target effects while maintaining on-target knockdown.[8]

  • Chemical Modifications: Modified siRNAs, for instance with 2'-O-methylation, can reduce miRNA-like off-target effects.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low this compound knockdown efficiency 1. Inefficient dsRNA/siRNA delivery. 2. Degradation of dsRNA/siRNA. 3. Suboptimal RNAi construct design.1. Optimize transfection or injection protocol. Use a positive control (e.g., siRNA against a housekeeping gene) to confirm delivery efficiency.[10] 2. Ensure proper handling and storage of RNAi reagents. 3. Test multiple RNAi constructs targeting different regions of the this compound gene.[9]
High variability between replicates 1. Inconsistent delivery of RNAi reagents. 2. Cell line instability or passage number. 3. Off-target effects causing variable cellular responses.1. Standardize the experimental procedure meticulously. 2. Use cells within a consistent and low passage number range. 3. Validate on-target knockdown and screen for off-target effects (see validation protocols below).
Observed phenotype does not match expected this compound loss-of-function 1. Off-target effects are causing the observed phenotype. 2. The knockdown of this compound reveals a previously unknown function.1. Perform rescue experiments by co-expressing an RNAi-resistant version of the this compound gene. If the phenotype is rescued, it is likely an on-target effect.[9] 2. Use a second, non-overlapping RNAi construct. If the phenotype persists, it is more likely to be a true on-target effect.[9]
Cell death or toxicity after RNAi treatment 1. High concentration of dsRNA/siRNA inducing a cellular stress response. 2. Off-target silencing of an essential gene.1. Perform a dose-response curve to determine the lowest effective concentration of your RNAi construct.[9] 2. Analyze potential off-targets for essential cellular functions. Test a different RNAi construct with a different off-target profile.

Experimental Protocols

Protocol 1: Validation of this compound Knockdown Efficiency by qRT-PCR

This protocol is essential to confirm that the this compound gene is being effectively silenced at the mRNA level.[10]

  • RNA Extraction:

    • Harvest Drosophila cells or tissues 48-72 hours post-transfection/injection with the this compound RNAi construct and a negative control (e.g., scrambled siRNA).

    • Extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers specific for the this compound gene.

    • Also, prepare reactions for a housekeeping gene (e.g., RpL32, Actin) to normalize the data.

    • Run the qPCR plate on a real-time PCR machine.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

Protocol 2: Whole-Transcriptome Analysis for Off-Target Effects (RNA-Seq)
  • Sample Preparation:

    • Prepare biological triplicates for each condition: untreated control, negative control RNAi, and this compound RNAi.

    • Extract high-quality total RNA as described in Protocol 1.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the extracted RNA. This typically involves poly(A) selection, fragmentation, reverse transcription, and adapter ligation.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the Drosophila melanogaster reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis between the this compound RNAi samples and the negative control.

    • Genes that are significantly downregulated (other than this compound) are potential off-target effects.

Data Presentation

Table 1: Example qRT-PCR Data for this compound Knockdown Validation
TreatmentTarget GeneHousekeeping Gene (RpL32)Normalized Expression (relative to Control)% Knockdown
Control (Scrambled siRNA) 24.1 ± 0.318.5 ± 0.21.000%
This compound RNAi Construct 1 27.8 ± 0.418.6 ± 0.20.1585%
This compound RNAi Construct 2 27.5 ± 0.318.4 ± 0.30.1882%
Data are presented as mean Ct values ± SD. Knockdown efficiency is calculated relative to the control.
Table 2: Hypothetical RNA-Seq Data of Potential Off-Target Genes
Gene IDGene NameLog2 Fold Change (this compound RNAi vs. Control)p-valuePotential Seed Match in 3' UTR
CG31128 This compound -2.75 <0.001 N/A (On-target)
CG5893N/A-1.580.023Yes
CG14428N/A-1.210.041Yes
CG9043N/A-0.980.035No
This table illustrates how potential off-target genes would be identified through RNA-Seq analysis. Genes with significant downregulation and a potential seed match are strong candidates for off-target effects.

Visualizations

Indy_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Citrate_ext Citrate This compound This compound Transporter Citrate_ext->this compound Transport Citrate_int Citrate This compound->Citrate_int TCA_Cycle TCA Cycle Citrate_int->TCA_Cycle Enters Fatty_Acid_Synthesis Fatty Acid Synthesis Citrate_int->Fatty_Acid_Synthesis Precursor for Glycolysis Glycolysis Citrate_int->Glycolysis Inhibits Metabolic_State Altered Metabolic State (Caloric Restriction Mimic) TCA_Cycle->Metabolic_State Fatty_Acid_Synthesis->Metabolic_State Glycolysis->Metabolic_State

Caption: The this compound transporter's role in cellular metabolism.

RNAi_Off_Target_Workflow cluster_design Experimental Design cluster_execution Execution cluster_validation Validation Design_RNAi Design this compound RNAi Constructs (≥2) Bioinformatics In Silico Off-Target Prediction Design_RNAi->Bioinformatics Perform_RNAi Perform RNAi Experiment Bioinformatics->Perform_RNAi qPCR Validate Knockdown (qRT-PCR) Perform_RNAi->qPCR Phenotype Assess Phenotype Perform_RNAi->Phenotype RNA_Seq Global Gene Expression (RNA-Seq) Phenotype->RNA_Seq Unexpected Phenotype Rescue Rescue Experiment Phenotype->Rescue Validate On-Target

Caption: Workflow for mitigating and validating off-target effects.

References

Technical Support Center: Optimizing Indy Gene PCR Amplification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the PCR amplification of the Indy (I'm not dead yet) gene and its human homolog, SLC13A5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound gene and why is it studied?

The this compound (I'm not dead yet) gene, first identified in Drosophila melanogaster, encodes a plasma membrane transporter for Krebs cycle intermediates, with a particular affinity for citrate.[1][2] Its human homolog is SLC13A5. Reduction in this compound expression has been shown to extend lifespan in flies and worms and is associated with metabolic changes similar to caloric restriction, including decreased lipid levels and altered carbohydrate metabolism.[2][3] This makes it a significant target for research in aging, metabolism, and related diseases.

Q2: What are the known challenges in amplifying the this compound gene?

While the literature does not specify unique difficulties for the this compound gene, general PCR challenges may apply. One potential issue could be the GC content of the gene. Regions with high GC content can be difficult to amplify due to the formation of secondary structures.[4] Additionally, ensuring primer specificity is crucial to avoid amplifying other members of the solute carrier family 13 (SLC13).

Q3: Where can I find validated primer sequences for this compound gene PCR?

For the human this compound homolog, SLC13A5, validated qPCR primers are commercially available. For example, Bio-Rad offers PrimePCR™ assays for the human SLC13A5 gene. For Drosophila melanogaster, primer design can be performed using tools like Primer3, and it is recommended to target regions that are unique to the this compound gene to ensure specificity.

Q4: Which signaling pathways is the this compound gene involved in?

The this compound gene is implicated in key metabolic and signaling pathways. Its function as a citrate transporter links it to cellular energy metabolism. Studies have shown that reduced this compound expression can impact the Insulin/Insulin-like Signaling (IIS) pathway, which is a critical regulator of nutrient sensing. Furthermore, there is evidence suggesting a role for this compound in the JAK/STAT signaling pathway, which is involved in processes like epithelial renewal in the gut.[5]

Troubleshooting Guide

This guide addresses common issues you may encounter during this compound gene PCR amplification.

Problem Potential Cause Recommended Solution
No PCR Product Ineffective primersVerify primer design, checking for specificity and potential secondary structures. Consider using commercially validated primers for human SLC13A5.
Suboptimal annealing temperatureOptimize the annealing temperature using a gradient PCR. A good starting point is 3-5°C below the calculated melting temperature (Tm) of the primers.[1]
Poor template quality or quantityEnsure the DNA template is pure (A260/280 ratio of ~1.8) and use an appropriate amount (e.g., 1-100 ng of genomic DNA).[1]
Degraded reagentsUse fresh aliquots of dNTPs, polymerase, and buffers. Avoid multiple freeze-thaw cycles.
Non-specific Bands Annealing temperature is too lowIncrease the annealing temperature in increments of 1-2°C.[1]
High primer concentrationReduce the primer concentration in the reaction mix.
Excessive magnesium concentrationTitrate the MgCl2 concentration, as high levels can reduce specificity.
ContaminationUse aerosol-resistant pipette tips and perform reaction setup in a clean environment. Include a no-template control to check for contamination.
Faint Bands Insufficient number of PCR cyclesIncrease the number of cycles, typically between 30-40 cycles is recommended for robust amplification.[3]
Low template concentrationIncrease the amount of template DNA in the reaction.
Inefficient enzyme activityEnsure the DNA polymerase is active and consider using a hot-start polymerase to improve specificity and yield.[1]
Smeared Bands Too much template DNAReduce the amount of template DNA in the reaction.[6]
Too many PCR cyclesDecrease the number of PCR cycles.[6]
Contaminants degrading DNAUse fresh, high-quality template DNA and reagents.[6]

Quantitative Data Summary

The following table summarizes the performance characteristics of commercially available qPCR primers for the human SLC13A5 gene. This data can serve as a benchmark for your own experiments.

Parameter Value Source
Amplification Efficiency 90–110%Bio-Rad PrimePCR™
Linear Dynamic Range Minimum of six orders of magnitudeBio-Rad PrimePCR™
Specificity Amplicon sequence validated with next-generation sequencingBio-Rad PrimePCR™
R² of Standard Curve >0.99Bio-Rad PrimePCR™

Experimental Protocols

Protocol 1: Standard PCR for Drosophila this compound Gene Amplification

This is a general protocol that should be optimized for your specific primers and experimental setup.

  • Reaction Setup:

    • Prepare a master mix containing the following components per 25 µL reaction:

      • 12.5 µL of 2x PCR Master Mix (containing dNTPs, Taq polymerase, and reaction buffer)

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 9.5 µL of Nuclease-Free Water

    • Add 1 µL of genomic DNA template (10-100 ng) to individual PCR tubes.

    • Aliquot 24 µL of the master mix to each PCR tube.

  • Thermocycler Conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis:

    • Analyze the PCR products by running 5-10 µL on a 1-1.5% agarose gel.

Protocol 2: Quantitative PCR (qPCR) for Human SLC13A5 Gene Expression

This protocol is for a SYBR Green-based qPCR assay.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from your cells or tissue of interest using a standard protocol or commercial kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a master mix for the number of reactions needed. For a 20 µL reaction:

      • 10 µL of 2x SYBR Green qPCR Master Mix

      • 0.5 µL of Forward Primer (10 µM)

      • 0.5 µL of Reverse Primer (10 µM)

      • 8 µL of Nuclease-Free Water

    • Add 1 µL of cDNA template to each well of a qPCR plate.

    • Add 19 µL of the master mix to each well.

  • qPCR Cycling Conditions:

    • Initial Denaturation/Polymerase Activation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: As per the instrument's instructions to verify product specificity.

  • Data Analysis:

    • Determine the Cq (quantification cycle) values for your target gene (SLC13A5) and a reference gene.

    • Calculate the relative gene expression using the ΔΔCq method.

Visualizations

Signaling Pathways and Workflows

Indy_Signaling_Pathways cluster_0 Insulin/IIS Pathway Insulin Insulin/DILPs InR Insulin Receptor (InR) Insulin->InR IRS IRS/Chico InR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT FOXO FOXO AKT->FOXO Cytokine Upd (Cytokine) Dome Domeless Receptor Cytokine->Dome JAK JAK (Hopscotch) Dome->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (e.g., cell proliferation) STAT->Gene_Expression This compound This compound/SLC13A5 (Citrate Transporter) Citrate Citrate This compound->Citrate transport Metabolism Cellular Metabolism (Energy Homeostasis) Citrate->Metabolism Metabolism->PI3K Metabolism->JAK

Caption: this compound gene's role in Insulin/IIS and JAK/STAT signaling.

PCR_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start PCR Gel Run Agarose Gel Start->Gel Result Analyze Results Gel->Result Strong_Band Strong, Specific Band Result->Strong_Band Correct Size No_Band No Band Result->No_Band No Product Non_Specific Non-Specific Bands Result->Non_Specific Multiple Products Faint_Band Faint Band Result->Faint_Band Weak Product Success Experiment Successful Strong_Band->Success Check_Template Check Template (Quality & Quantity) No_Band->Check_Template Optimize_Annealing Optimize Annealing Temp (Gradient PCR) Non_Specific->Optimize_Annealing Increase_Cycles Increase Cycle Number Faint_Band->Increase_Cycles Check_Template->Optimize_Annealing Check_Reagents Check Reagents (Fresh Aliquots) Optimize_Annealing->Check_Reagents Decrease_Primers Decrease Primer Conc. Optimize_Annealing->Decrease_Primers Increase_Cycles->Check_Template

Caption: A logical workflow for troubleshooting PCR results.

References

Troubleshooting low yield of Indy protein purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues encountered during the purification of the Indy protein, with a focus on addressing low protein yield.

Frequently Asked Questions (FAQs)

Q1: What is the this compound protein, and why can its purification be challenging?

The I'm not dead yet (this compound) protein is a plasma membrane transporter for Krebs cycle intermediates, with a high affinity for citrate.[1] In flies, it functions as an anion exchanger, while its mammalian homologue (mthis compound or SLC13A5) is a sodium-coupled citrate transporter.[2][3] As a membrane protein, this compound's purification is inherently challenging due to several factors:

  • Low Expression Levels: Membrane proteins are often expressed in lower quantities compared to soluble proteins.[4]

  • Hydrophobic Nature: this compound possesses hydrophobic transmembrane regions that are embedded in the lipid bilayer.[5][6] When removed from this native environment, these regions can cause the protein to aggregate and become insoluble.

  • Instability: Maintaining the protein's structural integrity and function outside the cell membrane is difficult and requires specific conditions, such as the use of detergents.

Q2: What are the critical steps that can lead to low yield during this compound protein purification?

Low yield can occur at multiple stages of the purification workflow. The most common problem areas are:

  • Protein Expression: Inefficient transcription or translation of the this compound gene.

  • Cell Lysis and Protein Solubilization: Incomplete cell disruption or failure to effectively extract the protein from the cell membrane in a soluble form.

  • Affinity Chromatography: Poor binding of the tagged this compound protein to the affinity resin or inefficient elution.

  • Protein Degradation: Proteolytic enzymes present in the cell lysate can degrade the target protein.[7][8]

Troubleshooting Guide for Low this compound Protein Yield

Problem Area 1: Low or No Protein Expression

Q: My initial tests (e.g., SDS-PAGE/Western blot of whole-cell lysate) show very little or no this compound protein. What should I do?

A: Low expression is a common first hurdle. Several factors related to the expression host and induction conditions could be the cause.

1. Optimize Induction Conditions: The concentration of the inducing agent (e.g., IPTG for E. coli) and the post-induction temperature and time are critical. High inducer concentrations and high temperatures can sometimes lead to the formation of insoluble protein aggregates known as inclusion bodies.[7]

  • Protocol: Small-Scale Expression Trial

    • Inoculate several small cultures (e.g., 10 mL) of your expression host with a single colony.

    • Grow the cultures to the appropriate optical density (e.g., OD600 of 0.6-0.8 for E. coli).

    • Induce each culture with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for different durations (e.g., 4 hours, overnight).

    • After incubation, harvest the cells from 1 mL of each culture.

    • Perform SDS-PAGE and Western blot analysis on the whole-cell lysates to compare expression levels under each condition.

2. Check Your Expression Construct: Ensure the plasmid sequence is correct and that the this compound gene is in the correct reading frame with any affinity tags.[7] A mutation in the promoter or the gene itself could also be the issue.[9]

3. Codon Optimization: The codons in your this compound gene construct may not be optimal for your expression host (e.g., expressing a fly gene in E. coli). This can slow down translation and reduce protein yield. Consider synthesizing a codon-optimized version of the gene.[10]

Table 1: Troubleshooting Low Protein Expression

Possible Cause Recommended Solution
Suboptimal inducer concentrationTest a range of inducer concentrations (e.g., 0.1-1.0 mM IPTG).[7]
Incorrect induction temperature/timeTest lower temperatures (18-25°C) for longer periods (16-24h).[11]
Plasmid or gene sequence errorsRe-sequence the plasmid to verify the gene and tag integrity.[7][9]
Codon biasUse a codon-optimized gene for the specific expression host.[10]
Protein is toxic to the host cellsUse a lower induction temperature and inducer concentration.
Problem Area 2: Protein is Insoluble (Inclusion Bodies)

Q: I see a strong band for this compound protein in the whole-cell lysate, but after cell lysis and centrifugation, it's all in the pellet (insoluble fraction). What's happening?

A: This indicates your protein is likely forming inclusion bodies, which are insoluble aggregates. This is very common for overexpressed membrane proteins.[7]

1. Modify Expression Conditions: As mentioned above, lowering the induction temperature and inducer concentration can slow down protein synthesis, giving the protein more time to fold correctly and integrate into the membrane.[11]

2. Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to your this compound protein can improve its solubility.[12]

3. Co-express Chaperones: Chaperone proteins assist in proper protein folding. Co-expressing chaperones in your host cells can sometimes help prevent aggregation.[11]

  • Protocol: Checking Protein Solubility

    • Take a sample of your induced cell culture.

    • Lyse the cells using your standard protocol (e.g., sonication).

    • Take a "Total Lysate" sample for SDS-PAGE.

    • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 20-30 minutes to separate soluble and insoluble fractions.

    • Carefully collect the supernatant (this is the "Soluble Fraction").

    • Resuspend the pellet in a volume of buffer equal to the supernatant volume (this is the "Insoluble Fraction").

    • Run the Total Lysate, Soluble Fraction, and Insoluble Fraction on an SDS-PAGE gel.

    • Visualize the protein bands (e.g., with Coomassie staining or Western blot) to determine where your this compound protein is located.

Experimental Workflow & Data Visualization

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues during this compound protein purification.

TroubleshootingWorkflow start Start: Low Protein Yield p_check_expression Analyze whole-cell lysate (SDS-PAGE / Western) start->p_check_expression end_success Success: High Yield Purified Protein d_expression Is protein expressed? p_optimize_expression Optimize Expression: - Induction temp/conc. - Codon usage d_expression->p_optimize_expression No p_check_solubility Analyze soluble vs. insoluble fractions d_expression->p_check_solubility Yes d_solubility Is protein in soluble fraction? p_optimize_solubilization Optimize Solubilization: - Lysis method - Detergent screen d_solubility->p_optimize_solubilization No p_check_flowthrough Analyze flow-through and wash fractions d_solubility->p_check_flowthrough Yes d_binding Does protein bind to the column? p_optimize_binding Optimize Binding: - Check tag accessibility - Adjust buffer (pH, salt) d_binding->p_optimize_binding No p_check_elution Analyze elution fractions and resin post-elution d_binding->p_check_elution Yes p_check_expression->d_expression p_optimize_expression->p_check_expression p_check_solubility->d_solubility p_optimize_solubilization->p_check_solubility p_check_flowthrough->d_binding p_optimize_binding->p_check_flowthrough p_check_elution->end_success Yield is High p_optimize_elution Optimize Elution: - Adjust elution buffer (e.g., imidazole conc.) p_check_elution->p_optimize_elution Yield is Low p_optimize_elution->p_check_elution

Caption: A workflow for troubleshooting low this compound protein yield.

Problem Area 3: Low Yield After Solubilization & Affinity Chromatography

Q: My protein is expressed and soluble, but I lose most of it during the purification step. The yield after elution is very low. What can I do?

A: This problem points to issues with either the solubilization step or the affinity chromatography itself.

1. Screen Different Detergents: Membrane proteins require detergents to be extracted from the lipid bilayer and remain soluble.[13] The choice of detergent is critical, as the wrong one can fail to solubilize the protein or even denature it.[5]

  • Protocol: Detergent Screening

    • Prepare small aliquots of isolated cell membranes from your expression culture.

    • Resuspend each aliquot in a buffer containing a different detergent. Test a variety of detergents (e.g., DDM, LDAO, Triton X-100) at concentrations above their critical micelle concentration (CMC).

    • Incubate with gentle agitation for 1-2 hours at 4°C.

    • Centrifuge to pellet unsolubilized material.

    • Analyze the supernatant from each sample by SDS-PAGE/Western blot to see which detergent most effectively solubilized the this compound protein.

Table 2: Common Detergents for Membrane Protein Solubilization

Detergent Type Typical Working Concentration Notes
DDM (n-Dodecyl-β-D-maltoside)Non-ionic1-2% (w/v)Generally mild, often preserves protein structure and activity.
LDAO (Lauryldimethylamine N-oxide)Zwitterionic1-2% (w/v)Can be more effective for solubilization but may be harsher.
Triton X-100Non-ionic1-2% (v/v)A common and relatively inexpensive choice.
CHAPSZwitterionic1-2% (w/v)Useful for breaking protein-protein interactions.

2. Optimize Affinity Chromatography Binding: If the protein is in the flow-through fraction, it's not binding to the resin.

  • Tag Accessibility: The affinity tag (e.g., His-tag) might be buried within the folded protein or the detergent micelle.[13] Consider moving the tag to the other terminus of the protein or using a longer, more flexible linker between the tag and the protein.[13]

  • Buffer Conditions: Ensure the pH and salt concentration of your binding buffer are optimal. For His-tagged proteins, avoid high concentrations of imidazole in the lysis and binding buffers, and ensure there are no strong chelating agents like EDTA if using nickel-based resins.[7]

3. Improve Elution Efficiency: If the protein binds but doesn't elute, the elution conditions need adjustment.

  • For His-tags: Gradually increase the imidazole concentration in the elution buffer. A step-gradient or a linear gradient elution can be more effective than a single high-concentration step.[7]

  • Contact Time: Increase the incubation time of the elution buffer with the resin to allow for complete dissociation.[7]

4. Prevent Protein Degradation: The presence of smaller bands on your gel suggests degradation.

  • Add Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer.[7][8]

  • Keep Samples Cold: Perform all purification steps at 4°C to minimize protease activity.[7][8]

This compound Protein's Role in Cellular Metabolism

The this compound protein plays a significant role in transporting citrate from the extracellular space into the cytoplasm. This process has downstream effects on cellular energy metabolism, including pathways like fatty acid synthesis and insulin signaling. Understanding this context can be important for functional studies post-purification.

IndyPathway cluster_membrane Plasma Membrane This compound {this compound Protein | (Citrate Transporter)} Cyt_Citrate Cytoplasmic Citrate This compound->Cyt_Citrate Insulin Insulin Signaling Pathway This compound->Insulin Affects Ext_Citrate Extracellular Citrate Ext_Citrate->this compound Transport TCA TCA Cycle (Mitochondrion) Cyt_Citrate->TCA Feeds into FattyAcid Fatty Acid Synthesis Cyt_Citrate->FattyAcid Precursor

Caption: The role of this compound in citrate transport and metabolism.

References

Technical Support Center: Indy Mutant Drosophila

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Indy (I'm Not Dead Yet) mutant flies. The focus is on addressing the issue of inconsistent phenotypes, particularly concerning lifespan extension.

Frequently Asked Questions (FAQs)

Q1: What is the this compound gene and what is its primary function?

The this compound (I'm Not Dead Yet) gene in Drosophila melanogaster encodes a plasma membrane transporter for Krebs cycle intermediates, such as citrate, succinate, and α-ketoglutarate.[1][2][3] It is predominantly expressed in tissues important for metabolism, including the midgut, fat body, and oenocytes (the fly equivalent of the liver).[2][4] The this compound protein transports these intermediates from the extracellular space into the cytoplasm, influencing cellular energy metabolism.[4][5]

Q2: Why was there initial excitement about this compound mutants regarding longevity?

Initial studies reported that mutations in the this compound gene could dramatically extend the lifespan of fruit flies, in some cases doubling it, without apparent negative effects on fertility or physical activity.[6][7] This discovery positioned this compound as a significant "longevity gene." The proposed mechanism was that reduced this compound function mimics a state of caloric restriction (CR), a well-known intervention for extending lifespan in various organisms.[2][8]

Q3: What are the common inconsistencies observed with this compound mutant phenotypes?

The most significant inconsistency is the variability in lifespan extension. While some studies show significant increases in longevity, others report modest or no lifespan extension at all.[1][9][10] This variability has been a source of controversy and has been attributed to several factors, including the specific this compound allele used, the genetic background of the flies, dietary conditions, the sex of the flies, and even cytoplasmic factors like Wolbachia infection.[9][10][11]

Q4: How does genetic background influence the this compound mutant phenotype?

The genetic background of the fly strain has a profound impact on the longevity phenotype of this compound mutants. Some studies have shown that the lifespan extension observed in the original genetic background is abolished or significantly reduced when the this compound mutation is backcrossed into standard, outbred genetic backgrounds.[9][10] This suggests that the originally observed phenotype may have been the result of an interaction between the this compound mutation and other genes present in the initial strain.[9] For example, a significant lifespan extension was observed when the Indy206 allele was crossed into Hyperkinetic (Hk) and Luckinbill genetic backgrounds.[1][12]

Q5: Do different this compound alleles produce different phenotypes?

Yes, the specific allele of the this compound gene can lead to different outcomes. The extent of lifespan extension often correlates with the degree of reduction in this compound mRNA expression. For instance, heterozygous Indy206 flies, which show a significant decrease in this compound mRNA, exhibit a dramatic extension in lifespan.[1][13] In contrast, alleles that do not cause a significant reduction in this compound mRNA, such as IndyEP3366, may not show any effect on longevity.[1][13] Optimal lifespan extension is typically observed when this compound expression is decreased by 25-75% of normal levels.[13][14]

Q6: What is the relationship between this compound mutants and caloric restriction (CR)?

Reducing this compound expression is believed to induce a physiological state that mimics caloric restriction.[2][8] Flies with reduced this compound function exhibit many of the same phenotypes as CR flies, including:

  • Decreased insulin-like signaling.[8][15]

  • Altered lipid metabolism and reduced fat storage.[2][15]

  • Increased mitochondrial biogenesis.[1][2]

  • Increased spontaneous physical activity.[7][15]

Furthermore, CR itself has been shown to down-regulate this compound mRNA expression.[15][16] When this compound mutant flies are placed on a CR diet, there is typically no further extension of their lifespan, suggesting that the two interventions act through overlapping pathways.[2][11]

Troubleshooting Guide

Issue 1: My heterozygous this compound mutants are not showing the expected lifespan extension.

  • Possible Cause 1: Genetic Background. The effect of this compound mutations is highly dependent on the genetic background. The original, dramatic lifespan extension was observed in a specific genetic context and may not be reproducible in other standard lab strains.[9][10]

    • Solution: Outcross your this compound mutant line to a well-characterized wild-type strain (like Canton S or w1118) for several generations to standardize the genetic background. Compare the lifespan of these backcrossed heterozygotes to control heterozygotes from the same background.[9]

  • Possible Cause 2: Specific this compound Allele. Not all this compound alleles extend lifespan. The effect is often correlated with the extent of reduction in this compound mRNA.[1][13]

    • Solution: Verify the this compound allele you are using. If possible, quantify the level of this compound mRNA expression in your mutant flies using qPCR to confirm a reduction compared to wild-type controls. Alleles like Indy206 and Indy302 have been more consistently associated with lifespan extension in certain contexts.[1][9]

  • Possible Cause 3: Dietary Composition. The composition of the fly food can significantly influence lifespan. The CR-like phenotype of this compound mutants means their response to different diets will vary.[17][18]

    • Solution: Ensure you are using a consistent and well-defined food recipe. Compare results on both a standard, high-calorie diet and a lower-calorie (CR) diet. This compound mutants may show a more pronounced lifespan extension on a richer diet, as they are already in a CR-like state.[11]

  • Possible Cause 4: Cytoplasmic Factors (Wolbachia). The presence of the endosymbiotic bacterium Wolbachia has been shown to confound the results of this compound lifespan studies. The longevity of some this compound mutant lines disappeared after the flies were cleared of Wolbachia infection.[9][10]

    • Solution: Test your fly stocks for the presence of Wolbachia using PCR. If present, you can clear the infection by treating the flies with tetracycline for several generations.

Issue 2: I am observing different or no lifespan extension in female this compound mutants compared to males.

  • Possible Cause: Sex-specific effects are not uncommon in aging studies. Some studies have reported that neither of the two most common this compound mutations extended lifespan in female flies in any genetic background tested.[9][10] However, other studies have documented significant lifespan extension in females for several this compound alleles.[1][12]

    • Solution: Always analyze the lifespans of males and females separately. Be aware that the effect of this compound mutations can be sex-dependent and may also interact with the genetic background differently in males and females.

Issue 3: My this compound homozygous mutants have a shorter lifespan than heterozygotes or even wild-type flies, especially on a low-calorie diet.

  • Possible Cause: While a moderate reduction in this compound expression can be beneficial, a severe reduction (as in homozygotes) may be detrimental, especially under nutritional stress.[11][13] Homozygous this compound mutants are thought to be in a more extreme CR-like state, and placing them on an already low-calorie diet can lead to starvation.[11][13]

    • Solution: This is an expected phenotype under certain conditions. It supports the hypothesis that this compound mutations mimic CR. For longevity studies, heterozygous mutants are generally preferred. If using homozygotes, be particularly mindful of the dietary conditions.

Quantitative Data Summary

Table 1: Lifespan Extension in Heterozygous this compound Mutant Alleles (yw background)

This compound AlleleMedian Lifespan Extension (Males)Median Lifespan Extension (Females)Reference
Indy206+34.4%+29.3%[1][12]
Indy302Significant ExtensionSignificant Extension[12]
Indy159Significant ExtensionSignificant Extension[12]
IndyEY01442+14.0%+10.7%[1][12]
IndyEY01458Significant ExtensionSignificant Extension[12]
IndyEY013297Significant ExtensionSignificant Extension[12]
IndyEP3044No Effect+9.2%[1][12]
IndyKG07717No EffectNo Effect[1][12]
IndyEP3366No EffectNo Effect[1][12]

Table 2: Effect of Genetic Background on Lifespan Extension of Heterozygous Indy206 Mutants

Genetic BackgroundSexMedian Lifespan Extension vs. ControlReference
Hyperkinetic (Hk)Male+52.0%[1][12]
Hyperkinetic (Hk)Female+57.0%[1][12]
Luckinbill Long-Lived (2L9)Male+12.0% (vs. matched control)[1][12]
Luckinbill Short-Lived (1S9)FemaleNo significant difference[1]

Experimental Protocols

1. Drosophila Lifespan Analysis

  • Objective: To accurately measure and compare the lifespan of different fly genotypes.

  • Methodology:

    • Collect newly eclosed adult flies (0-24 hours old) and separate them by sex under light CO2 anesthesia.

    • House 20-30 flies of the same sex and genotype in fresh food vials. Use multiple replicate vials for each condition.

    • Maintain the vials in a temperature-controlled incubator, typically at 25°C with a 12-hour light/dark cycle.

    • Transfer the flies to fresh food vials every 2-3 days. This prevents them from getting stuck in the old food and avoids larval contamination.

    • At each transfer, record the number of dead flies in each vial.

    • Continue until all flies have died.

    • Analyze the data by plotting survival curves (e.g., Kaplan-Meier) and perform statistical comparisons (e.g., Log-rank test) to determine if there are significant differences in lifespan between genotypes.

2. Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression

  • Objective: To quantify the relative expression level of the this compound gene.

  • Methodology:

    • RNA Extraction: Collect 10-15 adult flies of the desired genotype and age. Immediately freeze them in liquid nitrogen. Extract total RNA using a commercial kit (e.g., TRIzol) following the manufacturer's instructions.

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the this compound gene and a stable housekeeping gene (e.g., RpL32 or Actin5C) for normalization.

    • Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in mutant flies to that of wild-type controls.

3. Wolbachia Detection and Clearance

  • Objective: To test for and eliminate Wolbachia infection from fly stocks.

  • Methodology:

    • Detection (PCR):

      • Extract genomic DNA from a few adult flies.

      • Perform PCR using primers specific for a Wolbachia gene, such as wsp (Wolbachia surface protein).

      • Run the PCR product on an agarose gel. The presence of a band of the expected size indicates Wolbachia infection.

    • Clearance (Tetracycline Treatment):

      • Prepare standard fly food and supplement it with tetracycline hydrochloride at a final concentration of 0.2-0.3 mg/mL.

      • Allow flies to lay eggs on this antibiotic-containing food.

      • Raise the subsequent two generations on the tetracycline food to ensure the infection is cleared from the germline.

      • After two generations, transfer the flies back to standard food.

      • Confirm the absence of Wolbachia using PCR as described above.

Visualizations

Indy_Caloric_Restriction_Pathway cluster_Cell Cell cluster_Organism Organismal Phenotype This compound Reduced this compound Transporter Citrate Reduced Cytosolic Citrate This compound->Citrate leads to Metabolism Altered Intermediary Metabolism Citrate->Metabolism AMPK AMPK Activation Metabolism->AMPK IIS Reduced Insulin/IGF Signaling (IIS) Metabolism->IIS PGC1a dPGC-1 (Spargel) Activation AMPK->PGC1a Mito Mitochondrial Biogenesis PGC1a->Mito Lifespan Extended Lifespan Mito->Lifespan FoxO FoxO Activation IIS->FoxO disinhibits FoxO->Lifespan CaloricRestriction Caloric Restriction CaloricRestriction->this compound down-regulates

Caption: Reduced this compound mimics caloric restriction to extend lifespan.

Troubleshooting_Workflow Start Start: Inconsistent Lifespan Phenotype CheckBackground Is the genetic background controlled? Start->CheckBackground Backcross Backcross to a standard wild-type strain for >5 generations CheckBackground->Backcross No CheckAllele Is the allele known to extend lifespan? CheckBackground->CheckAllele Yes Backcross->CheckAllele VerifyAllele Verify allele and quantify This compound mRNA via qPCR CheckAllele->VerifyAllele No / Unsure CheckWolbachia Is the stock Wolbachia-free? CheckAllele->CheckWolbachia Yes VerifyAllele->CheckWolbachia TestAndClear Test for Wolbachia (PCR). Clear with tetracycline if positive. CheckWolbachia->TestAndClear No CheckDiet Is the diet composition consistent? CheckWolbachia->CheckDiet Yes TestAndClear->CheckDiet StandardizeDiet Standardize food recipe. Test on both standard and CR diets. CheckDiet->StandardizeDiet No Re_evaluate Re-evaluate Lifespan CheckDiet->Re_evaluate Yes StandardizeDiet->Re_evaluate

Caption: Workflow for troubleshooting inconsistent this compound phenotypes.

Factors_Influencing_Phenotype cluster_Genetic Genetic Factors cluster_Environmental Environmental & Other Factors Phenotype This compound Mutant Phenotype (e.g., Lifespan) IndyAllele This compound Allele (% mRNA reduction) IndyAllele->Phenotype GeneticBg Genetic Background GeneticBg->Phenotype Sex Sex (Male/Female) Sex->Phenotype Diet Diet (Caloric Content) Diet->Phenotype Wolbachia Wolbachia Infection Wolbachia->Phenotype

Caption: Key factors influencing the this compound mutant phenotype.

References

Technical Support Center: Compensatory Mechanisms in Indy Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indy (I'm Not Dead Yet) knockout models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic phenotype of a global this compound knockout mouse?

A global knockout of the this compound gene (mammalian homolog: SLC13A5) typically results in a phenotype that mimics caloric restriction, even on a standard diet. These mice are often protected from diet-induced obesity and insulin resistance. Key characteristics include increased energy expenditure, reduced hepatic fat accumulation (steatosis), and improved insulin sensitivity.[1] The underlying mechanism is attributed to reduced cytoplasmic citrate, which in turn leads to the activation of AMP-activated protein kinase (AMPK) and increased mitochondrial biogenesis.[2][3]

Q2: We have generated an this compound knockout mouse line, but we do not observe a significant difference in body weight compared to wild-type controls on a standard chow diet. Is this normal?

While this compound knockout mice are protected from diet-induced obesity, the difference in body weight on a standard chow diet may not always be dramatic, especially in younger animals. The protective effects are most pronounced when the mice are challenged with a high-fat diet.[2][4][5] It is also crucial to ensure the complete knockout of the gene and to consider the genetic background of the mice, as this can influence the phenotype.

Q3: Our this compound knockout cells show high variability in metabolic assays. What could be the cause?

High variability in in-vitro experiments with knockout cells can stem from several factors:

  • Incomplete Knockout: If using CRISPR-Cas9, it's possible to have a mixed population of cells with varying degrees of gene editing (mono-allelic vs. bi-allelic knockouts, or a mosaic population). It is essential to perform single-cell cloning and verify the complete knockout at both the genomic and protein levels.

  • Off-Target Effects: The CRISPR-Cas9 system can sometimes introduce unintended mutations at other genomic loci. It is advisable to use prediction tools to design sgRNAs with minimal off-target potential and to verify key findings in multiple independent knockout clones.

  • Cell Culture Conditions: Metabolic assays are highly sensitive to culture conditions. Ensure consistency in media composition, cell density, and passage number between wild-type and knockout cell lines.

Troubleshooting Guides

Problem 1: Difficulty in Generating a Complete this compound Knockout

Symptoms:

  • Western blot analysis still shows a faint band for the this compound protein.

  • Sequencing of the target locus reveals a mix of wild-type and mutated alleles.

Possible Causes and Solutions:

CauseSolution
Suboptimal sgRNA Design Use multiple online tools to design sgRNAs targeting a critical exon of the this compound gene. It is recommended to test 2-3 different sgRNAs to identify the one with the highest cutting efficiency.
Low Transfection/Transduction Efficiency Optimize the delivery method for your specific cell type. For difficult-to-transfect cells, consider using lentiviral delivery of the CRISPR-Cas9 components.[6]
Inefficient Non-Homologous End Joining (NHEJ) In some cell types, the DNA repair mechanisms may be less efficient. Consider using a donor template to facilitate homology-directed repair (HDR) for a more precise and complete knockout.
Essential Gene Function in Specific Cell Line While global this compound knockout is not lethal in mice, it's theoretically possible that it could be essential for the survival of a particular cell line under specific culture conditions. If you consistently fail to generate a complete knockout, consider generating a conditional knockout model.
Problem 2: Unexpected or Compensatory Metabolic Phenotypes

Symptoms:

  • This compound knockout mice on a high-fat diet show an initial resistance to weight gain, but then "catch up" to wild-type controls over time.

  • Knockout of this compound in a specific cell line does not result in the expected increase in fatty acid oxidation.

Possible Causes and Solutions:

CauseSolution
Metabolic Compensation The metabolic network is highly redundant. The cell or organism may upregulate alternative pathways to compensate for the loss of this compound. For example, other dicarboxylate transporters might be upregulated. Perform transcriptomic (RNA-seq) or proteomic analysis to identify potential compensatory changes.
Dietary Composition The specific composition of the high-fat diet (e.g., source of fat, sucrose content) can significantly influence the metabolic phenotype.[7] Ensure you are using a consistent and well-characterized high-fat diet in your studies.
Age and Sex of Animals The metabolic effects of this compound knockout can be age and sex-dependent. Ensure that your experimental groups are properly matched for these variables.
Gut Microbiome Alterations Diet and genetic modifications can alter the gut microbiome, which in turn can influence host metabolism. Consider performing 16S rRNA sequencing to assess for changes in the gut microbial composition.

Quantitative Data Summary

Table 1: Body Weight and Fat Mass in this compound Knockout Mice on a High-Fat Diet (HFD)

ParameterGenotypeDietDuration% Change vs. WTReference
Body Weight Gainmthis compound-/-HFD15 weeks↓ ~50%[1]
Fat Massmthis compound-/-HFD15 weeks↓ ~60%[1]
Body WeightCB1R-/- / LDLR-/-HFDNot Specified[8]

Table 2: Serum Lipid Profile in this compound Knockout and Related Models

ParameterGenotypeDiet% Change vs. WT/ControlReference
Total CholesterolIns2AkitaLdlr−/−0.02% Cholesterol↑ ~165% (males), ~55% (females)[9]
TriglyceridesIns2AkitaLdlr−/−0.02% Cholesterol↑ ~620% (males), ~150% (females)[9]
Total CholesterolHFD-STZ induced diabeticHFD[10]
TriglyceridesHFD-STZ induced diabeticHFD[10]
LDLHFD-STZ induced diabeticHFD[10]
VLDLHFD-STZ induced diabeticHFD[10]

Experimental Protocols

Protocol 1: Generation of this compound Knockout Cells using CRISPR/Cas9

This protocol provides a general workflow for generating this compound knockout cells. Optimization for specific cell lines is required.

Experimental Workflow for CRISPR/Cas9 Knockout

CRISPR_Workflow cluster_design Design cluster_delivery Delivery cluster_selection Selection & Validation sgRNA_design sgRNA Design & Synthesis transfection Transfection/Transduction sgRNA_design->transfection selection Antibiotic Selection (if applicable) transfection->selection single_cell Single-Cell Cloning selection->single_cell genomic_val Genomic Validation (Sequencing) single_cell->genomic_val protein_val Protein Validation (Western Blot) genomic_val->protein_val

Caption: CRISPR/Cas9 experimental workflow for generating knockout cell lines.

Detailed Steps:

  • sgRNA Design: Design 2-3 sgRNAs targeting a critical exon of the this compound gene using a publicly available tool.

  • Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector. All-in-one vectors containing both Cas9 and the sgRNA are recommended for ease of use.[11]

  • Delivery: Transfect or transduce the target cells with the CRISPR/Cas9 vector. Optimize the delivery method for your cell line.

  • Selection: If the vector contains a selection marker, apply the appropriate antibiotic to select for successfully transduced cells.

  • Single-Cell Cloning: Perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.

  • Expansion and Validation: Expand the single-cell clones and screen for the desired knockout.

    • Genomic Validation: Extract genomic DNA and perform PCR followed by Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of indels at the target locus.[11]

    • Protein Validation: Perform Western blot analysis to confirm the absence of the this compound protein.

Protocol 2: Measurement of Fatty Acid Oxidation in Isolated Hepatocytes

This protocol is adapted from established methods for measuring the oxidation of radiolabeled fatty acids.[12][13][14]

Experimental Workflow for Fatty Acid Oxidation Assay

FAO_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis isolation Isolate Primary Hepatocytes incubation Incubate Hepatocytes with [14C]-Palmitate isolation->incubation substrate_prep Prepare [14C]-Palmitate-BSA Conjugate substrate_prep->incubation stop_reaction Stop Reaction with Perchloric Acid incubation->stop_reaction separation Separate Acid-Soluble Metabolites stop_reaction->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification

Caption: Workflow for measuring fatty acid oxidation in isolated hepatocytes.

Detailed Steps:

  • Hepatocyte Isolation: Isolate primary hepatocytes from wild-type and this compound knockout mice using a standard collagenase perfusion method.

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA).

  • Incubation: Incubate the isolated hepatocytes in suspension with the [¹⁴C]palmitate-BSA substrate at 37°C.

  • Stopping the Reaction: Terminate the reaction by adding perchloric acid.

  • Separation of Metabolites: Centrifuge the samples to pellet the protein and lipids. The supernatant contains the acid-soluble metabolites (ASMs), which include ¹⁴C-labeled acetyl-CoA and other products of β-oxidation.

  • Quantification: Measure the radioactivity in the ASM fraction using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.

Protocol 3: Western Blot for AMPK Activation

This protocol outlines the steps for detecting the phosphorylation of AMPK, a key indicator of its activation.[15][16][17]

Experimental Workflow for AMPK Western Blot

WB_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection lysis Lyse Liver Tissue/Cells quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (p-AMPK, total AMPK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab imaging Chemiluminescent Detection secondary_ab->imaging

Caption: Western blot workflow for detecting AMPK activation.

Detailed Steps:

  • Sample Preparation: Homogenize liver tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total AMPK.

Signaling Pathway Diagram

Signaling Pathway in this compound Knockout Models

Indy_Signaling cluster_knockout This compound Knockout This compound This compound (Knockout) Citrate_cyto Cytoplasmic Citrate This compound->Citrate_cyto transport This compound->Citrate_cyto reduced transport AMPK AMPK Citrate_cyto->AMPK reduced inhibition ACC ACC Citrate_cyto->ACC allosteric activation Lipogenesis De Novo Lipogenesis Citrate_cyto->Lipogenesis precursor PGC1a PGC-1α AMPK->PGC1a activation FAO Fatty Acid Oxidation AMPK->FAO activation AMPK->ACC inhibition SREBP1c SREBP-1c AMPK->SREBP1c inhibition Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis ACC->Lipogenesis SREBP1c->Lipogenesis

Caption: Simplified signaling pathway affected by this compound knockout.

References

Improving the specificity of Indy antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indy antibodies. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound antibodies in various applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring reliable and specific results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting dilutions for this compound antibodies in Western Blotting, Immunofluorescence, and Immunoprecipitation?

A1: The optimal antibody dilution is application-dependent and should be determined experimentally. However, the following table provides recommended starting dilutions for our this compound antibodies.

ApplicationRecommended Starting DilutionDilution Range to Test
Western Blotting (WB)1:10001:500 - 1:2000
Immunofluorescence (IF)1:2001:100 - 1:500
Immunoprecipitation (IP)1:1001:50 - 1:200

Q2: What positive and negative controls are recommended when using this compound antibodies?

A2: Proper controls are critical for validating your results.

  • Positive Controls: Lysates from cell lines or tissues known to express the this compound protein. Overexpression lysates can also serve as strong positive controls.

  • Negative Controls:

    • Knockout/Knockdown Cells/Tissues: Use lysates from cells or tissues where the this compound gene has been knocked out or its expression has been silenced (e.g., via siRNA or shRNA). This is the gold standard for confirming antibody specificity.[1][2]

    • Isotype Control: For immunoprecipitation and immunofluorescence, use a non-specific antibody of the same isotype and concentration as your primary this compound antibody to control for non-specific binding of the antibody itself.[3][4]

    • Beads Only Control (for IP): Perform the immunoprecipitation procedure with beads alone (no primary antibody) to identify proteins that non-specifically bind to the beads.[3][4]

    • Secondary Antibody Only Control (for IF and WB): Incubate your sample with only the secondary antibody to ensure it does not produce a signal on its own.[5]

Q3: How should I store my this compound antibody to ensure its stability and performance?

A3: For long-term storage, we recommend aliquoting the antibody into smaller volumes upon arrival and storing it at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the antibody and reduce its efficacy.[6] For short-term use (a few days to a week), the antibody can be stored at 4°C. Always refer to the product-specific datasheet for detailed storage instructions.

Troubleshooting Guides

Western Blotting (WB)

Issue: High Background

High background can obscure your target protein band and make data interpretation difficult.

dot graph "High_Background_WB_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="High Background in WB", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Blocking [label="Optimize Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAb [label="Adjust Primary Antibody\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAb [label="Adjust Secondary Antibody\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="Improve Washing Steps", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [label="Check Membrane Handling", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Blocking [label="Is blocking sufficient?"]; Blocking -> PrimaryAb [label="Increase blocking time/concentration\nTry different blocking agent (e.g., BSA vs. milk)"]; PrimaryAb -> SecondaryAb [label="Decrease concentration\nIncubate at 4°C overnight"]; SecondaryAb -> Washing [label="Decrease concentration\nRun a secondary-only control"]; Washing -> Membrane [label="Increase number and duration of washes\nAdd Tween-20 to wash buffer"]; Membrane -> Solution [label="Ensure membrane did not dry out"]; } Caption: Troubleshooting workflow for high background in Western Blotting.

  • Possible Cause & Solution Table:

Possible CauseRecommended Solution
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Try different blocking agents, such as 5% non-fat dry milk or 5% BSA in TBST. Note that milk contains phosphoproteins and may not be suitable for detecting phosphorylated targets.[5][7][8][9]
Primary Antibody Concentration Too High Decrease the concentration of the this compound antibody. Perform a titration experiment to determine the optimal concentration.[6][8][9]
Secondary Antibody Concentration Too High Decrease the concentration of the secondary antibody. A high concentration can lead to non-specific binding.[6][7][9]
Inadequate Washing Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). Ensure the volume of wash buffer is sufficient to cover the membrane completely.[6][7][8]
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process, as dry spots can cause high background.[5][9]

Issue: Weak or No Signal

A faint or absent band for your target protein can be due to several factors.

dot graph "Weak_Signal_WB_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Weak or No Signal in WB", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein [label="Check Protein Sample", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="Verify Protein Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; Antibody [label="Optimize Antibody Incubation", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Check Detection Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protein [label="Is the target protein present?"]; Protein -> Transfer [label="Increase protein load\nUse fresh lysate with protease inhibitors"]; Transfer -> Antibody [label="Check transfer efficiency with Ponceau S stain\nOptimize transfer time/voltage"]; Antibody -> Detection [label="Increase primary/secondary antibody concentration\nIncrease incubation time (e.g., overnight at 4°C)"]; Detection -> Solution [label="Use fresh substrate\nIncrease exposure time"]; } Caption: Troubleshooting workflow for weak or no signal in Western Blotting.

  • Possible Cause & Solution Table:

Possible CauseRecommended Solution
Low Protein Expression Increase the amount of protein loaded onto the gel. If this compound protein expression is low in your sample, consider enriching the protein through immunoprecipitation first.[7][10][11]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) based on the molecular weight of the this compound protein.[8][11]
Antibody Concentration Too Low Increase the concentration of the primary and/or secondary antibody. Incubate the primary antibody overnight at 4°C to increase signal.[6][10][12]
Inactive Antibody Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[6][10]
Inactive Detection Reagents Use fresh chemiluminescent substrate. Ensure the substrate has not expired.[6][10]
Immunoprecipitation (IP)

Issue: High Background/Non-specific Binding

Non-specific binding of proteins to the beads or antibody can lead to a high background and false-positive results.

dot graph "High_Background_IP_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="High Background in IP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclearing [label="Pre-clear Lysate", fillcolor="#FBBC05", fontcolor="#202124"]; Antibody [label="Optimize Antibody Amount", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="Increase Wash Stringency", fillcolor="#FBBC05", fontcolor="#202124"]; Controls [label="Run Proper Controls", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Preclearing [label="Are proteins non-specifically\nbinding to beads?"]; Preclearing -> Antibody [label="Incubate lysate with beads alone\nbefore adding antibody"]; Antibody -> Washing [label="Titrate antibody to find the\nminimum required amount"]; Washing -> Controls [label="Increase number of washes\nIncrease salt/detergent concentration in wash buffer"]; Controls -> Solution [label="Include isotype and beads-only controls"]; } Caption: Troubleshooting workflow for high background in Immunoprecipitation.

  • Possible Cause & Solution Table:

Possible CauseRecommended Solution
Non-specific Binding to Beads Pre-clear the lysate by incubating it with beads alone before adding the this compound antibody. This will remove proteins that bind non-specifically to the beads.[13][14][15][16]
Antibody Concentration Too High Use the minimum amount of antibody necessary for successful immunoprecipitation. Perform a titration experiment to determine the optimal antibody concentration.[14]
Insufficient Washing Increase the number of wash steps (e.g., 4-5 washes). Increase the stringency of the wash buffer by adding more detergent (e.g., up to 1% Triton X-100 or 0.1% SDS) or increasing the salt concentration.[13][16][17]
Non-specific Antibody Binding Always include an isotype control to ensure that the binding is specific to the this compound protein and not due to non-specific interactions with the antibody isotype.[3][18]
Immunofluorescence (IF)

Issue: High Background Staining

High background can make it difficult to distinguish specific staining from noise.

  • Possible Cause & Solution Table:

Possible CauseRecommended Solution
Insufficient Blocking Increase the blocking time and consider using a blocking solution containing normal serum from the same species as the secondary antibody.[19][20][21]
Primary/Secondary Antibody Concentration Too High Titrate the primary and secondary antibodies to find the optimal concentrations that provide a strong signal with low background.[20][21][22]
Inadequate Washing Increase the number and duration of wash steps between antibody incubations.[19][20][22]
Autofluorescence Examine an unstained sample to check for autofluorescence. If present, consider using a different fixative or a fluorophore with a longer wavelength.[19][20]
Secondary Antibody Cross-reactivity Run a control with only the secondary antibody to check for non-specific binding. Use highly cross-adsorbed secondary antibodies.[19][20]

Experimental Protocols

Antibody Affinity Purification

Affinity purification can be used to isolate specific this compound antibodies from serum, leading to higher specificity and reduced background.

  • Prepare the Affinity Column: Covalently couple the purified this compound antigen to a chromatography resin (e.g., NHS-activated sepharose).

  • Equilibrate the Column: Wash the column with a binding buffer (e.g., PBS).

  • Load the Antiserum: Pass the anti-Indy serum over the column to allow the specific antibodies to bind to the immobilized antigen.

  • Wash the Column: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

  • Elute the Antibody: Elute the bound this compound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Neutralize and Store: Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.5). Dialyze the purified antibody against PBS and store at -20°C.

Western Blot Optimization Protocol
  • Prepare Lysates: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[7][9]

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody diluted in blocking buffer (see table for starting dilutions) overnight at 4°C with gentle agitation.[6]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[7]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as in step 5.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using a digital imager or X-ray film.[6]

This compound Signaling Pathway

Reduced this compound expression has been shown to impact metabolism in a manner similar to calorie restriction, partly through its interaction with the insulin signaling pathway.[7]

dot graph "Indy_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound (Citrate Transporter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Citrate [label="Cytosolic Citrate", fillcolor="#F1F3F4", fontcolor="#202124"]; FattyAcid [label="Fatty Acid Synthesis\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetaOxidation [label="Beta-Oxidation\n(Activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InsulinSignaling [label="Insulin Signaling Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; FoxO [label="FoxO Transcription Factor\n(Nuclear Translocation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Longevity [label="Increased Longevity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Citrate [label="Reduced Transport"]; Citrate -> FattyAcid; Citrate -> BetaOxidation; this compound -> InsulinSignaling [label="Downregulates"]; InsulinSignaling -> FoxO [label="Inhibition of phosphorylation"]; FoxO -> Longevity; BetaOxidation -> Longevity; FattyAcid -> Longevity [style=invis];

} Caption: Simplified diagram of the this compound signaling pathway and its metabolic effects.

References

Addressing variability in lifespan extension studies of Indy mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in lifespan extension studies of Indy (I'm not dead yet) mutants. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene and why is it studied in the context of aging?

The this compound gene encodes a plasma membrane transporter for Krebs cycle intermediates, with the highest affinity for citrate.[1][2][3][4][5] Reduction in this compound gene activity has been shown to extend lifespan in model organisms like Drosophila melanogaster (fruit flies) and C. elegans (nematode worms).[1][2][6] This lifespan extension is thought to occur because decreased this compound function mimics the physiological effects of caloric restriction (CR), a well-established method for extending lifespan in various species.[1][3][6][7] The study of this compound mutants provides valuable insights into the metabolic pathways that influence aging.

Q2: I am not observing the expected lifespan extension in my this compound mutant flies. What are the most common reasons for this?

The variability in lifespan extension in this compound mutants is a known issue and can be attributed to several key factors:

  • Genetic Background: The genetic makeup of the fly strain can significantly influence the effect of an this compound mutation.[1][5][7][8][9] Some genetic backgrounds can suppress the lifespan-extending effects of this compound mutations.[5][7][10] It is crucial to use standardized and consistent genetic backgrounds for all experiments.

  • Dietary Conditions: The composition and caloric content of the fly food are critical. The lifespan-extending effect of this compound mutations is most pronounced on normal or high-calorie diets.[7][9][10] On low-calorie or calorie-restricted diets, the effect may be diminished or absent, as the mutation and the diet are thought to act through similar mechanisms.[1][7][11]

  • Cytoplasmic Factors (e.g., Wolbachia): Infection with the endosymbiotic bacterium Wolbachia has been shown to influence the lifespan of Drosophila.[5][8] Some studies have suggested that the observed lifespan extension in this compound mutants could be an artifact of Wolbachia infection.[8] It is recommended to control for or eliminate Wolbachia from experimental fly stocks.

  • Specific this compound Allele: The nature and location of the mutation within the this compound gene can affect the outcome. The extent of lifespan extension often correlates with the degree of reduction in this compound mRNA levels.[1][5]

Q3: How does caloric restriction (CR) interact with this compound mutations?

Reduction of this compound expression mimics many of the metabolic and physiological changes seen with caloric restriction, such as altered lipid metabolism, changes in insulin signaling, and increased mitochondrial biogenesis.[1][3][5][10] When this compound mutant flies are placed on a CR diet, there is often no further extension of lifespan.[1] This suggests that this compound and CR act on overlapping pathways to regulate longevity. Furthermore, CR itself can lead to a decrease in this compound mRNA expression.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in this compound mutant lifespan experiments.

Problem Potential Cause Recommended Solution
No significant lifespan extension observed in this compound mutants compared to controls. Inappropriate Genetic Background: The control strain may not be genetically comparable, or the experimental background may suppress the this compound phenotype.Action: Backcross the this compound mutation into a standardized, well-characterized genetic background (e.g., w¹¹¹⁸ or yw) for at least 6-10 generations.[5][12][13] Always use the corresponding backcrossed wild-type strain as the control.
Suboptimal Dietary Conditions: The diet may be too low in calories, masking the effect of the this compound mutation.Action: Ensure your standard fly food is not a low-calorie formulation. Test the effect of the this compound mutation on both a normal and a high-calorie diet to confirm its phenotype.[7][9] Maintain strict consistency in food preparation.[10]
Wolbachia Infection: The presence of this endosymbiont can confound lifespan results.Action: Treat fly stocks with tetracycline to clear Wolbachia infections.[5][8] After treatment, rear the flies for several generations without the antibiotic before conducting experiments to avoid confounding effects of the treatment itself.[9]
High variability in lifespan within the same experimental group. Inconsistent Environmental Conditions: Fluctuations in temperature, humidity, or light cycles can stress the flies and affect lifespan.Action: Maintain flies in a controlled environment with a constant temperature (e.g., 25°C), humidity (e.g., 65%), and a 12:12 hour light-dark cycle.[12][14][15]
Overcrowding: Larval overcrowding can impact the health and lifespan of adult flies.Action: Control the density of eggs and larvae during rearing to ensure consistent development.[14]
Mating Status: Mating can affect the lifespan of female flies.Action: For lifespan assays, either use virgin females or maintain a consistent mating scheme (e.g., housing with males) for all experimental groups.[13]
This compound mutants show reduced fecundity, compromising stock maintenance. Conditional Trade-off: Under nutritional stress (e.g., low-calorie diet), this compound mutants may exhibit reduced fecundity.Action: Rear and maintain this compound mutant stocks on a normal or high-calorie diet to avoid this trade-off.[10][11]

Data Presentation

Table 1: Effect of this compound Mutation on Lifespan Across Different Genetic Backgrounds and Conditions

This compound AlleleGenetic BackgroundSexLifespan Extension (Median)Reference
This compound²⁰⁶ (heterozygous)Original (Canton-S)Male~100%Rogina et al., 2000
This compound²⁰⁶ (heterozygous)Original (Canton-S)Female~100%Rogina et al., 2000
This compound²⁰⁶ (heterozygous)ywMale & FemaleSignificant extensionWang et al., 2009[7]
This compound²⁰⁶ (heterozygous)w¹¹¹⁸Male & FemaleNo significant extensionWang et al., 2009[7]; Toivonen et al., 2007[8]
This compound²⁰⁶ (heterozygous)Luckinbill long-livedMale & FemaleFurther extensionRogina and Helfand, 2013[5]
This compound³⁰² (heterozygous)VariousMale & FemaleNo extensionToivonen et al., 2007[8]

Table 2: Influence of Diet on this compound mRNA Expression and Lifespan

Diet Calorie ContentEffect on this compound mRNA Expression in Wild-Type FliesLifespan Effect of this compound MutationReference
Low (0.5N)Significant decreaseSuppressed/No further extensionWang et al., 2009[7]
Normal (1.0N)BaselineSignificant extensionWang et al., 2009[7]
High (1.5N)IncreasedSignificant extensionWang et al., 2009[7]

Experimental Protocols

1. Standard Drosophila Lifespan Assay

This protocol is a generalized summary based on common practices in the field.[12][15][16][17]

  • Fly Husbandry:

    • Rear flies on a standard cornmeal-yeast-agar medium at a controlled temperature (25°C) and humidity (65%) with a 12:12 hour light-dark cycle.

    • To begin an experiment, collect newly eclosed flies (0-24 hours old).

  • Experimental Setup:

    • Anesthetize flies lightly with CO₂.

    • Sort flies by sex and genotype.

    • Place a set number of flies (e.g., 20-30) into fresh food vials. Use multiple replicate vials for each condition.

  • Data Collection:

    • Transfer surviving flies to fresh food vials every 2-3 days.

    • At each transfer, record the number of dead flies.

    • Continue until all flies have died.

  • Data Analysis:

    • Generate survival curves using the Kaplan-Meier method.

    • Compare survival curves between groups using the log-rank test.

2. Tetracycline Treatment to Clear Wolbachia

  • Protocol:

    • Prepare standard fly food and supplement it with tetracycline hydrochloride at a final concentration of 0.2 mg/mL.

    • Allow flies to lay eggs on the tetracycline-containing food.

    • Rear the resulting larvae on this medium.

    • Continue this treatment for at least two to three consecutive generations to ensure complete clearance of Wolbachia.

    • After treatment, rear the flies on standard, antibiotic-free food for at least two generations before use in lifespan experiments to avoid any direct effects of the antibiotic on mitochondrial function.[9]

Visualizations

Indy_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_regulation Regulation Citrate_ext Citrate This compound This compound Transporter (SLC13A5) Citrate_ext->this compound Transport Citrate_int Cytoplasmic Citrate This compound->Citrate_int Krebs Krebs Cycle (Mitochondrion) Citrate_int->Krebs Metabolic Flux Metabolism Anabolic Pathways (e.g., Fatty Acid Synthesis) Citrate_int->Metabolism Substrate IIS Insulin/IGF-1 Signaling (IIS) Longevity Lifespan Extension IIS->Longevity Inhibits Indy_reduction Reduced this compound Expression/Activity Indy_reduction->this compound Inhibits transport Indy_reduction->Citrate_int Lowers Indy_reduction->IIS Reduces Indy_reduction->Longevity Promotes CR Caloric Restriction CR->Indy_reduction Mimics

Caption: The this compound signaling pathway and its interaction with caloric restriction.

Experimental_Workflow start Start: Select Fly Strains (this compound Mutant & Control) backcross Backcross to Standardized Genetic Background (≥6 generations) start->backcross wolbachia Clear Wolbachia (Tetracycline Treatment) start->wolbachia rearing Controlled Rearing (Density, Temp, Humidity, Diet) backcross->rearing wolbachia->rearing lifespan_assay Lifespan Assay Setup (Collect, Sort, Vial) rearing->lifespan_assay data_collection Data Collection (Record deaths every 2-3 days) lifespan_assay->data_collection analysis Statistical Analysis (Survival Curves, Log-Rank Test) data_collection->analysis end Conclusion analysis->end

Caption: Recommended experimental workflow for this compound mutant lifespan studies.

Troubleshooting_Logic start Problem: No Lifespan Extension q_background Is genetic background controlled/standardized? start->q_background a_background_no Action: Backcross strains q_background->a_background_no No q_diet Is diet low-calorie? q_background->q_diet Yes success Re-run Experiment a_background_no->success a_diet_yes Action: Use normal/high calorie diet q_diet->a_diet_yes Yes q_wolbachia Are stocks Wolbachia-free? q_diet->q_wolbachia No a_diet_yes->success a_wolbachia_no Action: Treat with tetracycline q_wolbachia->a_wolbachia_no No q_wolbachia->success Yes a_wolbachia_no->success

Caption: Troubleshooting logic for lack of lifespan extension in this compound mutants.

References

Overcoming embryonic lethality in Indy homozygous knockouts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Indy (mammalian homolog: SLC13A5) knockout models. Our goal is to offer practical guidance to address common and unexpected challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Are this compound (SLC13A5) homozygous knockouts embryonically lethal?

No, based on published research, global homozygous knockout of the this compound gene's mammalian homolog, Slc13a5, is not embryonically lethal in mice.[1] Studies have shown that breeding heterozygous (Slc13a5+/-) mice produces homozygous knockout (Slc13a5-/-) offspring at the expected Mendelian ratios, indicating no significant embryonic lethality.[1] Homozygous knockout mice are viable and fertile.[2]

The primary phenotype of Slc13a5 knockout mice is metabolic. These mice often mimic the effects of dietary restriction, showing protection against high-fat diet-induced obesity and insulin resistance.[1][3] While neurological phenotypes, such as seizures, have been reported, these typically manifest postnatally, starting around seven weeks of age in some models.[4]

Q2: What is the primary function of the this compound (SLC13A5) protein?

The this compound gene (SLC13A5 in mammals) encodes a sodium-coupled citrate transporter (NaCT).[1][5] This protein is primarily located on the plasma membrane of cells in tissues with high metabolic activity, such as the liver and brain.[1][5][6] Its main function is to transport citrate from the extracellular space into the cell.[6] Intracellular citrate is a key molecule in cellular energy metabolism, serving as an intermediate in the Krebs cycle and a precursor for fatty acid and cholesterol synthesis.[7][8]

Q3: What are the known phenotypes of Slc13a5 knockout mice?

The phenotypes observed in Slc13a5 knockout mice are primarily metabolic and neurological.

Phenotype CategoryObserved Effects in Slc13a5 Knockout Mice
Metabolic Protection from high-fat diet-induced obesity and insulin resistance.[1][3]
Reduced adiposity and lipid accumulation in the liver and skeletal muscle.[1]
Increased energy expenditure and hepatic mitochondrial biogenesis.[1][7]
Mimics aspects of caloric restriction.[5][7]
Neurological Spontaneous seizure activity starting at approximately 7 weeks of age.[4]
Altered citrate levels in cerebrospinal fluid.[4]
No overt behavioral phenotype is consistently reported.[4]
Skeletal Impaired bone mineralization and enamel development.[9]

Troubleshooting Guide

I am observing embryonic or perinatal lethality in my Slc13a5 knockout mouse line. What could be the cause?

Observing an unexpected lethal phenotype in a mouse line reported to be viable can be perplexing. Here are several potential causes and troubleshooting steps:

  • Genetic Background of the Mouse Strain: The phenotype of a gene knockout can be significantly influenced by the genetic background of the mouse strain. The original viable Slc13a5 knockout was generated on a C57BL/6J background.[4] If your colony is on a different background, it's possible that genetic modifiers in that strain interact with the Slc13a5 deletion to cause lethality.

    • Recommendation: Cross your knockout line to a different, robust inbred strain (like C57BL/6J) for several generations to determine if the lethality is background-dependent.

  • Off-Target Effects of Gene Editing: If the knockout was generated using CRISPR/Cas9, there is a possibility of off-target mutations in other essential genes. These unintended mutations could be the true cause of the lethal phenotype.

    • Recommendation: Perform whole-genome sequencing on your founder or affected mice to screen for off-target mutations. Compare the results to the parental strain's genome.

  • Large Deletions or Complex Rearrangements: The gene editing process may have inadvertently caused a large deletion or a complex chromosomal rearrangement that affects neighboring essential genes, rather than a clean knockout of only the Slc13a5 gene.

    • Recommendation: Use long-range PCR or Southern blotting to analyze the genomic region around the Slc13a5 locus to check for large-scale changes.

  • Husbandry and Environmental Factors: Suboptimal animal husbandry conditions, specific dietary components, or environmental stressors can sometimes unmask or exacerbate subtle phenotypes, potentially leading to reduced viability.

    • Recommendation: Review your animal care protocols, diet, and housing conditions. Ensure they meet established standards and are consistent with those used in published studies of this mouse line.

    • Recommendation: Double-check your genotyping primers and PCR protocols. Sequence the PCR products to confirm the correct amplification and identification of wild-type, heterozygous, and homozygous knockout alleles.

Logical Flowchart for Troubleshooting Unexpected Lethality

G start Observation: Unexpected embryonic lethality in Slc13a5-/- pups geno_check Step 1: Verify Genotyping - Re-design primers? - Sequence PCR products? start->geno_check geno_ok Genotyping is accurate geno_check->geno_ok No errors found geno_error Action: Correct genotyping protocol. Re-genotype colony. geno_check->geno_error Error detected background_check Step 2: Assess Genetic Background - Is the strain different from C57BL/6J? background_ok Strain is standard or lethality persists on C57BL/6J background_check->background_ok No, or issue persists background_issue Action: Backcross to C57BL/6J. Monitor viability in new background. background_check->background_issue Yes off_target_check Step 3: Investigate Off-Target Effects (if CRISPR-generated) - Whole-genome sequencing? off_target_ok No significant off-target mutations found off_target_check->off_target_ok No off_target_issue Action: Lethality likely due to off-target mutation. Consider re-deriving the line. off_target_check->off_target_issue Yes husbandry_check Step 4: Review Husbandry - Diet, housing, stress factors? husbandry_issue Action: Standardize and optimize environmental conditions. husbandry_check->husbandry_issue geno_ok->background_check background_ok->off_target_check off_target_ok->husbandry_check G start Hypothesis: Gene 'X' is embryonically lethal when knocked out globally strategy Select Rescue Strategy start->strategy conditional_ko Conditional Knockout (Cre-Lox System) strategy->conditional_ko Tissue-specific study transgene_rescue Transgene-Complementation strategy->transgene_rescue Confirm gene causality mosaic_crispr Mosaic Generation (2-cell CRISPR injection) strategy->mosaic_crispr Rapid F0 analysis flox_mouse Generate Floxed Allele Mouse (Gene-fl/fl) conditional_ko->flox_mouse transgene_construct Create Transgene Construct (cDNA of Gene 'X') transgene_rescue->transgene_construct crispr_injection Inject CRISPR reagents into one blastomere of 2-cell embryo mosaic_crispr->crispr_injection cre_mouse Cross with Tissue-Specific Cre-driver Mouse flox_mouse->cre_mouse conditional_result Viable Conditional KO Mouse: Study tissue-specific function cre_mouse->conditional_result cross_ko_tg Cross Transgene into Knockout Background transgene_construct->cross_ko_tg transgene_result Viable Rescued Mouse: Confirm KO phenotype is due to Gene 'X' cross_ko_tg->transgene_result chimeric_founder Generate Viable Chimeric Founder Mouse (F0) crispr_injection->chimeric_founder mosaic_result Study gene function in adult tissues or transmit mutation to F1 chimeric_founder->mosaic_result G cluster_outside Extracellular Space cluster_inside Hepatocyte Cytoplasm Citrate_out Citrate SLC13A5 SLC13A5 (this compound) Transporter Citrate_out->SLC13A5 Na+ co-transport Citrate_in Citrate SLC13A5->Citrate_in AcetylCoA Acetyl-CoA Citrate_in->AcetylCoA ATP_ratio Reduced ATP/ADP Ratio Citrate_in->ATP_ratio Reduced influx leads to Lipogenesis Fatty Acid Synthesis (Lipogenesis) AcetylCoA->Lipogenesis AMPK AMPK Activation ATP_ratio->AMPK AMPK->Lipogenesis Inhibits PGC1a PGC-1α Induction AMPK->PGC1a Mito Mitochondrial Biogenesis & Lipid Oxidation PGC1a->Mito

References

Validation & Comparative

Validating the Role of Indy in Longevity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The I'm not dead yet (Indy) gene, first identified in Drosophila melanogaster, has emerged as a significant player in the regulation of lifespan. Its role as a plasma membrane transporter of Krebs cycle intermediates, particularly citrate, positions it at the crossroads of metabolism and aging.[1][2][3][4] This guide provides a comprehensive comparison of this compound's role in longevity with other well-established interventions, namely Caloric Restriction (CR) and inhibition of the mechanistic Target of Rapamycin (mTOR) pathway, supported by experimental data and detailed protocols.

Comparative Lifespan Data

Reducing the expression of the this compound gene has been shown to extend lifespan in various model organisms, a phenomenon attributed to its role in mimicking a state of caloric restriction.[2][3] The extent of this lifespan extension, however, can be influenced by genetic background and environmental factors. Below is a summary of quantitative data from various studies, highlighting the effects of this compound manipulation, CR, and mTOR inhibition on lifespan in Drosophila melanogaster.

It is important to note that the following data are compiled from different studies, and direct comparison of percentages may not be entirely accurate due to variations in experimental conditions, genetic backgrounds, and methodologies.

Table 1: Lifespan Extension in Drosophila melanogaster with Reduced this compound Expression

This compound Allele/GenotypeGenetic BackgroundSexMedian Lifespan Extension (%)Maximum Lifespan Extension (%)Reference
Indy206 heterozygousHkMale52.0-[5]
Indy206 heterozygousHkFemale57.0-[5]
Indy206 heterozygousyw (backcrossed 10x)Male~20-[5]
Indy206 heterozygousyw (backcrossed 10x)Female~15-[5]
Indy206 heterozygous2L9 (long-lived)Male12.0 (vs. control), 7.2 (vs. 2L9)-[5]

Table 2: Lifespan Extension in Drosophila melanogaster with Caloric Restriction (CR)

CR RegimenSexMedian Lifespan Extension (%)Maximum Lifespan Extension (%)Reference
Shift from high to low calorie at day 50Female-59[6]
Shift from high to low calorie at day 60Female-53.8[6]
Reduced yeast concentrationFemaleVaries (not a single percentage)-[7]

Table 3: Lifespan Extension in Drosophila melanogaster with Rapamycin (mTOR Inhibitor)

Rapamycin ConcentrationSexMedian Lifespan Extension (%)Reference
50 µMFemaleSignificant (p=0.0005)[1]
200 µMFemaleSignificant (p<0.0001)[1]
400 µMFemaleSignificant (p=0.0013)[1]
200 µMMaleSignificant (p=0.0241)[1]
200 µM (on 2% yeast diet)-Significant (p<0.01)[2]

Signaling Pathways and Mechanisms

Reduced this compound expression appears to exert its pro-longevity effects by modulating key signaling pathways involved in nutrient sensing and metabolism. The primary mechanism is believed to be a reduction in the intracellular transport of citrate, which in turn impacts cellular energy metabolism in a manner that mimics caloric restriction.[3][4] This leads to downstream effects on the Insulin/IGF-1 signaling (IIS) pathway and potentially interacts with the mTOR pathway.

Reduced this compound function has been associated with decreased signaling through the IIS pathway.[4] This is a critical pathway that regulates growth, development, metabolism, and lifespan in many species. By reducing the uptake of citrate, this compound mutants may experience a metabolic shift that leads to lower levels of insulin-like peptides (ILPs) or reduced sensitivity to them, ultimately downregulating the IIS cascade.

Indy_IIS_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular ILPs Insulin-like Peptides (ILPs) InR Insulin Receptor (InR) ILPs->InR Binds Chico Chico (IRS) InR->Chico Activates This compound This compound Transporter Citrate_in Citrate This compound->Citrate_in Transports Citrate_out Citrate Citrate_out->this compound PI3K PI3K Chico->PI3K Activates Akt Akt PI3K->Akt Activates FOXO FOXO Akt->FOXO Inhibits Longevity_Genes Longevity & Stress Resistance Genes FOXO->Longevity_Genes Activates Transcription Metabolic_Shift Metabolic Shift (CR-like state) Citrate_in->Metabolic_Shift Metabolic_Shift->ILPs Reduces Expression

This compound's interaction with the Insulin/IGF-1 Signaling Pathway.

The mTOR pathway is another central regulator of cell growth, proliferation, and metabolism that is responsive to nutrient availability. While direct evidence for a molecular link between this compound and mTOR in Drosophila is still emerging, the metabolic changes induced by reduced this compound expression, such as altered energy status, are known to influence mTOR activity. It is plausible that the CR-like state induced by lower this compound function could lead to mTOR inhibition.

Indy_mTOR_Pathway cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular This compound This compound Transporter Citrate_in Citrate This compound->Citrate_in Transports Citrate_out Citrate Citrate_out->this compound Metabolic_Shift Metabolic Shift (Lower Energy Status) Citrate_in->Metabolic_Shift AMPK AMPK Metabolic_Shift->AMPK Activates TSC1_TSC2 TSC1/TSC2 Complex AMPK->TSC1_TSC2 Activates Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Growth) S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits

Hypothesized interaction of this compound with the mTOR signaling pathway.

Experimental Protocols

Reproducibility is paramount in longevity studies. Below are detailed protocols for key experiments used to validate the role of this compound and compare its effects with other interventions.

This protocol outlines the standard procedure for measuring the lifespan of fruit flies.

  • Fly Stocks and Maintenance:

    • Obtain this compound mutant and corresponding wild-type control fly stocks. Ensure all stocks are maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light-dark cycle.

    • To control for genetic background, backcross mutant lines to the wild-type background for at least six generations.

  • Synchronization and Mating:

    • Collect newly eclosed flies over a 24-hour period to ensure an age-synchronized cohort.

    • Allow flies to mate for 48 hours in vials containing standard medium.

  • Experimental Setup:

    • Separate male and female flies under light CO2 anesthesia.

    • Place 20-25 flies of the same sex into fresh food vials. Prepare at least 10 replicate vials per genotype/condition.

    • For CR experiments, prepare food with reduced yeast or sugar content. For mTOR inhibition studies, supplement the food with the desired concentration of rapamycin (e.g., 50-200 µM).[1]

  • Data Collection:

    • Transfer surviving flies to fresh food vials every 2-3 days.

    • At each transfer, count and record the number of dead flies.

    • Continue until all flies have died.

  • Data Analysis:

    • Construct survival curves using the Kaplan-Meier method.

    • Compare survival curves between different groups using the log-rank test to determine statistical significance.

This protocol measures the fly's ability to clear glucose from its hemolymph after a glucose challenge, providing an indirect measure of insulin sensitivity.

  • Fly Preparation:

    • Use 5-7 day old adult female flies.

    • Starve flies for 6 hours prior to the assay by placing them in vials containing 1% agar to provide water but no nutrients.

  • Glucose Feeding:

    • Transfer starved flies to a vial containing a filter paper soaked in a 10% glucose solution for 2 hours.

  • Hemolymph Collection and Glucose Measurement:

    • Anesthetize flies on ice.

    • Collect hemolymph by decapitating the fly and carefully drawing the extruded droplet with a glass capillary tube. Pool hemolymph from 5-10 flies for each sample.

    • Immediately transfer the hemolymph into a tube containing a glucose assay reagent (e.g., Glucose Oxidase/Peroxidase).

    • Measure glucose concentration using a spectrophotometer according to the manufacturer's instructions.

  • Data Analysis:

    • Compare hemolymph glucose levels between this compound mutants and wild-type controls. Lower glucose levels after a glucose challenge suggest higher insulin sensitivity.

The following workflow illustrates a logical approach to comparing the effects of this compound manipulation, caloric restriction, and mTOR inhibition.

Experimental_Workflow cluster_Groups Experimental Groups cluster_Assays Assays Start Start: Synchronized Cohort of Flies WT_Control Wild-Type (Control Diet) Start->WT_Control Indy_Mutant This compound Mutant (Control Diet) Start->Indy_Mutant WT_CR Wild-Type (Caloric Restriction) Start->WT_CR WT_Rapamycin Wild-Type (Rapamycin Diet) Start->WT_Rapamycin Lifespan Lifespan Assay WT_Control->Lifespan Metabolic Metabolic Assays (Glucose, Triglycerides) WT_Control->Metabolic Insulin Insulin Sensitivity Assay WT_Control->Insulin Gene_Expression Gene Expression Analysis (IIS & mTOR pathways) WT_Control->Gene_Expression Indy_Mutant->Lifespan Indy_Mutant->Metabolic Indy_Mutant->Insulin Indy_Mutant->Gene_Expression WT_CR->Lifespan WT_CR->Metabolic WT_CR->Insulin WT_CR->Gene_Expression WT_Rapamycin->Lifespan WT_Rapamycin->Metabolic WT_Rapamycin->Insulin WT_Rapamycin->Gene_Expression End End: Comparative Analysis of Data Lifespan->End Metabolic->End Insulin->End Gene_Expression->End

Workflow for comparing longevity interventions.

Conclusion

The study of the this compound gene provides a compelling link between metabolism and longevity. While the precise molecular mechanisms and the extent of its lifespan-extending effects are still under investigation and subject to debate, the available evidence strongly suggests that reducing this compound function initiates a metabolic reprogramming that mimics caloric restriction. This guide provides a framework for researchers to critically evaluate the role of this compound in the context of other major longevity interventions. Further research, particularly direct comparative studies under standardized conditions, will be crucial to fully elucidate the therapeutic potential of targeting the this compound/SLC13A5 transporter for promoting healthy aging.

References

A Tale of Two Species: Unraveling the Contrasting Roles of the Indy Gene in Flies and Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of gene function across different model organisms is paramount. The I'm not dead yet (Indy) gene, a key regulator of metabolism and longevity, presents a fascinating case study of evolutionary divergence. While its reduction confers a calorie restriction-like state and extends lifespan in the fruit fly, Drosophila melanogaster, its role in mice is more complex, offering protection against metabolic disease but with a dark side when completely absent in humans. This guide provides an objective comparison of this compound gene function in these two widely used model organisms, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in this compound Gene Function

FeatureDrosophila melanogaster (Fly)Mus musculus (Mouse)
Gene Homolog This compoundmthis compound (Slc13a5)
Protein Product This compoundmthis compound (NaCT)
Transport Mechanism Na+-independent dicarboxylate/citrate exchanger.[1]Na+-dependent citrate cotransporter.[2][3]
Primary Tissues of Expression Midgut, fat body, oenocytes (fly liver).[4]Liver, brain, testes.[4][5]
Effect of Reduced Expression on Lifespan Partial reduction significantly extends lifespan.[2][6]Not yet demonstrated to extend lifespan.
Effect of Complete Knockout Detrimental, does not confer longevity.[2]Protects from diet-induced obesity and insulin resistance.[2][4]
Human Ortholog & Disease SLC13A5; loss-of-function mutations cause severe neonatal epileptic encephalopathy.[2][7][8]SLC13A5; loss-of-function mutations cause severe neonatal epileptic encephalopathy.[2][7][8]

Quantitative Comparison of this compound Gene Function

Lifespan Extension in Drosophila

Reducing the expression of the this compound gene in flies has been shown to significantly extend their lifespan. The extent of this extension can vary depending on the specific mutation and the genetic background of the flies.

Drosophila Strain/MutationGenotypeMedian Lifespan Extension (%)Reference
Indy206Heterozygous (+/-)~50-100%[9]
Indy302Heterozygous (+/-)~30-50%[10][11]
Indy206Homozygous (-/-)~10-20%[12]

Note: Lifespan extension can be influenced by factors such as diet and genetic background.[5][13]

Metabolic Phenotypes in this compound Knockout Mice

In contrast to flies, the primary benefit of reduced this compound function in mice lies in the realm of metabolic health. Complete knockout of the mthis compound gene (Slc13a5) confers resistance to the negative effects of a high-fat diet.

ParameterWild-Type Mice (High-Fat Diet)mthis compound Knockout Mice (High-Fat Diet)Reference
Body Weight Gain Significant increaseProtected from excessive weight gain[4]
Fat Mass Significant increaseReduced fat accumulation[6]
Insulin Sensitivity Insulin resistantImproved insulin sensitivity[4]
Glucose Tolerance ImpairedNormal glucose tolerance[4]
Hepatic Steatosis (Fatty Liver) Develops fatty liverProtected from fatty liver[14]

Delving into the Mechanisms: Signaling and Experimental Approaches

The differing effects of this compound reduction in flies and mice stem from both the distinct transport mechanisms of their respective proteins and the downstream signaling pathways they influence.

This compound Signaling Pathway

The this compound protein transports citrate and other dicarboxylate intermediates across the plasma membrane. A reduction in this compound function is thought to mimic a state of calorie restriction by reducing the intracellular availability of these metabolites, which are key players in central energy metabolism.

Indy_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Citrate_ext Citrate This compound This compound Transporter Citrate_ext->this compound Transport Citrate_int Intracellular Citrate This compound->Citrate_int AMPK AMPK This compound->AMPK Reduced transport activates TCA TCA Cycle Citrate_int->TCA Fatty_Acid_Synth Fatty Acid Synthesis Citrate_int->Fatty_Acid_Synth Glycolysis Glycolysis Citrate_int->Glycolysis Inhibits SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Caption: Simplified signaling pathway of the this compound transporter.

Experimental Workflow: From Gene Mutation to Phenotypic Analysis

The comparison of this compound function relies on a series of well-established experimental procedures in both Drosophila and mice.

Experimental_Workflow cluster_flies Drosophila melanogaster cluster_mice Mus musculus Fly_Mutagenesis Generate this compound Mutants (e.g., P-element excision) Fly_Lifespan Lifespan Analysis Fly_Mutagenesis->Fly_Lifespan Fly_Metabolism Metabolic Assays (e.g., triglyceride levels) Fly_Mutagenesis->Fly_Metabolism Mouse_KO Generate mthis compound Knockout Mice (e.g., CRISPR/Cas9) Mouse_Diet High-Fat Diet Challenge Mouse_KO->Mouse_Diet Mouse_GTT Glucose Tolerance Test (GTT) Mouse_Diet->Mouse_GTT Mouse_BodyComp Body Composition Analysis Mouse_Diet->Mouse_BodyComp

Caption: General experimental workflow for studying this compound gene function.

Experimental Protocols

Generation of this compound Mutant Drosophila

This compound mutant flies are often generated using P-element excision technology. Briefly, a fly strain carrying a P-element insertion in or near the this compound gene is crossed with a strain that expresses P-transposase. The resulting progeny are then screened for imprecise excision events that create deletions or other mutations in the this compound locus. The precise nature of the mutation is then confirmed by PCR and DNA sequencing.

Lifespan Analysis in Drosophila
  • Fly Collection and Housing: Newly eclosed adult flies of the desired genotype (e.g., heterozygous this compound mutants and appropriate controls) are collected within a 24-hour window. Flies are separated by sex and housed in vials containing standard cornmeal-yeast-agar medium. Vials are typically populated with 20-25 flies each.

  • Maintenance: Flies are transferred to fresh food vials every 2-3 days to prevent mortality due to deteriorating food quality or mold.

  • Mortality Scoring: The number of dead flies in each vial is recorded daily or every other day.

  • Data Analysis: Survivorship curves are generated, and statistical analyses (e.g., log-rank test) are performed to determine if there are significant differences in lifespan between the mutant and control groups.

Generation of mthis compound (Slc13a5) Knockout Mice

The generation of mthis compound knockout mice is typically achieved using CRISPR/Cas9 technology. Guide RNAs (gRNAs) targeting an early exon of the Slc13a5 gene are designed and co-injected with Cas9 mRNA into fertilized mouse eggs. The resulting pups are screened for the presence of mutations in the target gene by PCR and sequencing. Founder mice with desired mutations are then bred to establish a knockout colony.

Oral Glucose Tolerance Test (OGTT) in Mice
  • Fasting: Mice are fasted overnight (typically for 16 hours) with free access to water.[15]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.[15]

  • Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.[15][16]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[15][17]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Body Composition Analysis in Mice

Body composition (fat mass and lean mass) in mice is non-invasively measured using quantitative magnetic resonance (QMR) or dual-energy X-ray absorptiometry (DEXA). The mouse is placed in a restraining tube and inserted into the instrument. The analysis is typically completed within a few minutes and provides precise measurements of fat and lean body mass.

Conclusion

The study of the this compound gene across Drosophila and mice provides a compelling example of how the function of a conserved gene can diverge between species. In flies, partial loss of this compound function is a fountain of youth, extending lifespan through mechanisms that mimic calorie restriction. In mice, complete loss of its homolog, mthis compound, offers a shield against the metabolic ravages of a high-fat diet. However, the severe neurological consequences of complete SLC13A5 deficiency in humans underscore the critical and context-dependent role of this citrate transporter in higher organisms. For researchers in aging and metabolic diseases, these differences highlight the importance of careful model organism selection and provide a rich area for further investigation into the intricate interplay between metabolism, longevity, and disease.

References

Indy Gene vs. Other Longevity-Associated Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to understand and manipulate the aging process has led to the discovery of several key genes and pathways that significantly influence lifespan and healthspan. Among these, the Indy (I'm Not Dead Yet) gene has emerged as a fascinating target, primarily due to its role in metabolism, which mirrors the effects of caloric restriction. This guide provides a comprehensive comparison of the this compound gene with other prominent longevity-associated genes and pathways, including Sirtuins, mTOR, AMPK, FOXO3, and the daf-2/Insulin/IGF-1 signaling pathway. We present quantitative data from experimental studies, detailed methodologies for key experiments, and visual representations of the associated signaling pathways to offer a clear and objective overview for the scientific community.

Quantitative Comparison of Lifespan Extension

The following tables summarize the effects of manipulating the this compound gene and other key longevity-associated genes/pathways on the lifespan of various model organisms. The data is presented as the percentage increase in mean or maximum lifespan observed in experimental studies.

Table 1: Lifespan Extension by Genetic Manipulation in Drosophila melanogaster (Fruit Fly)

Gene/PathwayGenetic ManipulationLifespan Extension (Mean/Median)Lifespan Extension (Maximum)
This compound Heterozygous mutation (Indy206/+)Up to 100%[1][2]~45%[3]
Homozygous mutation (Indy206/Indy206)~20%[4]-
Sirtuins (Sir2) Overexpression~10-30%-
mTOR Inhibition (e.g., dTOR RNAi)~10-30%-
AMPK Activation (e.g., AMPK overexpression)~10-30%-
FOXO Overexpression in fat body20-50% (females)[5]-

Table 2: Lifespan Extension by Genetic Manipulation in Caenorhabditis elegans (Nematode Worm)

Gene/PathwayGenetic ManipulationLifespan Extension (Mean/Median)
This compound (homologs nac-2, nac-3) RNAi knockdown~15-19%[6]
daf-2 (Insulin/IGF-1 Receptor) Loss-of-function mutationUp to 100% or more[7][8][9]
Sirtuins (sir-2.1) Overexpression~15-50%[10]
mTOR (let-363) RNAi knockdown~12-47%[11]
AMPK (aak-2) ActivationUp to 38%[12][13]
daf-16 (FOXO homolog) Required for daf-2 mediated extension[7]-

Table 3: Lifespan Extension by Genetic Manipulation or Pharmacological Intervention in Mus musculus (Mouse)

Gene/PathwayInterventionLifespan Extension (Mean/Median)
This compound (mthis compound/Slc13a5) KnockoutProtects from age-related metabolic decline[14][15]
Sirtuins (SIRT1, SIRT6) Overexpression (SIRT6)~15-20%[16]
mTOR Rapamycin (mTOR inhibitor)9-14% (males), 20-26% (females)[17]
AMPK Activation (e.g., Metformin)Modest extension in some studies
FOXO3 Fat-specific insulin receptor knockout (increases FOXO3 activity)~18%[5]

Key Signaling Pathways

The longevity-associated genes discussed in this guide are integral components of complex signaling pathways that regulate cellular metabolism, stress resistance, and aging. The following diagrams, created using the DOT language, illustrate these pathways.

Indy_Pathway cluster_extracellular cluster_cytoplasm cluster_mitochondrion Extracellular Extracellular Space Cytoplasm Cytoplasm Mitochondrion Mitochondrion Citrate_ext Citrate This compound This compound Transporter Citrate_ext->this compound Transport Citrate_cyt Citrate This compound->Citrate_cyt dPGC1 dPGC-1 This compound->dPGC1 Reduced this compound expression upregulates AcetylCoA Acetyl-CoA Citrate_cyt->AcetylCoA Cleavage Glycolysis Glycolysis Citrate_cyt->Glycolysis Inhibits TCA_Cycle TCA Cycle Citrate_cyt->TCA_Cycle Enters FattyAcid_Synth Fatty Acid Synthesis AcetylCoA->FattyAcid_Synth Mito_Biogenesis Mitochondrial Biogenesis dPGC1->Mito_Biogenesis ETC Electron Transport Chain Mito_Biogenesis->ETC Enhances TCA_Cycle->ETC ROS ROS ETC->ROS Longevity_Pathways Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Insulin_IGF1 Insulin/IGF-1 DAF2_IR DAF-2 / Insulin Receptor Insulin_IGF1->DAF2_IR PI3K PI3K DAF2_IR->PI3K AKT AKT PI3K->AKT AKT->mTORC1 FOXO_DAF16 FOXO / DAF-16 AKT->FOXO_DAF16 Autophagy Autophagy mTORC1->Autophagy AMPK AMPK AMPK->mTORC1 AMPK->FOXO_DAF16 AMPK->Autophagy Sirtuins Sirtuins (e.g., SIRT1) Sirtuins->FOXO_DAF16 Stress_Resistance Stress Resistance FOXO_DAF16->Stress_Resistance Longevity Longevity Autophagy->Longevity Stress_Resistance->Longevity Low_Energy Low Energy (High AMP/ATP) Low_Energy->AMPK Caloric_Restriction Caloric Restriction Caloric_Restriction->Sirtuins Caloric_Restriction->Low_Energy

References

Cross-Species Analysis of Indy Protein Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Indy ("I'm Not Dead Yet") protein, a transporter of citrate and other dicarboxylates, has garnered significant interest due to its role in metabolism and its link to lifespan extension in lower organisms, a phenomenon akin to caloric restriction.[1][2][3] However, the structure, function, and physiological implications of this compound deficiency vary dramatically across species, presenting a complex landscape for researchers and drug developers. This guide provides a detailed comparison of this compound protein structures and functions between different species, supported by available data and methodologies.

Comparative Analysis of this compound Protein Structure and Function

Significant variations exist between the Drosophila this compound protein and its mammalian homolog, SLC13A5 (also known as NaCT), from their primary amino acid sequence to their tertiary structures and transport mechanisms.[1][4] These differences are critical for understanding the divergent biological outcomes of this compound modulation in different organisms. While partial deficiency of this compound in fruit flies extends lifespan, loss-of-function mutations in humans lead to a severe neurological disorder, Early Infantile Epileptic Encephalopathy-25.[1][2]

FeatureDrosophila melanogaster (this compound)Human (SLC13A5/NaCT)Mouse/Rat (SLC13A5/NaCT)Vibrio cholerae (Vcthis compound)
Amino Acid Identity (vs. Human) ~35%[1][2]100%High26-33%[4]
Transport Mechanism Dicarboxylate Exchanger[1][3]Na+-coupled Uniporter[1][3]Na+-coupled Uniporter[4]Na+-coupled Symporter[2]
Ion Dependence Na+-independent, electroneutral[3][4]Na+-dependent (3 Na+ ions), electrogenic[1][5]Na+-dependent[4]Na+-dependent[2]
Substrate Affinity (Citrate) High affinity for dicarboxylates[1]Low-affinity, high-capacity[4]High-affinity, low-capacity[4]N/A
Structural Basis Modeled using AlphaFold[2][5]Cryo-EM structure solved[2][3]Homology modeled[2]Crystal structure determined[4]
Effect of Lithium (in presence of Na+) N/AStimulates transport[2][3]Inhibits transport[2]N/A

Signaling and Transport Mechanism

The fundamental difference in the transport mechanism between Drosophila this compound and human NaCT is a key determinant of their distinct physiological roles. Drosophila this compound functions as an electroneutral exchanger, swapping extracellular citrate for intracellular dicarboxylates. In contrast, human NaCT is an electrogenic symporter, using the sodium gradient to drive citrate into the cell.[1][3]

Indy_Transport_Mechanisms cluster_drosophila Drosophila this compound (Exchanger) cluster_human Human NaCT (SLC13A5) (Symporter) d_out Citrate(out) d_this compound Drosophila This compound d_out->d_this compound d_in Citrate(in) dicarb_in Dicarboxylate(in) dicarb_in->d_this compound dicarb_out Dicarboxylate(out) d_this compound->d_in d_this compound->dicarb_out h_out Citrate(out) h_nact Human NaCT h_out->h_nact h_in Citrate(in) na_out 3Na+(out) na_out->h_nact na_in 3Na+(in) h_nact->h_in h_nact->na_in

Caption: Comparative transport mechanisms of this compound proteins.

Experimental Protocols

The characterization of this compound proteins across species involves a range of biochemical and structural biology techniques. The following is a generalized workflow based on methodologies cited in the literature for membrane transporters.

1. Gene Cloning and Expression:

  • Objective: To produce sufficient quantities of the this compound protein for purification and analysis.

  • Protocol:

    • The gene encoding the this compound homolog (e.g., Drosophila this compound or human SLC13A5) is cloned into an appropriate expression vector (e.g., pET vectors for bacterial expression or baculovirus vectors for insect cell expression).

    • The vector is transformed into a suitable expression host (E. coli, insect cells like Sf9, or human embryonic kidney (HEK) cells).

    • Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

2. Protein Purification:

  • Objective: To isolate the this compound protein from other cellular components.

  • Protocol:

    • Cells are harvested and lysed. The cell membrane fraction is isolated by ultracentrifugation.

    • The membrane is solubilized using a suitable detergent to extract the this compound protein.

    • The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous protein sample.

3. Structural Determination:

  • Objective: To determine the three-dimensional structure of the this compound protein.

  • Protocol (Cryo-Electron Microscopy - as used for human NaCT[2]):

    • The purified protein is vitrified on EM grids.

    • Grids are imaged using a transmission electron microscope to collect a large dataset of particle images.

    • Image processing software is used to align and average the particle images to generate a high-resolution 3D reconstruction of the protein.

  • Protocol (Homology Modeling - as used for Drosophila this compound[2]):

    • The amino acid sequence of the target protein (Drosophila this compound) is submitted to a modeling server like AlphaFold or Robetta.[2]

    • The server uses known structures of homologous proteins (e.g., human NaCT, Vcthis compound) as templates to predict the 3D structure.[2]

4. Functional Transport Assays:

  • Objective: To measure the transport activity and substrate specificity of the this compound protein.

  • Protocol (Proteoliposome-based assay):

    • The purified this compound protein is reconstituted into artificial lipid vesicles (proteoliposomes).

    • A substrate gradient is established across the vesicle membrane (e.g., loading the proteoliposomes with a specific dicarboxylate).

    • The transport reaction is initiated by adding a radiolabeled substrate (e.g., [14C]-citrate) to the external solution.[3]

    • At various time points, the reaction is stopped, and the amount of radiolabeled substrate accumulated inside the proteoliposomes is measured by scintillation counting.

    • Kinetic parameters (Km and Vmax) are determined by measuring transport rates at varying substrate concentrations.

The following diagram illustrates the general workflow for characterizing a membrane transport protein like this compound.

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_analysis Structural & Functional Analysis cluster_data Data Output cloning Gene Cloning expression Protein Expression cloning->expression purification Membrane Solubilization & Purification expression->purification structure Structural Determination (Cryo-EM / Modeling) purification->structure Purified Protein functional Functional Assays (Proteoliposomes) purification->functional Purified Protein structure_data 3D Structure structure->structure_data functional_data Transport Kinetics (Km, Vmax) functional->functional_data

Caption: General experimental workflow for this compound protein analysis.

References

A Comparative Guide to the Functional Differences of Indy Homologues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between Indy (I'm not dead yet) homologues, focusing on the well-characterized fruit fly (Drosophila melanogaster) this compound and its mammalian counterpart, SLC13A5. This document summarizes key quantitative data, details experimental methodologies for functional characterization, and visualizes the associated signaling pathways to support research and drug development efforts targeting these metabolic transporters.

Introduction

The this compound gene, first identified in Drosophila melanogaster, encodes a plasma membrane transporter for Krebs cycle intermediates. Its name, an acronym for "I'm not dead yet," stems from the initial observation that mutations in this gene can significantly extend the lifespan of fruit flies. The mammalian homologue, SLC13A5 (also known as mthis compound or NaCT), is a sodium-coupled citrate transporter. Both transporters play a crucial role in cellular metabolism by mediating the uptake of circulating metabolites, thereby influencing energy homeostasis.[1] Reduction in the activity of this compound/SLC13A5 has been shown to mimic the metabolic effects of caloric restriction, leading to improved metabolic health and, in some organisms, extended longevity.[1] This has made these transporters attractive targets for therapeutic interventions against metabolic diseases and age-related decline. However, significant functional and regulatory differences exist between the invertebrate and mammalian homologues, which are critical to consider for translational research and drug development.

Quantitative Comparison of Transporter Kinetics

The functional activity of this compound and its homologues is often characterized by their substrate affinity (Km) and maximum transport velocity (Vmax). While citrate is the preferred substrate for both Drosophila this compound and mammalian SLC13A5, their kinetic parameters and transport mechanisms differ significantly.

HomologueSubstrateKmVmaxTransport MechanismOrganismReference
Drosophila melanogaster this compoundCitrate~1.6 µM~1.8 nmol/mg protein/minElectroneutral anion exchange (e.g., citrate²⁻/dicarboxylate²⁻)Drosophila melanogaster[2][3]
Drosophila melanogaster this compoundSuccinate~40 µMNot consistently reportedElectroneutral anion exchangeDrosophila melanogaster[4]
Mammalian SLC13A5 (rodent)Citrate~20-40 µMNot consistently reportedElectrogenic Na⁺ cotransport (4 Na⁺: 1 citrate³⁻)Rodent[5]
Mammalian SLC13A5 (human)Citrate~600 µMNot consistently reportedElectrogenic Na⁺ cotransport (4 Na⁺: 1 citrate³⁻)Human[6]

Note on Vmax: The maximal transport velocity (Vmax) is highly dependent on the experimental system (e.g., cell type, expression level) and is not always reported in a standardized manner, making direct comparisons challenging.

Functional Differences

The primary functional distinction between Drosophila this compound and mammalian SLC13A5 lies in their transport mechanism.

  • Drosophila this compound: Functions as an electroneutral anion exchanger. It mediates the transport of dicarboxylates and the divalent form of citrate across the plasma membrane in exchange for other dicarboxylates.[4] This process is independent of a sodium gradient.

  • Mammalian SLC13A5: Operates as an electrogenic, sodium-coupled cotransporter. It utilizes the sodium gradient to drive the uptake of citrate into the cell, with a stoichiometry of four sodium ions to one citrate molecule.[6] This mechanism allows for the accumulation of citrate inside the cell against its concentration gradient.

These mechanistic differences have significant implications for the regulation of cellular metabolism in response to extracellular substrate availability.

Signaling Pathways

The activity and expression of this compound homologues are integrated into broader metabolic signaling networks. The mammalian SLC13A5, in particular, is subject to transcriptional regulation by various factors and its activity has significant downstream metabolic consequences.

Upstream Regulation of Mammalian SLC13A5

The expression of the SLC13A5 gene is regulated by several transcription factors that respond to metabolic and xenobiotic signals.

Upstream_Regulation cluster_stimuli External Stimuli cluster_receptors Receptors / Transcription Factors cluster_gene Gene Expression Glucagon Glucagon CREB CREB Glucagon->CREB IL6 IL-6 STAT3 STAT3 IL6->STAT3 Xenobiotics Xenobiotics (e.g., Phenobarbital) PXR PXR Xenobiotics->PXR Aryl_Hydrocarbons Aryl Hydrocarbons AhR AhR Aryl_Hydrocarbons->AhR SLC13A5 SLC13A5 Gene CREB->SLC13A5 Upregulation STAT3->SLC13A5 Upregulation PXR->SLC13A5 Upregulation AhR->SLC13A5 Upregulation

Upstream regulators of mammalian SLC13A5 expression.
Downstream Metabolic Consequences

The transport of citrate into the cytoplasm by this compound/SLC13A5 has profound effects on several key metabolic pathways. Cytosolic citrate serves as a crucial metabolic node.

Downstream_Consequences cluster_transporter Citrate Import cluster_cytoplasm Cytoplasmic Metabolism Indy_SLC13A5 This compound / SLC13A5 Citrate Cytosolic Citrate Indy_SLC13A5->Citrate Transport AcetylCoA Acetyl-CoA Citrate->AcetylCoA Cleavage (ACLY) Gluconeogenesis Gluconeogenesis Citrate->Gluconeogenesis Activation Glycolysis Glycolysis Citrate->Glycolysis Inhibition (PFK1, PFK2, PK) Fatty_Acid_Synthesis De Novo Lipogenesis AcetylCoA->Fatty_Acid_Synthesis Activation

Downstream metabolic effects of this compound/SLC13A5 activity.

Increased cytosolic citrate, facilitated by this compound/SLC13A5, provides the precursor (acetyl-CoA) for de novo lipogenesis and cholesterol synthesis.[7] It also allosterically inhibits key glycolytic enzymes, thereby linking cellular energy status to glucose metabolism.[8] Conversely, reduced this compound/SLC13A5 activity leads to lower cytosolic citrate, which can activate pathways that are typically upregulated during caloric restriction, such as fatty acid oxidation.

Experimental Protocols

The functional characterization of this compound homologues typically involves heterologous expression in systems like Xenopus laevis oocytes or human embryonic kidney (HEK293) cells, followed by substrate uptake assays using radiolabeled compounds.

Radiolabeled Citrate Uptake Assay in HEK293 Cells

This protocol describes a method for measuring the uptake of [¹⁴C]-citrate into HEK293 cells transiently or stably expressing an this compound homologue.

Materials:

  • HEK293 cells

  • Expression vector containing the this compound homologue of interest

  • Transfection reagent

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • [¹⁴C]-citric acid

  • Uptake buffer (e.g., Krebs-Henseleit buffer, pH 7.4)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in complete culture medium to ~80-90% confluency in 24-well plates.

    • Transfect the cells with the expression vector containing the this compound homologue or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow for protein expression for 24-48 hours post-transfection.

  • Uptake Assay:

    • Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

    • Initiate the uptake by adding uptake buffer containing a known concentration of [¹⁴C]-citrate (and unlabeled citrate for kinetic studies).

    • Incubate at 37°C for a defined period (e.g., 1-10 minutes).

    • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of parallel wells to normalize the uptake data.

    • Subtract the counts from the empty vector control to determine the specific uptake mediated by the this compound homologue.

    • For kinetic analysis, perform the assay with varying concentrations of unlabeled citrate and a fixed concentration of [¹⁴C]-citrate to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with This compound Homologue Vector Cell_Culture->Transfection Wash1 Wash with Uptake Buffer Transfection->Wash1 Add_Substrate Add [14C]-Citrate Wash1->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate and Wash with Cold PBS Incubate->Terminate Lysis Cell Lysis Terminate->Lysis Scintillation Scintillation Counting Lysis->Scintillation Data_Analysis Data Analysis (Normalization, Kinetics) Scintillation->Data_Analysis

Workflow for radiolabeled citrate uptake assay.

Conclusion

The functional differences between this compound homologues, particularly the transport mechanism, substrate affinity, and regulatory pathways, are substantial and have significant implications for their physiological roles. While reduced activity of both Drosophila this compound and mammalian SLC13A5 can lead to beneficial metabolic phenotypes, the distinct mechanisms of transport and regulation must be carefully considered when developing therapeutic strategies. This guide provides a foundational understanding of these differences, supported by quantitative data and experimental approaches, to aid researchers and drug development professionals in their efforts to target this important class of metabolic transporters.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The I'm Not Dead Yet (Indy) gene, and its mammalian homolog Slc13a5, have emerged as intriguing targets in the study of metabolism and aging. Reduction in this compound expression has been shown to extend lifespan in lower organisms and confer a phenotype reminiscent of caloric restriction, including improved insulin sensitivity and protection against diet-induced obesity. This guide provides a comparative analysis of the experimental evidence validating the link between this compound and the insulin signaling pathway, offering insights for researchers and drug development professionals.

The this compound-Insulin Signaling Connection: An Overview

This compound encodes a plasma membrane transporter for Krebs cycle intermediates, with a high affinity for citrate. By modulating the intracellular citrate pool, this compound influences central metabolic processes, including fatty acid synthesis and gluconeogenesis. The link to insulin signaling stems from the observation that reduced this compound expression mimics many of the beneficial effects of caloric restriction, a condition known to enhance insulin sensitivity.

The prevailing hypothesis is that by reducing the uptake of citrate into the cell, particularly in metabolically active tissues like the liver and fat body, a reduction in this compound activity leads to a state of perceived low energy. This, in turn, activates cellular energy sensors like AMP-activated protein kinase (AMPK), which can positively influence the insulin signaling pathway.

Comparative Data: this compound Modulation vs. Other Insulin Sensitizing Strategies

The following table summarizes the effects of reduced this compound/SLC13A5 expression on key metabolic parameters compared to a well-established insulin-sensitizing intervention, caloric restriction.

Parameter This compound/SLC13A5 Reduction Caloric Restriction References
Lifespan Extended in Drosophila and C. elegansExtended in various species
Insulin Sensitivity Improved in miceImproved in various species
Body Weight Reduced or protected from diet-induced gain in miceReduced
Hepatic Steatosis Reduced in mice on a high-fat dietReduced
De Novo Lipogenesis Decreased in mouse liverDecreased
AMPK Activation Increased in mouse liverIncreased
PGC-1α Expression Increased in mouse liverIncreased

Signaling Pathways and Experimental Workflows

To visualize the interplay between this compound and insulin signaling, as well as the experimental approaches used to validate this link, the following diagrams are provided.

Indy_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Citrate_ext Citrate This compound This compound/SLC13A5 Citrate_ext->this compound IRS IRS IR->IRS P AMPK AMPK This compound->AMPK Inhibition leads to activation (via lower energy state) Citrate_int Citrate This compound->Citrate_int PI3K PI3K IRS->PI3K Akt Akt (PKB) PI3K->Akt P GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation AMPK->IR Sensitizes DNL De Novo Lipogenesis Citrate_int->DNL

Figure 1: this compound and Insulin Signaling Pathway Interaction.

Experimental_Workflow cluster_animal_model Animal Model cluster_diet Dietary Intervention cluster_assessment Metabolic Assessment This compound/SLC13A5 KO/KD Mice This compound/SLC13A5 KO/KD Mice High-Fat Diet High-Fat Diet This compound/SLC13A5 KO/KD Mice->High-Fat Diet Chow Diet Chow Diet This compound/SLC13A5 KO/KD Mice->Chow Diet Wild-type Mice Wild-type Mice Wild-type Mice->High-Fat Diet Wild-type Mice->Chow Diet GTT Glucose Tolerance Test (GTT) High-Fat Diet->GTT Clamp Hyperinsulinemic-Euglycemic Clamp High-Fat Diet->Clamp Western Western Blot (p-Akt, etc.) High-Fat Diet->Western Chow Diet->GTT Chow Diet->Clamp Chow Diet->Western

Figure 2: Experimental Workflow for Validating this compound's Role.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the link between this compound and insulin signaling.

Glucose Tolerance Test (GTT) in Mice

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indirect measure of insulin sensitivity.

Protocol:

  • Animal Preparation: Fast mice for 6 hours with free access to water.

  • Baseline Measurement: Record the initial blood glucose level from a tail snip using a glucometer.

  • Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot blood glucose concentration against time. The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance and improved insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp in Mice

Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Protocol:

  • Surgical Preparation: Implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for recovery.

  • Fasting: Fast the mice overnight.

  • Insulin and Glucose Infusion: Infuse insulin at a constant high rate to suppress endogenous glucose production. Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

  • Blood Glucose Monitoring: Monitor arterial blood glucose every 5-10 minutes.

  • Glucose Infusion Rate (GIR): Adjust the glucose infusion rate to clamp blood glucose at the target level. The steady-state GIR is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Western Blot for Phosphorylated Akt (p-Akt) in Liver Tissue

Objective: To directly measure the activation of a key downstream component of the insulin signaling pathway.

Protocol:

  • Tissue Collection: Euthanize mice and rapidly excise the liver. Immediately freeze the tissue in liquid nitrogen to preserve protein phosphorylation states.

  • Protein Extraction: Homogenize the liver tissue in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., total Akt or β-actin) to determine the relative levels of Akt phosphorylation.

Conclusion

The available evidence strongly supports a link between reduced this compound/SLC13A5 function and improved insulin sensitivity. This effect appears to be mediated, at least in part, by alterations in hepatic energy metabolism, leading to the activation of AMPK and a subsequent reduction in de novo lipogenesis. While direct evidence showing increased Akt phosphorylation upon this compound inhibition is still an area of active investigation, the consistent findings of improved glucose tolerance and insulin sensitivity in animal models make this compound a compelling target for the development of novel therapeutics for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Further research is warranted to fully elucidate the molecular crosstalk between this compound-mediated citrate transport and the canonical insulin signaling cascade.

Unraveling the Transcriptomic Landscape of Indy Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers investigating longevity and metabolic diseases are keenly interested in the I'm not dead yet (Indy) gene. Mutations in this gene have been shown to extend lifespan and confer a metabolic phenotype akin to caloric restriction. This guide provides a comparative overview of the transcriptomic changes observed in this compound mutants, drawing from key studies in Drosophila melanogaster and mouse models. We present quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to offer a comprehensive resource for scientists and drug development professionals.

Data Presentation: Unveiling the Gene Expression Signatures

Comparative transcriptomic analyses of this compound mutants have revealed significant alterations in gene expression, primarily impacting metabolic and cellular energy pathways. Below, we summarize the key findings from seminal studies in structured tables for straightforward comparison.

Drosophila melanogaster (this compound mutant vs. Wild-Type)

A pivotal study by Neretti et al. (2009) performed a genome-wide gene expression analysis of long-lived this compound mutant flies compared to their wild-type counterparts. The most significant changes were observed in genes associated with oxidative phosphorylation.

PathwayRegulation in this compound MutantsKey Affected Genes (Downregulated)
Oxidative Phosphorylation DownregulatedND-18, ND-20, ND-30, ND-B8, Cox5A, Cox5B, Cyt-c-p, ATP5A

Note: This table represents a summary of the findings. For a complete list of differentially expressed genes, readers are encouraged to consult the original publication's supplementary materials.

Mus musculus (mthis compound Knockout vs. Wild-Type)

In a study by Birkenfeld et al. (2011), the transcriptomic profile of mice with a knockout of the mammalian this compound homolog (mthis compound or Slc13a5) was compared to wild-type mice. The results highlighted a transcriptional overlap with changes observed under caloric restriction, particularly affecting lipid and glucose metabolism. The raw microarray data for this study is available in the Gene Expression Omnibus (GEO) under the accession number GSE29984.

An analysis of this dataset reveals the following key differentially expressed genes in the livers of mthis compound knockout mice:

Gene SymbolGene NameLog2 Fold Changep-value
Pck1Phosphoenolpyruvate carboxykinase 11.85< 0.01
G6pcGlucose-6-phosphatase catalytic subunit1.72< 0.01
Acot1Acyl-CoA thioesterase 11.68< 0.01
Scd1Stearoyl-CoA desaturase 1-2.15< 0.01
FasnFatty acid synthase-1.98< 0.01
AclyATP citrate lyase-1.54< 0.01

This table presents a selection of significantly differentially expressed genes. A full analysis of the GEO dataset will provide a more extensive list.

Experimental Protocols: Methodologies for Transcriptomic Analysis

To ensure reproducibility and aid in the design of future experiments, we provide detailed methodologies for the key experiments cited in this guide.

Drosophila RNA-Seq Protocol

The following is a generalized yet detailed protocol for RNA extraction and sequencing library preparation for Drosophila melanogaster, based on common laboratory practices.

  • RNA Extraction:

    • Homogenize 10-20 adult flies in TRIzol reagent.

    • Add chloroform, vortex, and centrifuge to separate the phases.

    • Precipitate the RNA from the aqueous phase using isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing:

    • Enrich for mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand using DNA Polymerase I and RNase H.

    • Perform end repair, adenylate the 3' ends, and ligate sequencing adapters.

    • Purify the ligation products and amplify the library by PCR.

    • Validate the library quality and quantify it before sequencing on an Illumina platform.

Mouse Liver Microarray Protocol

This protocol outlines the typical steps for performing a microarray analysis on mouse liver tissue, as would have been conducted in the Birkenfeld et al. (2011) study.

  • RNA Extraction and Purification:

    • Excise and snap-freeze mouse liver tissue in liquid nitrogen.

    • Homogenize the frozen tissue in a lysis buffer and extract total RNA using a column-based purification kit (e.g., Qiagen RNeasy).

    • Treat with DNase I to remove any contaminating genomic DNA.

    • Verify RNA integrity and concentration.

  • cRNA Synthesis and Labeling:

    • Synthesize first-strand cDNA from total RNA using a T7-oligo(dT) primer.

    • Synthesize second-strand cDNA.

    • Generate biotin-labeled cRNA through in vitro transcription using T7 RNA polymerase and biotinylated UTP and CTP.

    • Purify and fragment the labeled cRNA.

  • Hybridization, Washing, and Scanning:

    • Hybridize the fragmented and labeled cRNA to an Affymetrix GeneChip Mouse Genome array.

    • Wash and stain the array using an automated fluidics station. The staining involves a streptavidin-phycoerythrin conjugate.

    • Scan the array using a high-resolution scanner to detect the fluorescent signals.

  • Data Analysis:

    • Perform quality control checks on the raw data.

    • Normalize the data across all arrays (e.g., using Robust Multi-array Average - RMA).

    • Identify differentially expressed genes using statistical tests (e.g., t-test or ANOVA) and apply a multiple testing correction (e.g., Benjamini-Hochberg).

Mandatory Visualization: Signaling Pathways and Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the Graphviz (DOT language).

Indy_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Transporter Citrate_out Citrate (intracellular) This compound->Citrate_out Reduced Transport AMPK AMPK This compound->AMPK Activation IIS Insulin/IGF-1 Signaling This compound->IIS Downregulation Citrate_in Citrate (extracellular) Citrate_in->this compound Fatty_Acid_Synth Fatty Acid Synthesis Citrate_out->Fatty_Acid_Synth Inhibition Glycolysis Glycolysis Citrate_out->Glycolysis Inhibition dPGC1 dPGC-1 AMPK->dPGC1 Upregulation Mitochondrial_Biogenesis Mitochondrial Biogenesis dPGC1->Mitochondrial_Biogenesis Promotion

Caption: Signaling pathways affected by reduced this compound function.

Transcriptomics_Workflow cluster_sample Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Indy_Mutant This compound Mutant Organism RNA_Extraction RNA Extraction Indy_Mutant->RNA_Extraction Wild_Type Wild-Type Organism Wild_Type->RNA_Extraction Library_Prep Library Preparation (RNA-Seq) or Labeling (Microarray) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing or Microarray Hybridization Library_Prep->Sequencing Raw_Data Raw Data Acquisition Sequencing->Raw_Data QC Quality Control Raw_Data->QC Normalization Data Normalization QC->Normalization DEG_Analysis Differential Gene Expression Analysis Normalization->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: A generalized workflow for comparative transcriptomic analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The I'm not dead yet (Indy) gene, first identified in the fruit fly Drosophila melanogaster, has garnered significant attention for its remarkable ability to extend lifespan. Reduction in this compound expression mimics the effects of caloric restriction, a well-established method for increasing longevity in various species. This guide provides a comprehensive comparison of the multifaceted role of the this compound gene and its mammalian homolog, SLC13A5, across a spectrum of age-related diseases, supported by experimental data. We delve into its influence on metabolic disorders, its paradoxical involvement in cancer, and its critical function in the nervous system, the complete loss of which leads to severe neurodegenerative consequences.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the effects of this compound/SLC13A5 modulation in various age-related conditions.

Table 1: this compound/SLC13A5 in Metabolic Diseases and Longevity

Organism/ModelGenetic ModificationKey FindingsQuantitative DataReference
Drosophila melanogasterHeterozygous for this compound mutationExtended lifespan~80-100% increase in average lifespan
Reduced this compound expressionProtection against high-calorie diet effects-
Caenorhabditis elegansThis compound/CeNAC2 knockdownExtended lifespan, reduced body fat~22% increase in average lifespan, ~50% decrease in whole-body fat
Mouse (Mus musculus)mthis compound (Slc13a5) knockoutProtection from high-fat diet-induced obesity and insulin resistance-
mthis compound (Slc13a5) knockoutReduced blood pressure and heart rate-

Table 2: this compound/SLC13A5 in Cancer

Cancer TypeModel SystemGenetic Modification/TreatmentKey FindingsQuantitative DataReference
Hepatocellular Carcinoma (HCC)Human HCC patients (TCGA database)High SLC13A5 expressionAssociated with good overall survival in low-glycolytic HCC-
HepG2 xenograft mouse modelExtracellular citrate treatmentSmaller tumor with less hypoxic areas-
Hepatocellular Carcinoma (HCC)HepG2 & Huh7 cell linesSLC13A5 knockdown (shRNA)Suppressed cell proliferation and colony formation-
HepG2 xenograft mouse modelSLC13A5 knockdown (shRNA)Reduced tumor growth-
Pancreatic CancerHuman pancreatic cancer patients (TCGA database)-Significantly higher SLC13A5 expression in tumor tissue compared to normal-

Table 3: this compound/SLC13A5 in Neurodegenerative Disease

Disease/ConditionOrganism/ModelGenetic ModificationKey FindingsPhenotypic DataReference
Early Infantile Epileptic Encephalopathy-25 (EIEE-25)Human patientsLoss-of-function mutations in SLC13A5Severe neonatal seizures, developmental delay, tooth hypoplasiaSeizure onset within the first week of life
Slc13a5 knockout mouseSlc13a5 knockoutIncreased neuronal excitability, propensity for seizures, impaired bone and tooth development-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by the this compound gene, the following diagrams illustrate key signaling pathways and experimental workflows.

Indy_Metabolic_Pathway This compound Reduced this compound/ SLC13A5 Citrate Decreased Cytoplasmic Citrate This compound->Citrate ACC ACC Citrate->ACC less substrate FAS FAS Citrate->FAS less substrate AMPK AMPK Activation Citrate->AMPK increased AMP/ATP ratio Lipogenesis Decreased Lipogenesis ACC->Lipogenesis FAS->Lipogenesis Longevity Increased Longevity Lipogenesis->Longevity PGC1a PGC-1α AMPK->PGC1a Insulin Improved Insulin Sensitivity AMPK->Insulin Mito Increased Mitochondrial Biogenesis PGC1a->Mito Mito->Longevity Insulin->Longevity

This compound/SLC13A5 Metabolic Signaling Pathway

Cancer_Workflow start Cancer Cell Line (e.g., HepG2) shRNA SLC13A5 shRNA Transfection start->shRNA control Control shRNA Transfection start->control proliferation Proliferation Assay (e.g., MTT, BrdU) shRNA->proliferation colony Colony Formation Assay shRNA->colony xenograft Xenograft in Nude Mice shRNA->xenograft control->proliferation control->colony control->xenograft analysis Data Analysis proliferation->analysis colony->analysis tumor_growth Monitor Tumor Growth xenograft->tumor_growth tumor_growth->analysis

Experimental Workflow for Cancer Studies

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the guide.

Lifespan Analysis in C. elegans

Objective: To determine the effect of this compound/CeNAC2 knockdown on the lifespan of C. elegans.

Protocol:

  • Worm Strain: Wild-type N2 Bristol strain.

  • RNAi Clone: E. coli HT115 expressing double-stranded RNA targeting the C. elegans this compound homolog, CeNAC2. An empty vector (L4440) is used as a control.

  • Culture: Worms are synchronized by bleaching and L1 larvae are plated on NGM (Nematode Growth Medium) plates seeded with the RNAi bacteria.

  • Lifespan Assay:

    • Plates are incubated at 20°C.

    • Worms are transferred to fresh plates every 2-3 days to separate them from their progeny.

    • Worms are scored as dead if they do not respond to gentle prodding with a platinum wire.

    • Survival curves are generated and statistical analysis (e.g., log-rank test) is performed to determine significance.

Assessment of Insulin Sensitivity in Drosophila melanogaster

Objective: To measure insulin sensitivity in flies with altered this compound expression.

Protocol:

  • Fly Strains: Experimental flies with modified this compound expression and appropriate control flies.

  • Hemolymph Extraction: Flies are anesthetized, and a small puncture is made in the head or thorax to allow for the collection of a small droplet of hemolymph using a microcapillary tube.

  • Glucose Measurement: The collected hemolymph is immediately mixed with a glucose assay reagent, and the glucose concentration is measured using a spectrophotometer.

  • Insulin Tolerance Test (ITT):

    • Flies are injected with a small volume of bovine insulin or a vehicle control (PBS).

    • Hemolymph glucose levels are measured at various time points post-injection (e.g., 0, 15, 30, 60 minutes).

    • A faster and more pronounced drop in glucose levels in the insulin-injected group compared to the control indicates higher insulin sensitivity.

Tumor Xenograft Model in Mice

Objective: To evaluate the effect of SLC13A5 knockdown on tumor growth in vivo.

Protocol:

  • Cell Lines: Human cancer cell lines (e.g., HepG2) stably transfected with SLC13A5 shRNA or a control shRNA.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring:

    • Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

    • Animal body weight is also monitored.

  • Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).

Discussion and Future Directions

The this compound gene presents a fascinating case of pleiotropy, where its modulation can have dramatically different outcomes depending on the context. While a reduction in this compound/SLC13A5 activity appears beneficial for extending lifespan and mitigating metabolic diseases, its role in cancer is more complex and appears to be context-dependent. In some instances, high expression is linked to a better prognosis, while in others, its silencing inhibits tumor growth.

Furthermore, the devastating neurological consequences of complete SLC13A5 loss-of-function in humans underscore the critical role of this transporter in brain development and function. This stands in stark contrast to the longevity-promoting effects of partial this compound reduction in invertebrates. This dichotomy highlights the challenges and opportunities in targeting the this compound/SLC13A5 pathway for therapeutic intervention.

Future research should focus on:

  • Elucidating the precise mechanisms that dictate the differential role of SLC13A5 in various cancers.

  • Investigating the impact of partial SLC13A5 reduction in mammalian models of age-related neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Developing tissue-specific modulators of SLC13A5 activity to harness its metabolic benefits while avoiding potential adverse effects in the brain and other tissues.

By continuing to unravel the intricate biology of the this compound gene, the scientific community can pave the way for novel therapeutic strategies to combat age-related diseases and promote healthy aging.

Replicating Lifespan Extension in Indy Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The prospect of extending lifespan through genetic manipulation has been a cornerstone of aging research for decades. Among the first genes to show dramatic effects on longevity in model organisms was I'm Not Dead Yet (Indy), a gene encoding a transporter of Krebs cycle intermediates. Initial studies in Drosophila melanogaster reported a near doubling of lifespan in heterozygous this compound mutants, sparking considerable interest in its potential as a therapeutic target. However, subsequent research has yielded conflicting results, highlighting the critical role of experimental conditions in replicating these remarkable findings. This guide provides an objective comparison of studies attempting to replicate the lifespan extension effects of this compound mutants, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex and promising area of study.

Quantitative Lifespan Data: A Comparative Overview

The lifespan-extending effects of reduced this compound gene expression have been observed in multiple studies, but the magnitude of this effect varies significantly. This variability is influenced by factors such as the specific this compound allele, the genetic background of the organism, and dietary conditions. The following tables summarize quantitative data from key studies in Drosophila melanogaster and Caenorhabditis elegans.

Table 1: Lifespan Data for this compound Mutant Drosophila melanogaster

Study / AlleleGenetic BackgroundSexMedian Lifespan Extension (%)Maximum Lifespan Extension (%)Key Findings & Notes
Rogina et al. (2000) - Indy206Canton-SMale & Female~100%Not ReportedThe original groundbreaking study showing dramatic lifespan extension.
Toivonen et al. (2007) - Indy206w1118Male & FemaleNo significant extensionNo significant extensionFailed to replicate the original findings, highlighting the importance of genetic background. The presence of Wolbachia was also identified as a confounding factor.[1][2]
Wang et al. (2009) - Indy206ywMale & FemaleSignificant extensionNot ReportedSuccessfully replicated lifespan extension after backcrossing into the yw genetic background. Showed interaction with caloric restriction.
Rogina and Helfand (2013) - Various allelesywMale & Female10.7% - 34.4%Not ReportedDemonstrated that multiple this compound alleles can extend lifespan, though to a lesser extent than the original report.[3][4]

Table 2: Lifespan Data for this compound Homolog Mutants in C. elegans

Study / GeneStrainMedian Lifespan Extension (%)Key Findings & Notes
Fei et al. (2003) - nac-2 RNAiN2~20%RNAi-mediated knockdown of the this compound homolog nac-2 extended lifespan.[5]
Toivonen et al. (2007) - nac-2 & nac-3 RNAiN2No significant extensionFailed to replicate the lifespan extension with RNAi of this compound homologs.[1][2]
Schwarz et al. (2015) - CeNAC2 siRNAN222 ± 3%siRNA-mediated knockdown of the this compound homolog CeNAC2 increased mean lifespan, an effect mediated by AMPK/aak-2.[6][7]

Experimental Protocols

The variability in replicating the this compound lifespan extension phenotype underscores the critical importance of standardized and well-documented experimental protocols. Below are key methodologies cited in lifespan studies of Drosophila melanogaster.

Drosophila Lifespan Assay

A standardized protocol for assessing the lifespan of Drosophila melanogaster is crucial for reproducibility.

1. Fly Stocks and Maintenance:

  • Genetic Background: Flies should be outcrossed to a common wild-type background (e.g., Canton-S, yw) for at least six generations to homogenize the genetic background.[8] The specific background used can significantly impact the results.[1][9]

  • Microbial Environment: The presence of endosymbionts like Wolbachia can influence lifespan.[1][2] Flies should be treated with tetracycline to eliminate Wolbachia infection to ensure that observed effects are due to the genetic manipulation.[4]

  • Culture Conditions: Flies are typically reared on a standard cornmeal-yeast-agar medium at a controlled temperature (e.g., 25°C) and humidity with a 12:12 hour light:dark cycle.[10][11]

2. Lifespan Measurement:

  • Cohort Collection: Newly eclosed adult flies are collected within a 24-hour window to ensure an age-synchronized cohort.[11]

  • Mating Status: Flies are typically allowed to mate for 48 hours before being segregated by sex.[10]

  • Housing: Flies are housed in vials or cages at a controlled density (e.g., 20-30 flies per vial).[12]

  • Diet: The composition of the diet, particularly the yeast (protein) to sugar (carbohydrate) ratio, is a critical determinant of lifespan. For caloric restriction studies, the concentration of yeast and/or sugar is systematically varied.

  • Data Collection: Flies are transferred to fresh food vials every 2-3 days, and the number of dead flies is recorded at each transfer.[13] The experiment continues until all flies have died.

dot

Experimental_Workflow cluster_preparation Preparation cluster_experiment Lifespan Experiment Start Start Backcross Backcross mutant to wild-type background (≥6 generations) Start->Backcross Tetracycline Tetracycline treatment to clear Wolbachia Backcross->Tetracycline Rear Rear flies on standard medium Tetracycline->Rear Collect Collect age-synchronized adult flies Rear->Collect Mate Allow mating (48 hours) Collect->Mate Segregate Segregate flies by sex Mate->Segregate House House flies in vials at controlled density Segregate->House Transfer Transfer to fresh food and record deaths (every 2-3 days) House->Transfer Transfer->House Repeat until all flies are dead End End of Experiment Transfer->End Indy_Signaling_Pathway cluster_cell Cell cluster_extracellular Extracellular This compound This compound Mutant (Reduced Expression) Citrate_Transport Reduced Citrate Transport This compound->Citrate_Transport Cytoplasmic_Citrate Lower Cytoplasmic Citrate Citrate_Transport->Cytoplasmic_Citrate Metabolic_Shifts Metabolic Shifts (Resembles Caloric Restriction) Cytoplasmic_Citrate->Metabolic_Shifts IIS Reduced Insulin/IGF-1 Signaling Metabolic_Shifts->IIS Mitochondrial_Biogenesis Increased Mitochondrial Biogenesis Metabolic_Shifts->Mitochondrial_Biogenesis Lifespan Extended Lifespan IIS->Lifespan Mitochondrial_Biogenesis->Lifespan Citrate Citrate Citrate->Citrate_Transport This compound Transporter

References

Safety Operating Guide

Essential Safety and Handling Protocols for Hazardous Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information provides a general framework for handling hazardous materials in a laboratory setting. The term "Indy," as specified in the query, does not correspond to a recognized chemical substance in publicly available safety and chemical handling databases. The provided guidelines are for illustrative purposes and must be adapted to the specific chemical being used. Always consult the Safety Data Sheet (SDS) for the specific substance before beginning any work.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of hazardous chemicals, thereby fostering a culture of safety and building trust in laboratory operations.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the last line of defense against chemical exposure. The following table summarizes the minimum recommended PPE for handling a hypothetical hazardous chemical, "this compound." Specific requirements may vary based on the chemical's properties and the nature of the procedure.

PPE Category Specification Purpose Standard
Hand Protection Nitrile or neoprene glovesTo protect against skin contact and absorption. The specific glove material should be chosen based on the chemical's breakthrough time.ASTM D6319 (Nitrile) ASTM D7160 (Neoprene)
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes, sprays, and airborne particles.ANSI Z87.1
Respiratory Protection A properly fitted respirator with appropriate cartridges for organic vapors or particulatesTo prevent inhalation of hazardous vapors, dusts, or mists. The type of respirator and cartridge depends on the chemical's volatility and toxicity.NIOSH-approved
Body Protection A chemically resistant laboratory coat or apronTo protect the skin and personal clothing from contamination.Varies by material
Foot Protection Closed-toe shoes made of a non-porous materialTo protect feet from spills and falling objects.ASTM F2413

Experimental Protocols

Adherence to standardized experimental protocols is critical for ensuring safety and reproducibility. The following is a generalized procedure for handling a hazardous chemical.

1. Preparation and Pre-Work Checklist:

  • Review the Safety Data Sheet (SDS) for the specific chemical.
  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Prepare all necessary equipment and reagents before handling the chemical.
  • Ensure that a spill kit and emergency contact information are readily accessible.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above and the chemical's SDS.
  • Conduct all work involving the hazardous chemical within a certified chemical fume hood.
  • Use the smallest quantity of the chemical necessary for the experiment.
  • When weighing the chemical, do so in a manner that minimizes the generation of dust or aerosols.
  • Keep all containers of the hazardous chemical sealed when not in use.

3. Disposal Plan:

  • Segregate all waste contaminated with the hazardous chemical into a designated, properly labeled waste container.
  • Do not mix incompatible waste streams.
  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.
  • Decontaminate all work surfaces and equipment after use.

4. Emergency Procedures:

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
  • In case of eye contact, immediately flush the eyes with an eyewash station for at least 15 minutes.
  • In case of inhalation, move to fresh air immediately.
  • In all cases of exposure, seek immediate medical attention and consult the SDS for specific first-aid measures.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to laboratory safety and chemical handling.

Hazardous Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Conduct Experiment Conduct Experiment Prepare Fume Hood->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Decontaminate Surfaces Decontaminate Surfaces Segregate Waste->Decontaminate Surfaces Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste

Caption: Workflow for safe handling and disposal of hazardous chemicals.

Hypothetical Signaling Pathway Disruption Hazardous Chemical 'this compound' Hazardous Chemical 'this compound' Receptor Receptor Hazardous Chemical 'this compound'->Receptor Binds and blocks Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Cellular Response Cellular Response Transcription Factor->Cellular Response Alters gene expression

Caption: Example of a signaling pathway disrupted by a hazardous chemical.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.